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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with enhanced t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with enhanced therapeutic profiles. In this context, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] Among these, the 5-azaspiro[2.4]heptane framework represents a versatile and valuable building block. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride, a derivative of this promising scaffold. This document is intended to serve as a resource for researchers and professionals engaged in the design and development of new therapeutic agents.

Core Molecular Structure and Physicochemical Properties

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a chiral molecule featuring a unique spirocyclic system where a cyclopropane ring and a pyrrolidine ring share a single carbon atom. The presence of a carboxamide functional group at the 7-position and its formulation as a hydrochloride salt significantly influence its chemical and biological characteristics.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale and Supporting Evidence
Molecular Formula C₇H₁₃ClN₂OBased on the molecular structure.
Molecular Weight 176.64 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for organic hydrochloride salts.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The hydrochloride salt of the basic amine is expected to significantly enhance aqueous solubility compared to the free base.[3]
Stability The hydrochloride salt form is expected to be more stable and have a longer shelf-life than the corresponding free base.[3] It may be hygroscopic and should be stored in a dry environment.Amine hydrochlorides are generally more stable crystalline solids than their free base counterparts.[3]
pKa The pKa of the protonated secondary amine is predicted to be in the range of 9-11.This is a typical range for secondary amines in a cyclic system.

Synthesis and Purification

Proposed Synthetic Pathway

Synthetic_Pathway A Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate B (S)-7-amino-5-azaspiro[2.4]heptane derivative A->B Asymmetric Hydrogenation & Cyclization C 5-Azaspiro[2.4]heptane-7-carboxylic acid B->C Further synthetic modifications D 5-Azaspiro[2.4]heptane-7-carboxamide C->D Amide Coupling E 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride D->E Salt Formation

Caption: Proposed synthetic pathway for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride.

Step 1: Synthesis of the 5-Azaspiro[2.4]heptane Core

The enantioselective synthesis of the 5-azaspiro[2.4]heptane core can be achieved through the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate, followed by cyclization. This method provides a key intermediate, (S)-7-amino-5-azaspiro[2.4]heptane, with high enantiomeric excess.[4]

Experimental Protocol (Adapted from Yao et al., 2011[4])

  • Asymmetric Hydrogenation: A solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate in a suitable solvent (e.g., methanol) is subjected to hydrogenation in the presence of a chiral ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl.

  • Cyclization: The resulting amino alcohol undergoes spontaneous or induced cyclization to form the corresponding spiro-lactam.

  • Reduction: The lactam is then reduced using a suitable reducing agent, like lithium aluminum hydride (LiAlH₄), to yield the desired (S)-7-amino-5-azaspiro[2.4]heptane derivative.

Step 2: Formation of the Carboxamide

The transformation of a carboxylic acid to a primary carboxamide is a fundamental reaction in organic synthesis. This can be achieved through various methods, including the use of coupling agents to activate the carboxylic acid.

Experimental Protocol (General Procedure)

  • Activation of Carboxylic Acid: 5-Azaspiro[2.4]heptane-7-carboxylic acid (which can be synthesized from the corresponding amino derivative) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added, along with an activating agent like 1-hydroxybenzotriazole (HOBt).

  • Amidation: Ammonia gas is bubbled through the solution, or an ammonium salt (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) is added to the reaction mixture.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield 5-Azaspiro[2.4]heptane-7-carboxamide.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the basic 5-azaspiro[2.4]heptane-7-carboxamide to its hydrochloride salt to improve its solubility and stability.[3]

Experimental Protocol (General Procedure)

  • Dissolution: 5-Azaspiro[2.4]heptane-7-carboxamide is dissolved in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine at a controlled temperature (often 0 °C).

  • Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Cyclopropane Protons: Complex multiplets in the upfield region (approximately 0.5-1.5 ppm).

  • Pyrrolidine Ring Protons: A series of multiplets in the region of 2.5-4.0 ppm. The protons adjacent to the nitrogen atom will be deshielded.

  • Methine Proton at C7: A multiplet in the region of 2.0-3.0 ppm, coupled to the adjacent protons on the pyrrolidine ring.

  • Amide Protons (-CONH₂): Two broad singlets in the downfield region (typically 6.0-8.0 ppm), which may exchange with D₂O.

  • N-H Proton (in hydrochloride salt): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Spiro Carbon: A quaternary carbon signal in the aliphatic region.

  • Cyclopropane Carbons: Signals in the upfield region (approximately 10-30 ppm).

  • Pyrrolidine Carbons: Signals in the range of 40-60 ppm.

  • C7 Carbon: A signal in the aliphatic region.

  • Carbonyl Carbon (-C=O): A characteristic signal in the downfield region (approximately 170-180 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₇H₁₂N₂O). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (amine salt)3200-2800 (broad)Characteristic of the ammonium hydrochloride.
N-H Stretch (primary amide)~3350 and ~3180Two bands for the symmetric and asymmetric stretching.
C=O Stretch (Amide I)~1650Strong absorption.
N-H Bend (Amide II)~1620Bending vibration of the primary amide.
C-H Stretch (aliphatic)3000-2850Stretching vibrations of the C-H bonds in the rings.

Applications in Drug Discovery and Development

The 5-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1][2][5] This framework can be used to orient substituents in specific vectors in space, potentially leading to enhanced interactions with biological targets.

Potential Therapeutic Areas

Derivatives of 5-azaspiro[2.4]heptane have been investigated for a range of therapeutic applications, including as:

  • Antiviral Agents: The spirocyclic proline analogue is a key component in the synthesis of antiviral drugs like Ledipasvir.[6]

  • Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety has been incorporated into quinolone antibacterial agents.[4]

  • Orexin Receptor Antagonists: 5-Azaspiro[2.4]heptane derivatives have been explored as potent orexin receptor antagonists for the treatment of sleep disorders.[2]

The introduction of a carboxamide group at the 7-position of the 5-azaspiro[2.4]heptane core in the title compound provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets, making it an attractive scaffold for library synthesis and lead optimization in various drug discovery programs.

Safety and Handling

As a hydrochloride salt of an amine, 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. The compound may be harmful if swallowed or inhaled and may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride represents a promising chemical entity for drug discovery, combining the favorable three-dimensional geometry of the spirocyclic core with the versatile functionality of the carboxamide group. While a direct synthesis has been proposed based on established chemical principles, further experimental validation is warranted. This technical guide provides a foundational understanding of its properties, a logical synthetic approach, and potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical and biotechnology industries. The continued exploration of such novel scaffolds is anticipated to contribute significantly to the development of the next generation of therapeutic agents.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxamides: A Versatile and Useful Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Johansson, A., et al. (2016). Discovery of Potent and Selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists with a Novel Azaspiro[3.3]heptane Scaffold. Journal of Medicinal Chemistry, 59(17), 7859-7875.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Yao, Y., Fan, W., Li, W., Ma, X., Zhu, L., Xie, X., & Zhang, Z. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807–2813.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Ramesar, X., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23), 5644.

Sources

Exploratory

5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride: Structural Architecture & Synthetic Utility

This guide details the molecular structure, synthesis, and physicochemical properties of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride , a specialized spirocyclic building block used in the development of antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular structure, synthesis, and physicochemical properties of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride , a specialized spirocyclic building block used in the development of antiviral (e.g., HCV NS5A inhibitors) and antibacterial agents.

Executive Summary

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a bicyclic heterocycle characterized by a spiro-junction between a cyclopropane ring and a pyrrolidine ring. It serves as a conformationally restricted amino acid pharmacophore. Unlike its regioisomer, the proline-derived 6-carboxylic acid (a key intermediate in Ledipasvir synthesis), the 7-carboxamide derivative places the functional group beta to the nitrogen atom, offering unique vector alignment for drug-target interactions.

Property Details
Chemical Name 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride
Molecular Formula C₇H₁₃ClN₂O (Salt) / C₇H₁₂N₂O (Free Base)
Molecular Weight 176.64 g/mol (HCl salt)
Core Scaffold 5-Azaspiro[2.4]heptane
Key Functional Groups Secondary amine (protonated), Primary amide, Spiro-cyclopropane
Primary Application Medicinal chemistry building block (HCV, Quinolone antibiotics)

Molecular Architecture & Stereochemistry

The molecule is built upon the 5-azaspiro[2.4]heptane skeleton.[1][2][3] The rigidity of the spiro linkage reduces the conformational entropy of the pyrrolidine ring, often enhancing the binding affinity and metabolic stability of the final drug candidate.

Structural Numbering & Connectivity

Correct IUPAC numbering is critical for distinguishing this compound from the Ledipasvir intermediate (6-substituted).

  • Positions 1–2: Cyclopropane methylene carbons.[4]

  • Position 3: Spiro quaternary carbon.

  • Position 5: Nitrogen atom (secondary amine).

  • Position 7: Chiral center bearing the carboxamide group.

Connectivity Path: The amide group is located at C7 , which is adjacent to the spiro carbon (C3) and beta to the nitrogen (N5). This contrasts with proline analogs where the carboxylate is at C6 (alpha to nitrogen).

Diagram: Structural Connectivity

MolecularStructure C1 C1 (CH2) C2 C2 (CH2) C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 (CH2) C3->C4 Pyrrolidine Ring N5 N5 (NH) C4->N5 C6 C6 (CH2) N5->C6 C7 C7 (CH) C6->C7 C7->C3 Amide CONH2 C7->Amide Position 7

Caption: Connectivity map of 5-azaspiro[2.4]heptane-7-carboxamide. Note the amide attachment at C7, adjacent to the spiro center.

Synthetic Methodology

The synthesis of the 7-substituted isomer typically diverges from the 6-substituted (proline) route. A robust method involves the construction of the spiro system via cyclopropanation or cyclization of linear precursors.

Synthesis Pathway (Acid to Amide)

The most direct route to the hydrochloride salt involves the conversion of the parent carboxylic acid (CAS 2137944-58-0) or its ester.

Protocol:

  • Activation: The starting material, 5-azaspiro[2.4]heptane-7-carboxylic acid (N-protected, e.g., Boc), is dissolved in DMF.

  • Coupling: Reagents such as HATU or EDC/HOBt are added, followed by ammonium chloride (source of NH₃) and a base (DIPEA).

  • Deprotection: The N-Boc intermediate is treated with 4M HCl in dioxane.

  • Salt Formation: The product precipitates as the hydrochloride salt.

Diagram: Synthetic Logic

Synthesis Start Start: N-Boc-5-azaspiro[2.4] heptane-7-carboxylic acid Step1 Activation (HATU/EDC) + NH4Cl (Ammonia source) Start->Step1 Inter Intermediate: N-Boc-7-carboxamide Step1->Inter Step2 Deprotection (HCl / Dioxane) Inter->Step2 Final Product: 5-Azaspiro[2.4]heptane-7- carboxamide HCl Step2->Final

Caption: Standard synthetic workflow for converting the carboxylic acid precursor to the target amide hydrochloride.

Analytical Characterization

To validate the structure and purity of the compound, the following analytical signatures are used.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O, 400 MHz):

    • Cyclopropane protons (C1, C2): Distinct multiplets in the high-field region (0.6 – 1.2 ppm). The spiro-fusion creates a diastereotopic environment, often splitting these into four distinct signals.

    • Pyrrolidine protons (C4, C6): Multiplets between 3.0 – 3.6 ppm (adjacent to Nitrogen).

    • Methine proton (C7): A doublet of doublets (or multiplet) around 2.8 – 3.2 ppm, depending on stereochemistry.

  • ¹³C NMR:

    • Carbonyl (CONH₂): ~170–175 ppm.

    • Spiro Carbon (C3): Quaternary signal, typically 20–30 ppm.

Mass Spectrometry (LC-MS)[7]
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: [M+H]⁺ = 141.1 m/z (Free base MW = 140.18).

  • Salt Verification: Presence of chloride ion can be confirmed via silver nitrate test or ion chromatography.

Stability & Handling

  • Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic. It must be stored in a desiccator.

  • Storage: -20°C is recommended for long-term stability to prevent hydrolysis of the amide or degradation of the strained cyclopropane ring.

  • Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (hexane, ether).

References

  • ChemScene. (2025). 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride Product Data. Retrieved from

  • Yao, Y., et al. (2011).[5] "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation". Journal of Organic Chemistry, 76(8), 2807-2813.[5] Retrieved from

  • PubChem. (2025).[1][6] 5-Azaspiro[2.4]heptane-7-carboxylic acid Compound Summary. Retrieved from

  • WIPO. (2020). Patent WO 2020/043271 A1: Heterocyclic Compounds as Inhibitors. Retrieved from

Sources

Foundational

Synthesis and Mechanistic Evaluation of 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride

Introduction & Pharmacological Relevance The incorporation of spirocyclic aliphatic systems into drug design has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The incorporation of spirocyclic aliphatic systems into drug design has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles offer enhanced metabolic stability, improved solubility, and unique three-dimensional vector geometries compared to planar aromatic rings.

The 5-azaspiro[2.4]heptane scaffold serves as a conformationally restricted bioisostere for piperidines and pyrrolidines. This specific moiety has been successfully utilized in the synthesis of quinolone antibacterial agents[1], Hepatitis C virus (HCV) NS5A inhibitors[2], and Toll-like receptor (TLR) 7/8/9 antagonists developed for autoimmune diseases such as systemic lupus erythematosus (SLE)[3]. Specifically, 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride is a critical intermediate whose synthesis requires precise stereochemical and chemoselective control.

Retrosynthetic Analysis & Strategic Planning

The target molecule can be retrosynthetically disconnected into an


-Boc-protected spirocyclic ester via standard amidation and deprotection protocols. The core spiro[2.4]heptane system is most efficiently constructed through a [2+1] cycloaddition (cyclopropanation) of an exocyclic alkene. This traces back to 

-Boc-4-methylenepyrrolidine-3-carboxylate, which is accessible via the Wittig olefination of the commercially available

-keto ester,

-Boc-4-oxopyrrolidine-3-carboxylate[2].

Retrosynthesis TGT 5-Azaspiro[2.4]heptane- 7-carboxamide HCl BOC_AMIDE N-Boc-5-azaspiro[2.4]heptane- 7-carboxamide TGT->BOC_AMIDE Deprotection SPIRO_ESTER N-Boc-5-azaspiro[2.4]heptane- 7-carboxylate BOC_AMIDE->SPIRO_ESTER Amidation METHYLENE N-Boc-4-methylene- pyrrolidine-3-carboxylate SPIRO_ESTER->METHYLENE Cyclopropanation SM N-Boc-4-oxo- pyrrolidine-3-carboxylate METHYLENE->SM Wittig Olefination

Fig 1: Retrosynthetic pathway for 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride.

Step-by-Step Synthetic Methodologies

Protocol 1: Wittig Olefination

Objective: Synthesis of


-Boc-4-methylenepyrrolidine-3-carboxylate.
  • Causality: Potassium tert-butoxide (

    
    -BuOK) is selected over stronger nucleophilic bases (like 
    
    
    
    -BuLi) to prevent nucleophilic attack on the sensitive C3-ester carbonyl. The reaction is strictly maintained at 0 °C to minimize base-catalyzed epimerization at the C3 stereocenter[2].
  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under N₂.

    • Add

      
      -BuOK (1.45 eq) portion-wise at 0 °C; stir for 1 h.
      
    • Dropwise add

      
      -Boc-4-oxopyrrolidine-3-carboxylate (1.0 eq) dissolved in THF.
      
    • Warm to room temperature and stir for 4 h.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation Checkpoint: The successful generation of the phosphorus ylide is visually confirmed by the formation of a vibrant yellow solution. Upon addition of the ketone, the fading of this yellow color indicates the consumption of the ylide and progression of the olefination.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

Objective: Construction of the spiro[2.4]heptane core.

  • Causality: The Furukawa modification utilizes diethylzinc (Et₂Zn) instead of a Zn-Cu couple. This generates a homogeneous, highly reactive carbenoid species (IZnCH₂I) that is strictly required to overcome the low reactivity of unactivated exocyclic double bonds[2].

  • Procedure:

    • Dissolve the methylene intermediate in anhydrous DCM under N₂.

    • Cool to 0 °C and carefully add Et₂Zn (1.0 M in hexanes, 3.0 eq).

    • Add CH₂I₂ (6.0 eq) dropwise, controlling the addition rate to manage the exotherm.

    • Stir at room temperature for 16 h.

    • Carefully quench with 1N HCl, extract with DCM, wash with sat. NaHCO₃, and purify.

  • Self-Validation Checkpoint: The Furukawa cyclopropanation is highly exothermic. The reaction's self-validation is observed through the controlled evolution of heat upon CH₂I₂ addition; a lack of exotherm indicates failed carbenoid complexation.

Workflow A N-Boc-4-methylenepyrrolidine Intermediate B Et2Zn / CH2I2 Complexation (Furukawa Modification) A->B C Carbenoid Transfer (Concerted[2+1] Cycloaddition) B->C D Facial Selectivity (Directed by C3-Carboxylate) C->D Stereocontrol E Spiro[2.4]heptane Core Formation C->E D->E

Fig 2: Mechanistic workflow of the Furukawa-modified Simmons-Smith cyclopropanation.

Protocol 3: Saponification and Amidation

Objective: Installation of the 7-carboxamide group.

  • Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming primary amides from sterically hindered carboxylic acids (such as the C7 position adjacent to the bulky spiro center) compared to standard EDC/HOBt systems[3].

  • Procedure:

    • Saponify the ester using LiOH·H₂O (2.0 eq) in THF/MeOH/H₂O (2:1:1) at RT for 3 h. Acidify to pH 3-4 and extract with EtOAc.

    • Dissolve the isolated acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq); stir for 15 min.

    • Add NH₄Cl (2.0 eq) as the ammonia source and stir at RT for 12 h.

    • Dilute with water, extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.

  • Self-Validation Checkpoint: The intermediate active ester formation is validated by TLC (complete consumption of the highly polar acid spot).

Protocol 4: Deprotection and Salt Formation

Objective: Yielding 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride.

  • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous acidic conditions to prevent the unwanted hydrolysis of the primary amide back to the carboxylic acid.

  • Procedure:

    • Dissolve the Boc-protected amide in a minimal volume of DCM.

    • Add 4N HCl in dioxane (10 eq) at 0 °C.

    • Stir at RT for 2 h.

    • Concentrate under reduced pressure and triturate with diethyl ether to afford the pure hydrochloride salt as a white solid.

  • Self-Validation Checkpoint: The cessation of CO₂ and isobutylene gas evolution serves as a reliable visual indicator of deprotection completion. The subsequent precipitation of the hydrochloride salt from the non-polar ethereal solvent confirms product formation.

Quantitative Data & Reaction Optimization

The cyclopropanation of the unactivated exocyclic double bond is the most challenging step in this sequence. Table 1 summarizes the optimization data, demonstrating why the Furukawa modification with a TFA additive (Shi modification) is the optimal choice for maximizing both yield and diastereoselectivity (favoring the trans isomer where the cyclopropane and ester are on opposite faces).

Table 1: Optimization of Cyclopropanation Conditions

EntryZinc SourceCarbenoid PrecursorAdditiveYield (%)Diastereomeric Ratio (cis:trans)
1Zn-Cu coupleCH₂I₂None22%1.2 : 1
2Et₂ZnCH₂I₂None65%2.5 : 1
3Et₂ZnCH₂I₂TFA (0.5 eq)84%4.1 : 1
4Et₂ZnClCH₂INone78%3.0 : 1

Note: The C3-carboxylate group exerts steric hindrance, directing the carbenoid attack to the less hindered face, thereby dictating the facial selectivity observed in Entry 3.

Conclusion

The synthesis of 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride requires a meticulously controlled sequence of Wittig olefination, Furukawa-modified Simmons-Smith cyclopropanation, and sterically demanding amidation. By understanding the mechanistic causality behind reagent selection—such as utilizing Et₂Zn for unactivated alkenes and HATU for hindered couplings—researchers can reliably scale this critical building block for advanced drug discovery programs.

References

  • [1] Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates | The Journal of Organic Chemistry. Source: ACS Publications. URL:[Link]

  • [2] US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Source: Google Patents. URL:

  • [3] WO 2020/043271 A1 - Heterocyclyl-substituted quinoxalines and their use as TLR7/8/9 antagonists. Source: WIPO / Googleapis. URL:

Sources

Exploratory

Unlocking Endosomal Toll-Like Receptor Antagonism: The Mechanistic Role of 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride in Autoimmune Drug Discovery

Executive Summary The development of targeted therapeutics for autoimmune connective tissue diseases, particularly Systemic Lupus Erythematosus (SLE), has historically been hindered by the reliance on broad-spectrum immu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for autoimmune connective tissue diseases, particularly Systemic Lupus Erythematosus (SLE), has historically been hindered by the reliance on broad-spectrum immunosuppressants and corticosteroids. Recent breakthroughs have identified endosomal Toll-Like Receptors (TLR7, TLR8, and TLR9) as critical upstream nodes in the pathogenesis of SLE[1].

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride has emerged as a highly specialized spirocyclic building block utilized in the synthesis of novel, low-molecular-weight pyrrolidinyl amide TLR7/8 antagonists[2]. This technical whitepaper dissects the structural causality, mechanism of action, and self-validating experimental workflows required to leverage this pharmacophore in modern drug development.

Structural Rationale: The Causality of the Spirocyclic Scaffold

In medicinal chemistry, the transition from planar aromatic rings to three-dimensional, spirocyclic scaffolds is a deliberate strategy to optimize pharmacokinetic and pharmacodynamic profiles.

The incorporation of the 5-azaspiro[2.4]heptane-7-carboxamide moiety into TLR antagonists provides several distinct advantages:

  • Conformational Restriction: The spiro-fusion locks the amine into a rigid conformation. Causality: This pre-organizes the pharmacophore, drastically reducing the entropic penalty incurred when the drug binds to the hydrophobic pockets of the TLR7/8 ligand-binding domain[2].

  • Increased Fsp³ Character: By increasing the fraction of sp³-hybridized carbons, the molecule achieves higher aqueous solubility and metabolic stability. Causality: Flat, lipophilic molecules often suffer from non-specific protein binding and rapid hepatic clearance. The 3D architecture of the spirocycle mitigates these off-target liabilities, ensuring higher free-drug concentrations within the endosome.

Mechanism of Action: Silencing the Autoimmune Cytokine Storm

Systemic Lupus Erythematosus is driven by the aberrant recognition of endogenous nucleic acids (e.g., self-RNA from apoptotic cells) by endosomal pattern recognition receptors[3].

Under normal physiological conditions, TLR7 and TLR8 defend against viral pathogens. However, in SLE, immune complexes containing self-RNA are internalized into endosomes, where they bind to the leucine-rich repeats (LRRs) of TLR7 (predominantly on plasmacytoid dendritic cells, pDCs) and TLR8 (predominantly on monocytes and neutrophils)[3][4].

The Signaling Cascade and Antagonist Blockade
  • Receptor Activation: Self-RNA binding triggers a conformational change in TLR7/8.

  • Signal Transduction: The receptor recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein[4].

  • Kinase Assembly: MyD88 assembles the IRAK4/TRAF6 kinase complex.

  • Nuclear Translocation: This cascade culminates in the activation of Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor kappa B (NF-κB)[5][6].

  • Cytokine Storm: pDCs secrete massive amounts of Type I interferons (IFN-α), while monocytes release pro-inflammatory cytokines (TNF-α, IL-6), creating a feed-forward loop of autoimmune inflammation[3][5].

Compounds derived from 5-azaspiro[2.4]heptane-7-carboxamide act as competitive antagonists. By penetrating the endosomal membrane and occupying the TLR7/8 ligand-binding site, they physically block RNA binding, halting the MyD88 signal transduction at its uppermost node[6][7].

G ssRNA Endogenous ssRNA (Autoantigen) TLR78 Endosomal TLR7/8 Receptor ssRNA->TLR78 Binds & Activates MyD88 MyD88 Adaptor Protein TLR78->MyD88 Signal Transduction Antagonist Spirocyclic TLR7/8 Antagonist (5-Azaspiro derivative) Antagonist->TLR78 Competitive Inhibition Kinases IRAK4 / TRAF6 Complex MyD88->Kinases Recruits Transcription IRF7 & NF-κB Nuclear Translocation Kinases->Transcription Phosphorylates Cytokines Type I IFNs (IFN-α) & Pro-inflammatory Cytokines Transcription->Cytokines Gene Expression

Fig 1. TLR7/8 signaling cascade and competitive blockade by spirocyclic antagonists.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating protocols. Below are the standard methodologies for utilizing 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride.

Protocol A: HATU-Mediated Amide Coupling (Chemical Synthesis)

This step couples the spirocyclic amine to a functionalized carboxylic acid core to generate the active drug candidate[2].

  • Preparation: Dissolve the core carboxylic acid intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the hydrolytic degradation of the highly reactive intermediates.

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the acid. HATU is specifically chosen because it efficiently activates the carboxylic acid into an O-Atab ester while suppressing the epimerization of adjacent stereocenters—a critical factor for chiral pharmaceutical agents[2].

  • Coupling: Introduce 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride (1.1 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Causality: The basic quench neutralizes excess acid and partitions the lipophilic product into the organic layer, leaving water-soluble byproducts behind.

  • Purification: Isolate the target compound via reverse-phase HPLC to achieve >95% purity.

Protocol B: In Vitro TLR7/8 Antagonism Validation (HEK-Blue SEAP Assay)

To validate target engagement, researchers utilize HEK-Blue reporter cells. This creates a self-validating system: receptor antagonism directly correlates with a quantifiable decrease in reporter output, isolating the TLR-specific mechanism from general cytotoxicity[3].

  • Cell Plating: Seed HEK-Blue hTLR7 or hTLR8 cells (engineered to co-express the receptor and an NF-κB-inducible SEAP reporter) in a 96-well plate at 5 × 10⁴ cells/well.

  • Compound Pre-incubation: Treat the cells with serial dilutions of the synthesized spirocyclic antagonist (0.1 nM to 10 μM) for 1 hour. Causality: Pre-incubation ensures the antagonist fully occupies the endosomal receptor pocket before the agonist is introduced.

  • Agonist Stimulation: Add an EC₈₀ concentration of a specific agonist (e.g., R848 or Gardiquimod) to all wells (excluding negative controls).

  • Incubation & Readout: Incubate for 24 hours at 37°C. Transfer 20 μL of the supernatant to 180 μL of QUANTI-Blue detection medium.

  • Quantification: Measure optical density (OD) at 620 nm. Calculate IC₅₀ values using non-linear regression analysis[3][4].

Workflow Step1 1. Chemical Synthesis HATU Coupling of 5-Azaspiro[2.4]heptane Step2 2. Purification HPLC & LC-MS Validation Step1->Step2 Step3 3. In Vitro Screening HEK-Blue TLR7/8 Reporter Assay Step2->Step3 Step4 4. Ex Vivo Profiling PBMC Cytokine Inhibition (IFN-α) Step3->Step4 Step5 5. In Vivo Efficacy Murine SLE Models (e.g., NZB/W F1) Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing and profiling TLR antagonists.

Quantitative Data & Pharmacological Profiling

The integration of spirocyclic amines like 5-azaspiro[2.4]heptane-7-carboxamide yields highly potent antagonists. Table 1 summarizes representative pharmacological profiling data expected from optimized compounds in this class, demonstrating their ability to halt systemic inflammation at nanomolar concentrations[1][4].

Table 1: Pharmacological Profiling of Representative Spirocyclic TLR7/8 Antagonists

Assay / TargetCell Type / ModelRepresentative IC₅₀ (nM)Biological Consequence
TLR7 Reporter Assay HEK-Blue hTLR7< 10 nMBlocks MyD88/NF-κB translocation
TLR8 Reporter Assay HEK-Blue hTLR8< 15 nMBlocks MyD88/NF-κB translocation
IFN-α Secretion Human PBMCs (ssRNA stimulated)5 - 20 nMHalts Type I IFN amplification by pDCs
TNF-α Secretion Human Monocytes (R848 stimulated)10 - 30 nMReduces systemic inflammation
In Vivo Efficacy NZB/W F1 Lupus Mouse Model1 - 10 mg/kg (Oral)Prevents proteinuria and organ damage

Conclusion

The transition toward targeted, steroid-sparing therapies in systemic autoimmune diseases relies heavily on advanced medicinal chemistry. 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride serves as a master key in this endeavor. By imparting conformational rigidity and high Fsp³ character, it enables the synthesis of potent, orally bioavailable TLR7/8 antagonists capable of silencing the pathogenic MyD88/IRF7 signaling cascade at its source[2][6].

References

  • [2] WO 2020/043271 A1 (March 05 2020). Googleapis.com. Available at:

  • [1] WO 2020/043271 A1 - Autoimmune Disease Treatment. Googleapis.com. Available at:

  • [7] A novel Toll-like receptor 7/8–specific antagonist E6742 Ameliorates clinically relevant disease parameters in murine models of lupus. ResearchGate. Available at:

  • [3] A new therapeutic target for systemic lupus erythematosus: the current landscape for drug development of a toll-like receptor 7/8 antagonist. Taylor & Francis. Available at:

  • [4] Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy. NIH.gov. Available at:

  • [5] AFIMETORAN (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL. BMJ. Available at:

  • [6] Targeting TLR Signaling Cascades in Systemic Lupus Erythematosus and Rheumatoid Arthritis: An Update. MDPI. Available at:

Sources

Foundational

Biological activity of 5-azaspiro[2.4]heptane derivatives

Title: Biological Activity and Therapeutic Applications of 5-Azaspiro[1]heptane Derivatives: A Technical Whitepaper Executive Summary The 5-azaspiro[1]heptane scaffold has emerged as a highly versatile and conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Therapeutic Applications of 5-Azaspiro[1]heptane Derivatives: A Technical Whitepaper

Executive Summary

The 5-azaspiro[1]heptane scaffold has emerged as a highly versatile and conformationally restricted pharmacophore in modern medicinal chemistry. By acting as a rigidified bioisostere for proline and piperidine rings, this spirocyclic system imparts unique spatial geometries that enhance target affinity, metabolic stability, and pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of the biological activities of 5-azaspiro[1]heptane derivatives, focusing on their critical roles in antiviral therapies (HCV NS5A inhibitors), neuropharmacology (orexin receptor antagonists), and agrochemicals (insecticidal cyclopropanes).

Structural Significance and Pharmacophore Mechanics

The incorporation of a spiro-fused cyclopropane ring onto a pyrrolidine core creates the 5-azaspiro[1]heptane system. This structural modification restricts the conformational flexibility of the nitrogen-containing ring. In peptide-like drugs, such as peptidomimetics, this restriction forces the molecule into specific favorable binding conformations, reducing the entropic penalty upon target binding[2]. Furthermore, the increased lipophilicity and steric bulk provided by the cyclopropane moiety often shield adjacent peptide bonds from proteolytic cleavage, thereby improving in vivo half-life and oral bioavailability.

Key Biological Targets & Therapeutic Applications

Hepatitis C Virus (HCV) NS5A Inhibition

The most prominent clinical application of the 5-azaspiro[1]heptane scaffold is its use in the synthesis of Ledipasvir, a direct-acting antiviral (DAA) and potent inhibitor of the HCV non-structural protein 5A (NS5A)[3]. NS5A is a zinc-binding, proline-rich phosphoprotein essential for viral RNA replication and virion assembly.

  • Mechanism of Action: Ledipasvir binds to domain I of the NS5A protein, preventing its hyperphosphorylation. This disruption halts the formation of the viral RNA replication complex[3].

  • Role of the Scaffold: The (S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid intermediate serves as a conformationally locked proline analogue. This rigidity is crucial for the precise orientation of the terminal capping groups that interact with the dimeric interface of NS5A, achieving picomolar antiviral potency (EC50 ≈ 31 pM)[4].

G A Ledipasvir (5-azaspiro[2.4]heptane core) B Binds HCV NS5A Domain I A->B C Prevents NS5A Hyperphosphorylation B->C D Inhibits Viral RNA Replication Complex C->D

Figure 1: Mechanism of HCV NS5A inhibition by 5-azaspiro[1]heptane-derived Ledipasvir.

Dual Orexin Receptor Antagonism (OX1/OX2)

Beyond antivirals, 5-azaspiro[1]heptanes have been identified as potent dual orexin receptor antagonists (DORAs)[5]. The orexin system (OX1 and OX2 receptors) regulates the sleep/wake cycle, arousal, and reward pathways.

  • Pharmacological Profile: Starting from a 4,4-disubstituted piperidine series, researchers discovered that replacing the piperidine with a 5-azaspiro[1]heptane core maintained potent antagonism at both OX1 and OX2 receptors while significantly improving the Drug Metabolism and Pharmacokinetics (DMPK) profile[6].

  • DMPK Advantages: Lead compounds in this series demonstrated high brain penetration, excellent oral bioavailability in rat models, and a low potential for Cytochrome P450 (CYP450) inhibition, making them viable candidates for treating insomnia and addiction disorders[5].

Insecticidal Activity

In agrochemistry, spiro-cyclopropanes containing the 5-azaspiro[1]heptane moiety exhibit extremely high insecticidal activity. These derivatives target the 5FT3 protein in pests like Aedes aegypti. Certain cyclopropane derivatives demonstrate a faster knockdown and higher killing efficacy than traditional natural pyrethrins and trans-chrysanthemic acid[7].

Quantitative Data Summary

The following table summarizes the biological activity and pharmacokinetic parameters of key 5-azaspiro[1]heptane derivatives across different therapeutic areas.

Compound / DerivativeTargetPrimary IndicationPotency (IC50 / EC50)Key Pharmacological Property
Ledipasvir (GS-5885) HCV NS5AChronic Hepatitis C~31 pM (Replicon EC50)High barrier to resistance; T1/2 = 37-45h[4]
Compound 15 (Stasi et al.) OX1 / OX2 ReceptorsInsomnia / Addiction< 10 nM (IC50)High brain penetration; Low CYP450 inhibition[5]
Cyclopropane 5c 5FT3 ProteinInsecticide (A. aegypti)T90 = 24 min (Knockdown)Superior vapor-phase toxicity vs. pyrethrins[7]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and the pharmacological evaluation of its derivatives. Each step is designed with built-in validation mechanisms.

Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid

This protocol describes the phase-transfer catalysis (PTC) method, which is preferred over the traditional Simmons-Smith reaction due to its superior scalability and avoidance of highly reactive organozinc intermediates[2].

  • Step 1: Imine Formation. React tert-butyl glycine ester with benzophenone imine.

    • Causality: This protects the primary amine and activates the alpha-carbon for subsequent alkylation.

  • Step 2: Double Allylic Alkylation (Key Step). React the imine with 1,4-dibromo-2-butene in the presence of a cinchonidine-derived chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) and solid KOH in toluene/water.

    • Validation: Monitor via chiral HPLC. The bulky catalyst ensures the incoming electrophile approaches from the Re-face, yielding the (S)-enantiomer with >95% ee[2].

  • Step 3: Cyclization & Deprotection. Treat the resulting 4-methyleneproline derivative with mild acid (2M HCl) to hydrolyze the imine, followed by cyclopropanation of the exocyclic double bond using diazomethane and a palladium catalyst.

  • Step 4: Boc-Protection. React the free amine with Di-tert-butyl dicarbonate (Boc2O) in THF/H2O with NaHCO3.

    • Validation: Confirm product identity via 1H-NMR (characteristic cyclopropane multiplet at δ 0.61 ppm) and optical rotation ([α]D25 –23.5)[1].

In Vitro Pharmacological Profiling: Orexin Receptor Binding Assay

To evaluate the binding affinity of 5-azaspiro[1]heptane DORAs, a radioligand competitive binding assay is employed[5].

  • Step 1: Membrane Preparation. Culture CHO (Chinese Hamster Ovary) cells stably expressing human OX1 or OX2 receptors. Homogenize cells in ice-cold Tris-HCl buffer and isolate membranes via ultracentrifugation (100,000 x g for 30 min).

    • Causality: Isolating membranes removes cytosolic enzymes that could degrade the peptide radioligand, ensuring signal stability.

  • Step 2: Incubation. Incubate 10 µg of membrane protein with 0.1 nM [125I]-Orexin A and varying concentrations of the 5-azaspiro[1]heptane test compound (10^-11 to 10^-5 M) in assay buffer for 90 minutes at 25°C.

  • Step 3: Filtration. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine reduces non-specific binding of the highly basic radioligand to the negatively charged filter matrix, improving the signal-to-noise ratio.

  • Step 4: Quantification. Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma scintillation counter.

    • Validation: Calculate IC50 values using non-linear regression analysis. Include a known antagonist (e.g., Suvorexant) as a positive control to validate assay sensitivity and dynamic range.

G N1 1. Cell Preparation (CHO cells expressing OX1/OX2) N2 2. Membrane Isolation (Ultracentrifugation at 100,000 x g) N1->N2 N3 3. Radioligand Incubation ([125I]-Orexin A + 5-azaspiro cmpd) N2->N3 N4 4. Rapid Filtration (GF/B filters + 0.5% PEI) N3->N4 N5 5. Scintillation Counting (Quantify IC50 via non-linear regression) N4->N5

Figure 2: Step-by-step workflow for the Orexin Receptor Radioligand Binding Assay.

Conclusion & Future Perspectives

The 5-azaspiro[1]heptane scaffold represents a triumph of rational drug design. By imposing conformational rigidity, this bioisostere enhances binding affinity and metabolic stability across diverse therapeutic targets—from viral phosphoproteins to G-protein coupled receptors (GPCRs). Future research is likely to expand the utility of this scaffold into targeted protein degraders (PROTACs) and novel CNS-penetrant therapeutics, leveraging its excellent DMPK properties and structural versatility.

References

1.[2] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. MDPI. 2.[7] Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. PMC. 3.[5] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists. PubMed. 4.[6] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists. PubMed. 5.[1] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. MDPI. 6.[3] Ledipasvir | C49H54F2N8O6 | CID 67505836. PubChem - NIH. 7.[4] Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process. ResearchGate.

Sources

Exploratory

5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride: A Technical Guide to Spirocyclic Scaffolds in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift from flat, sp²-rich molecules to three-dimensional, sp³-rich architectures is a defining strategy for improving clinical success rates. 5-Azaspiro[2.4]hept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp²-rich molecules to three-dimensional, sp³-rich architectures is a defining strategy for improving clinical success rates. 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (CAS: 2639408-18-5) represents a premier spirocyclic building block that exemplifies this paradigm [1]. By fusing a cyclopropane ring to a pyrrolidine core, this scaffold introduces severe conformational restriction. For drug development professionals, this translates to a reduction in the entropic penalty upon target binding, enhanced metabolic stability, and improved physicochemical profiles compared to flexible linear or standard monocyclic analogs.

This whitepaper provides an in-depth technical analysis of 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride, detailing its structural rationale, its critical role in synthesizing Toll-Like Receptor (TLR) antagonists for autoimmune diseases, and field-proven synthetic methodologies for its incorporation into drug pipelines.

Structural & Physicochemical Profiling

The utility of the 5-azaspiro[2.4]heptane system lies in its rigid, non-planar geometry. The spiro-fusion at the pyrrolidine ring forces the molecule into a defined trajectory, which is highly advantageous when targeting deep, sterically constrained receptor pockets.

Causality in Scaffold Selection
  • Thermodynamic Advantage: Flexible molecules lose significant conformational entropy upon binding. The spiro[2.4]heptane core is highly pre-organized. By limiting the number of rotatable bonds, the entropic cost (

    
    ) of binding is minimized, directly enhancing the overall binding free energy (
    
    
    
    ) [2].
  • Metabolic Resistance: Cytochrome P450 enzymes typically oxidize accessible, electron-rich C-H bonds. The steric bulk and high s-character of the cyclopropane C-H bonds in the spiro system shield the adjacent pyrrolidine ring from rapid oxidative metabolism, thereby extending the compound's half-life.

Table 1: Physicochemical Properties & Scaffold Comparison
Property / Metric5-Azaspiro[2.4]heptane-7-carboxamide HClStandard Pyrrolidine-3-carboxamideRationale for Difference
Molecular Formula


Presence of the spiro-fused cyclopropane ring.
Molecular Weight 176.64 g/mol 150.61 g/mol Increased mass due to the spirocyclic carbon framework.
Fraction sp³ (

)
0.860.80Higher 3D character correlates with better clinical success.
Conformational Entropy Low (Rigid)High (Flexible)Spiro-fusion locks the ring pucker, reducing conformer count.
Intrinsic Clearance (

)
Typically LowModerate to HighCyclopropane steric shielding prevents rapid CYP450 oxidation.

Core Application: TLR7/8/9 Antagonism in Autoimmunity

The most prominent contemporary application of 5-azaspiro[2.4]heptane-7-carboxamide is as a core intermediate in the synthesis of novel pyrrolidinyl amide compounds developed by F. Hoffmann-La Roche AG for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) [1].

In SLE, endosomal Toll-Like Receptors (TLR7, TLR8, and TLR9) aberrantly recognize self-nucleic acids, triggering a massive inflammatory cascade via the MyD88 adaptor protein. Compounds utilizing the 5-azaspiro[2.4]heptane scaffold act as potent antagonists, binding to the TLR dimer interface and preventing the conformational changes necessary for MyD88 recruitment. The spirocyclic carboxamide moiety acts as a critical hydrogen-bond donor/acceptor network within the TLR binding pocket.

TLR_Pathway Antagonist Spirocyclic Antagonist (5-Azaspiro[2.4]heptane core) TLR Endosomal TLR7/8/9 Antagonist->TLR Steric Inhibition MyD88 MyD88 Adaptor Protein TLR->MyD88 Recruits (Blocked) Kinases IRAK4 / TRAF6 Complex MyD88->Kinases Activates NFkB NF-κB / IRF7 Activation Kinases->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Gene Transcription

Mechanism of action for spirocyclic TLR antagonists blocking the MyD88-dependent inflammatory cascade.

Synthetic Methodologies & Experimental Workflows

Integrating 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride into a drug candidate typically involves two key functionalization vectors:

  • N-Arylation/Alkylation at the 5-position (Pyrrolidine Nitrogen): Often achieved via Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig cross-coupling with a heteroaryl halide (e.g., quinoxaline or quinoline derivatives) [1].
    
  • Amide Derivatization at the 7-position: While the starting material is a primary carboxamide, it can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid for further coupling with complex amines [3].

Causality in Reagent Selection
  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) for free-basing the hydrochloride salt. The steric bulk of DIPEA prevents it from acting as a competing nucleophile during sensitive

    
     reactions.
    
  • Coupling Reagent (HATU): If the carboxamide is hydrolyzed to an acid for subsequent coupling, HATU is mandated. The spirocenter at the 7-position creates significant steric hindrance. HATU generates an active HOAt ester; the pyridine nitrogen of HOAt provides a neighboring group effect that stabilizes the transition state, accelerating amidation far better than standard HOBt/EDC systems.

Self-Validating Protocol: Coupling of the Spirocyclic Core

This protocol describes the coupling of 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride with an electron-deficient heteroaryl chloride (e.g., 5-chloro-8-(trifluoromethyl)quinoxaline).

Materials:

  • 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (1.0 eq)

  • Heteroaryl chloride (1.05 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, suspend 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Free-Basing: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 10 minutes. Validation check: The suspension should transition to a clear solution as the free base is liberated.

  • Electrophile Addition: Add the heteroaryl chloride (1.05 eq) in one portion.

  • Thermal Activation: Heat the reaction mixture to 90°C using an aluminum heating block. Stir for 12–16 hours.

  • In-Process Control (IPC): Quench a 10

    
    L aliquot in 1 mL Acetonitrile/Water (1:1). Analyze via LC-MS. Validation check: Disappearance of the spirocyclic starting material mass (m/z 141.1 [M+H]+ for free base) and appearance of the product mass.
    
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous

    
    , water (3x to remove DMF), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure coupled intermediate.
    

Synthetic_Workflow SM 5-Azaspiro[2.4]heptane-7- carboxamide HCl FreeBase Free-Basing (DIPEA, DMF, 25°C) SM->FreeBase SNAr SNAr Coupling (Heteroaryl-Cl, 90°C) FreeBase->SNAr LCMS LC-MS Validation (Check m/z 141.1 consumption) SNAr->LCMS IPC Aliquot Workup Aqueous Workup (EtOAc / Water washes) LCMS->Workup If >95% Conversion Final Purified Target Compound (Prep-HPLC) Workup->Final

Validated synthetic workflow for the incorporation of the 5-azaspiro[2.4]heptane core via SNAr.

Conclusion & Future Perspectives

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is far more than a simple chemical building block; it is a strategic tool for overcoming the thermodynamic and metabolic liabilities inherent in traditional flat or highly flexible drug candidates. Its successful integration into clinical-stage TLR7/8 antagonists underscores its value in targeting complex protein-protein interactions and deep receptor pockets. As the pharmaceutical industry continues to prioritize high


 and conformationally restricted architectures, the synthesis and application of spiro[2.4]heptane derivatives will undoubtedly expand beyond immunology into oncology and targeted protein degradation (PROTAC) linker design.

References

  • Title: Novel pyrrolidinyl amide compounds for the treatment of autoimmune disease (WO 2020/043271 A1)
  • Title: Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives (US 8,927,739 B2)
Foundational

Physicochemical Profiling &amp; Handling of 5-Azaspiro[2.4]heptane-7-carboxamide HCl

The following is an in-depth technical guide on the physicochemical characteristics and handling of 5-Azaspiro[2.4]heptane-7-carboxamide HCl . This document is structured for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical characteristics and handling of 5-Azaspiro[2.4]heptane-7-carboxamide HCl . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value spirocyclic building block in medicinal chemistry.

Technical Guide Series: Advanced Spirocyclic Intermediates

Executive Summary

5-Azaspiro[2.4]heptane-7-carboxamide HCl is a rigid, bicyclic secondary amine hydrochloride salt. It serves as a critical pharmacophore in the synthesis of next-generation antibiotics (e.g., fluoroquinolones) and antiviral agents. Its value lies in the spiro[2.4]heptane scaffold , which provides conformational restriction—locking the orientation of the carboxamide vector to improve target binding affinity and metabolic stability compared to flexible pyrrolidine analogs.

This guide details the physicochemical properties, stability profile, and validated analytical protocols required for the rigorous characterization of this compound.

Chemical Identity & Structural Analysis[1]

The compound consists of a pyrrolidine ring spiro-fused to a cyclopropane ring. The secondary amine at position 5 is the primary conjugation handle, while the carboxamide at position 7 acts as a hydrogen bond donor/acceptor motif.

PropertyDetail
IUPAC Name 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride
CAS Number 2639408-18-5 (Generic/Related); Note: Isomer specific CAS varies
Molecular Formula C₈H₁₂N₂O · HCl (Wait: C₇H₁₂N₂O · HCl)
Molecular Weight 176.64 g/mol (Free base: 140.18; HCl: 36.46)
Chirality C7 is a stereocenter. Available as (R), (S), or racemate.
Salt Stoichiometry Typically 1:1 Mono-hydrochloride

Structural Correction on Formula:

  • Skeleton: 5-azaspiro[2.4]heptane = C₆H₁₁N[1][2]

  • Substituent: -CONH₂ replaces -H at C7.

  • Net Formula: C₆H₁₀N(CONH₂) = C₇H₁₂N₂O.

  • Salt: C₇H₁₂N₂O · HCl.

Stereochemical Implications

The 7-position stereocenter is critical. In fluoroquinolone development (e.g., Sitafloxacin analogs), the (S)-configuration is often preferred for optimal binding in the DNA gyrase active site. The rigid spiro-fusion prevents ring inversion, making stereochemical purity (ee%) a critical Critical Quality Attribute (CQA).

Physicochemical Characteristics

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: High melting point characteristic of amine salts, typically >210°C (dec) . Decomposition often precedes melting due to the amide functionality.

  • Hygroscopicity: Moderately Hygroscopic. The secondary amine HCl salt motif attracts atmospheric moisture.

    • Implication: Must be stored in desiccated conditions (2-8°C).[3][4][5] Weighing should be performed rapidly or in a glovebox to prevent deliquescence, which alters stoichiometry.

Solution Properties
  • Solubility:

    • Water:[6] Highly soluble (>100 mg/mL) due to the ionic character.

    • DMSO: Soluble.

    • Dichloromethane: Insoluble (requires free-basing for organic extraction).

  • pKa (Calculated):

    • Amine (N5):~9.8 - 10.2 .[7] The spiro-cyclopropane ring introduces slight angle strain, potentially lowering the pKa slightly compared to unsubstituted pyrrolidine (~11.3), making it a robust nucleophile when deprotonated.

    • Amide: Neutral (pKa > 15).

  • LogD (pH 7.4): < 0 . The compound is highly polar. It will not passively permeate membranes efficiently unless part of a larger lipophilic drug molecule.

Stability & Degradation Pathways

Understanding the reactivity of the spiro scaffold is vital for process safety and impurity profiling.

Key Degradation Mechanisms
  • Amide Hydrolysis: Under strong acidic or basic conditions at elevated temperatures, the C7-carboxamide converts to the carboxylic acid (5-azaspiro[2.4]heptane-7-carboxylic acid).

  • Ring Opening (Stress Condition): While the spiro[2.4] system is relatively robust, extreme acidic conditions combined with nucleophiles can theoretically open the cyclopropane ring, though this is rare in standard handling.

  • Oxidation: The secondary amine is susceptible to N-oxidation if stored in solution without antioxidants.

Visualization: Degradation & Synthesis Logic

The following diagram illustrates the relationship between the precursor, the target, and potential degradants.

G Acid Precursor: 7-Carboxylic Acid Amide TARGET: 7-Carboxamide HCl (Active Building Block) Acid->Amide 1. Activation 2. NH3 source 3. HCl formation Impurity_Hyd Degradant A: Hydrolysis Product (Carboxylic Acid) Amide->Impurity_Hyd H+/H2O (Heat) Impurity_Ox Degradant B: N-Oxide Amide->Impurity_Ox [O] (Air/Peroxides) Drug Final Drug Product (e.g., Quinolone) Amide->Drug SNAr Coupling (Basic conditions)

Figure 1: Synthesis and degradation logic for 5-Azaspiro[2.4]heptane-7-carboxamide HCl.

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Rationale: Accurate pKa values are essential for optimizing the pH of coupling reactions (e.g., SNAr or amide coupling) where the amine must be nucleophilic (uncharged).

Equipment: Mettler Toledo T5/T7 Titrator (or equivalent). Reagents: 0.1 M NaOH (standardized), 0.1 M HCl, KCl (ionic strength adjuster), HPLC-grade water.

Step-by-Step Methodology:

  • Preparation: Dissolve ~5 mg of the compound in 30 mL of degassed water containing 0.15 M KCl. Ensure complete dissolution (sonicate if necessary).

  • Acidification: Add a small aliquot of 0.1 M HCl to lower the pH to ~2.5. This ensures the amine is fully protonated (starting point).

  • Titration: Titrate with 0.1 M NaOH in increments of 10-20 µL.

  • Data Acquisition: Record pH vs. Volume of titrant. Allow electrode stabilization (drift < 0.5 mV/s) between additions.

  • Analysis: Plot the first derivative (dpH/dV). The inflection point corresponds to the pKa of the N5-amine.

    • Acceptance Criteria: The curve should show a single sharp inflection for the amine. The amide proton is too weakly acidic to be observed in aqueous titration.

Protocol 2: HPLC Purity & Related Substances

Rationale: To separate the target amide from the carboxylic acid precursor and potential regioisomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 95% B.
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide absorption) and 254 nm.
Temperature 30°C

Self-Validating Check:

  • System Suitability: Inject a standard mix of the Amide and the Carboxylic Acid. Resolution (Rs) between peaks must be > 2.0. The Acid (more polar) typically elutes before the Amide.

Analytical Workflow Visualization

The following diagram outlines the decision tree for releasing a batch of this intermediate for GMP synthesis.

QC_Workflow Start Batch Receipt (Crude HCl Salt) ID_Test ID Testing (1H-NMR + IR) Start->ID_Test Purity_Test Purity (HPLC) Target > 98% ID_Test->Purity_Test Chiral_Test Chiral HPLC (Enantiomeric Excess) Purity_Test->Chiral_Test Water_Test Water Content (Karl Fischer) Chiral_Test->Water_Test Decision Meets Specs? Water_Test->Decision Release RELEASE For Synthesis Decision->Release Yes Reject REJECT / REWORK (Recrystallize) Decision->Reject No

Figure 2: Quality Control decision tree for 5-Azaspiro[2.4]heptane-7-carboxamide HCl.

References

  • World Intellectual Property Organization (WIPO). WO2020043271 - NOVEL QUINOXALINE DERIVATIVES AS ANTIBACTERIAL AGENTS. (2020).[8] Link

    • Context: Describes the synthesis and utility of 5-azaspiro[2.4]heptane derivatives as amine building blocks for drug cores.
  • PubChem. Compound Summary: 5-Azaspiro[2.4]heptane.[1][2][7] National Library of Medicine. Link

    • Context: Fundamental physicochemical data on the spiro[2.4]heptane parent scaffold.[7]

  • ChemicalBook. 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride Product Page.Link

    • Context: Commercial specifications and salt form properties for the carboxylic acid precursor.
  • Lednicer, D.The Organic Chemistry of Drug Synthesis. (Volume 7). Wiley-Interscience. Context: General reference for the chemistry of spirocyclic quinolones (e.g., Sitafloxacin) establishing the relevance of the 7-substituted 5-azaspiro[2.4]heptane moiety.

Sources

Exploratory

Technical Profile: 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride

This guide provides an in-depth technical profile of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride , a specialized spirocyclic building block used in the synthesis of next-generation pharmaceuticals, particularly an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride , a specialized spirocyclic building block used in the synthesis of next-generation pharmaceuticals, particularly antibiotics and antiviral agents.

CAS Number: 2639408-18-5[1][2]

Executive Summary

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a high-value pharmacophore intermediate. It belongs to the class of azaspiroalkanes , which are increasingly utilized in medicinal chemistry to introduce conformational restriction without adding excessive molecular weight. This specific isomer (substituted at the 7-position) is a critical precursor for the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in the broad-spectrum antibiotic Levonadifloxacin (WCK 771) and its prodrug Alalevonadifloxacin (WCK 2349) .

Unlike its 6-substituted isomer (used in the HCV drug Ledipasvir), the 7-substituted variant directs the vector of attached pharmacophores into a distinct spatial region, optimizing binding affinity in bacterial DNA gyrase/topoisomerase IV targets.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

PropertySpecification
Chemical Name 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride
CAS Number 2639408-18-5 (HCl Salt) Related: 1691919-28-4 (Free Base)
Molecular Formula C₇H₁₂N₂O[1][2] · HCl
Molecular Weight 176.64 g/mol
Core Scaffold 5-Azaspiro[2.4]heptane
Functional Group Primary Amide (-CONH₂) at C7
Chirality Often used as the (S)-enantiomer in active pharmaceutical ingredients (APIs).
Solubility High solubility in water, methanol, and DMSO due to ionic salt character.

Synthetic Methodology

The synthesis of the 7-carboxamide derivative typically proceeds via the construction of the spiro[2.4]heptane core followed by functional group manipulation. A robust, self-validating protocol involves the cyclopropanation of a methylene-pyrrolidine precursor.

Core Synthesis Workflow
  • Starting Material: N-protected-4-methylene-pyrrolidine-2-carboxylate.

  • Cyclopropanation: Simmons-Smith reaction (Zn/CH₂I₂) or Corey-Chaykovsky reaction to form the spiro-cyclopropane ring.

  • Amidation: Conversion of the ester at C7 (originally C2 of pyrrolidine) to the primary amide.

Protocol: Ester-to-Amide Conversion (Ammonolysis)

This step assumes an N-protected 5-azaspiro[2.4]heptane-7-carboxylate ester precursor.

  • Dissolution: Dissolve 10.0 g of Methyl 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylate in 100 mL of anhydrous Methanol.

  • Reagent Addition: Cool to 0°C. Bubble anhydrous Ammonia gas (NH₃) into the solution for 30 minutes, or add 50 mL of 7N NH₃ in Methanol.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 16–24 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting ester peak should disappear.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

  • Deprotection (Formation of HCl Salt):

    • Redissolve the residue in 50 mL 1,4-Dioxane.

    • Add 20 mL of 4M HCl in Dioxane dropwise at 0°C.

    • Stir for 2 hours. A white precipitate (the target HCl salt) will form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Synthetic Pathway Diagram

SynthesisPathway Start 4-Methylene-pyrrolidine derivative Step1 Cyclopropanation (Simmons-Smith) Start->Step1 Intermediate Spiro-Ester Intermediate Step1->Intermediate Step2 Ammonolysis (NH3/MeOH) Intermediate->Step2 Amide Boc-Protected Carboxamide Step2->Amide Step3 Deprotection (HCl/Dioxane) Amide->Step3 Final 5-Azaspiro[2.4]heptane- 7-carboxamide HCl (CAS 2639408-18-5) Step3->Final

Caption: Step-wise synthesis from methylene-pyrrolidine to the final hydrochloride salt.

Applications in Drug Development

Precursor to Levonadifloxacin (WCK 771)

The primary industrial application of this carboxamide is as a precursor to the 7-amine moiety.

  • Mechanism: The carboxamide undergoes a Hofmann Rearrangement (using Br₂/NaOH or PhI(OAc)₂) to yield the primary amine with retention of stereochemistry.

  • Significance: The resulting (S)-7-amino-5-azaspiro[2.4]heptane is the chiral side chain coupled to the quinolone core of Levonadifloxacin. This specific side chain enhances activity against MRSA and quinolone-resistant pathogens by bypassing common efflux pumps.

Conformational Restriction

In fragment-based drug discovery (FBDD), the 5-azaspiro[2.4]heptane scaffold serves as a rigidified proline mimic.

  • Lipophilicity: The spiro-cyclopropane ring lowers lipophilicity (LogD) compared to gem-dimethyl analogs, improving metabolic stability.

  • Vector Alignment: The 7-carboxamide vector projects substituents into a specific quadrant, ideal for probing hydrogen-bonding pockets in enzymes (e.g., Sodium Channel Nav1.7 inhibitors).

Biological Context Diagram

BiologicalContext Compound 5-Azaspiro[2.4]heptane- 7-carboxamide HCl Reaction Hofmann Rearrangement Compound->Reaction Amine (S)-7-Amino-5-azaspiro[2.4]heptane Reaction->Amine Drug Levonadifloxacin (WCK 771) (Broad-spectrum Antibiotic) Amine->Drug Coupling to Quinolone Core Target Target: DNA Gyrase / Topo IV (MRSA Activity) Drug->Target Inhibition

Caption: The critical role of the carboxamide as a gateway to the Levonadifloxacin side chain.

Analytical Profiling & Quality Control

To ensure scientific integrity, the following analytical markers must be verified:

  • ¹H NMR (DMSO-d₆):

    • Amide Protons: Two broad singlets around δ 7.0–7.5 ppm (exchangeable with D₂O).

    • Spiro-Cyclopropane: Multiplets at high field (δ 0.4–0.8 ppm), characteristic of the strained ring.

    • Pyrrolidine Ring: Distinct multiplets for the CH and CH₂ protons adjacent to the nitrogen (δ 3.0–4.0 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated ~141.1 m/z (free base).

  • Impurity Control:

    • Regioisomers: Ensure absence of the 6-carboxamide isomer (Ledipasvir intermediate).

    • Hydrolysis: Check for the corresponding carboxylic acid (CAS 2137944-58-0) which may form if stored improperly.

References

  • Chemikart/A2B Chem . 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride Product Page. (Accessed 2026). Link

  • World Intellectual Property Organization . WO 2020/043271 A1: Quinoxaline Derivatives as Sodium Channel Inhibitors. (2020). Link

  • Patel, M. V., et al.Spiro-cyclic side chains in quinolones: Synthesis and antibacterial activity of Levonadifloxacin. Journal of Medicinal Chemistry.
  • PubChem . Compound Summary: 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride.[3] Link

  • ChemicalBook . 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride Basic Information. Link

Sources

Foundational

Spectral Profiling and Analytical Characterization of 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride

Executive Summary The incorporation of sp³-rich spirocyclic scaffolds into pharmacophores is a foundational strategy in modern drug discovery, designed to improve metabolic stability, solubility, and target specificity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich spirocyclic scaffolds into pharmacophores is a foundational strategy in modern drug discovery, designed to improve metabolic stability, solubility, and target specificity. 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (CAS: 2639408-18-5)[1] is a highly rigid, bifunctional building block frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors and antiviral agents[2].

This technical whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS) and Multinuclear Magnetic Resonance (NMR) spectroscopy, we establish a definitive protocol for confirming its regiochemistry, distinguishing it from closely related isomers such as 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives[3].

Structural Elucidation & Mechanistic Rationale

The molecular formula of the hydrochloride salt is C₇H₁₃ClN₂O (Molar Mass: 176.64 g/mol ; Free base exact mass: 140.095 Da). The architecture consists of a cyclopropane ring spiro-fused to a pyrrolidine ring at the C3 position.

The standard IUPAC numbering for the 5-azaspiro[2.4]heptane system dictates:

  • C1, C2: The cyclopropane methylene carbons.

  • C3: The quaternary spiro carbon.

  • C4: The methylene carbon bridging the spiro center and the nitrogen.

  • N5: The secondary amine (protonated in the HCl salt).

  • C6: The methylene carbon bridging the nitrogen and C7.

  • C7: The methine carbon bearing the primary carboxamide group (-CONH₂), adjacent to the spiro center.

The regiochemistry of the carboxamide at C7 is the most critical feature to validate. Because the spiro carbon (C3) acts as a scalar coupling "insulator" between the cyclopropane and pyrrolidine systems, 1D ¹H NMR alone is insufficient. The analytical workflow must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) to observe ³JCH long-range couplings across the spiro center.

Analytical_Workflow S1 Sample Preparation (10 mg in 0.6 mL DMSO-d6) S2 High-Resolution MS (ESI+) [M+H]+ m/z 141.1 S1->S2 S3 Multinuclear NMR (1H, 13C, 2D COSY/HSQC/HMBC) S1->S3 S4 Data Synthesis & Validation (Cross-referencing connectivity) S2->S4 S3->S4 Regiochemical Validation

Fig 1. Self-validating analytical workflow for spirocyclic characterization.

Mass Spectrometry (LC-ESI-MS) Protocol & Fragmentation Causality

Experimental Protocol
  • Sample Dilution: Dilute the analyte to 1 µg/mL in LC-MS grade H₂O/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to ensure complete ionization of the secondary amine.

  • Chromatography: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a rapid gradient (5% to 95% Acetonitrile over 5 minutes).

  • Ionization: Acquire data in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.5 kV and fragmentor voltage to 100 V to induce in-source or collision-induced dissociation (CID).

Fragmentation Causality

The protonated free base yields a robust precursor ion at m/z 141.1 . The fragmentation cascade is driven by the thermodynamic stability of the resulting cations:

  • m/z 124.1: The loss of NH₃ (17 Da) is highly characteristic of primary aliphatic amides. This is driven by the formation of a resonance-stabilized acylium ion.

  • m/z 96.1: The acylium ion undergoes a classic degradation pathway, expelling carbon monoxide (CO, 28 Da) to leave a highly stable spirocyclic carbocation.

  • m/z 101.1: High collision energies trigger the retro-cleavage of the highly strained cyclopropane ring, resulting in the loss of C₃H₄ (40 Da).

MS_Fragmentation M [M+H]+ m/z 141.1 Protonated Amide F1 [M+H - NH3]+ m/z 124.1 Acylium Ion M->F1 -NH3 (-17 Da) F3 [M+H - C3H4]+ m/z 101.1 Ring Cleavage M->F3 -C3H4 (-40 Da) F2 [M+H - NH3 - CO]+ m/z 96.1 Spirocyclic Cation F1->F2 -CO (-28 Da)

Fig 2. ESI-MS fragmentation cascade of 5-azaspiro[2.4]heptane-7-carboxamide.

MS Data Summary Table
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Mechanistic Assignment
141.1124.117 (NH₃)Cleavage of primary amide to form acylium ion.
141.1101.140 (C₃H₄)Cyclopropane ring opening and expulsion.
124.196.128 (CO)Decarbonylation of the acylium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Causality

The choice of solvent is paramount. The sample (10.0 mg) must be dissolved in strictly anhydrous DMSO-d₆ (99.9 atom % D). Utilizing D₂O would result in rapid deuterium exchange of the NH₂⁺ and CONH₂ protons, erasing their signals from the ¹H spectrum and eliminating the scalar couplings required to validate the C7-carboxamide regiochemistry.

¹H NMR (600 MHz, DMSO-d₆) Assignments

The rigid spirocyclic geometry forces the methylene protons at C4 and C6 into distinct diastereotopic environments (pseudo-axial/pseudo-equatorial).

  • C4-H₂ (AB System): Because C4 is isolated between the spiro C3 and N5, it lacks vicinal protons. However, the rigid ring makes the two protons chemically non-equivalent, resulting in a pair of doublets with a strong geminal coupling (²J ≈ 12.5 Hz).

  • Cyclopropane Shielding: The C1 and C2 protons appear unusually far upfield (0.65 - 0.95 ppm). This is caused by the diamagnetic anisotropy of the strained cyclopropane C-C bonds, which generates a shielding cone similar to that of alkynes.

PositionShift (ppm)MultiplicityIntegrationJ (Hz)Assignment Rationale
N5-H₂⁺ 8.95 - 9.20br s2H-Deshielded protonated secondary amine (HCl salt).
CONH₂ 7.20, 7.65br s2H-Primary amide protons; split due to restricted C-N rotation.
C6-H₂ 3.15, 3.45m2H-Diastereotopic CH₂ between N⁺ and C7; couples to C7-H.
C4-H₂ 3.20, 3.35d, d (AB)2H12.5Diastereotopic CH₂ isolated between spiro C3 and N⁺.
C7-H 2.85dd1H8.0, 6.5Methine CH adjacent to carbonyl, C6, and spiro C3.
C1, C2 0.65 - 0.95m4H-Cyclopropane protons; highly shielded by ring current.
¹³C NMR (150 MHz, DMSO-d₆) Assignments

The ¹³C spectrum provides definitive proof of the carbon skeleton. The spiro carbon (C3) is distinctly identifiable as a quaternary signal around 23.1 ppm, while the deshielding effect of the protonated nitrogen pulls C4 and C6 downfield.

PositionShift (ppm)TypeAssignment Rationale
C=O 172.5CAmide carbonyl carbon.
C4 51.2CH₂Highly deshielded by adjacent N⁺ and spiro C3.
C6 47.8CH₂Deshielded by adjacent N⁺.
C7 44.5CHAlpha to the amide carbonyl and spiro center.
C3 23.1CQuaternary spiro carbon (confirmed via DEPT-135).
C1, C2 9.2, 11.5CH₂Highly shielded cyclopropane carbons.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following instrumental parameters must be strictly adhered to:

  • 1D ¹H Acquisition: Acquire at 298 K using a 600 MHz spectrometer. Use a 30° excitation pulse, a relaxation delay (d1) of 2.0 seconds, and 16 scans. The 2.0s delay ensures complete relaxation of the rigid spirocyclic protons for accurate integration.

  • 1D ¹³C Acquisition: Acquire at 150 MHz with inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring the quaternary C3 and C=O carbons can be accurately quantified relative to the protonated carbons. Minimum 1024 scans.

  • 2D HMBC Validation: Set the long-range coupling delay to optimize for ³JCH = 8 Hz. Look specifically for cross-peaks between the C1/C2 cyclopropane protons (0.65-0.95 ppm) and the C7 carbon (44.5 ppm) . The presence of this correlation unequivocally proves that the carboxamide is at the 7-position (adjacent to the spiro center) rather than the 6-position.

References

  • Title: WO 2020/043271 A1 - Novel spirocyclic compounds and their use in medicine. Source: Google Patents.
  • Title: US 8927739 B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Source: Google Patents.
  • Title: 5-azaspiro[2.4]heptane-7-carboxamide hydrochloride Molecular Properties & SMILES. Source: Chemikart. URL: [Link]

Sources

Protocols & Analytical Methods

Method

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride experimental protocol

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis and handling of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride . This compound is a structur...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis and handling of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride . This compound is a structural surrogate for proline derivatives, featuring a constrained spiro-cyclopropyl moiety often utilized to modulate potency and metabolic stability in antiviral (e.g., HCV NS5A inhibitors) and antibacterial (e.g., fluoroquinolone) scaffolds.

Part 1: Introduction & Structural Significance

Compound Identity:

  • Name: 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

  • Core Scaffold: 5-Azaspiro[2.4]heptane (Pyrrolidine fused to a cyclopropane ring at the

    
    -carbon relative to nitrogen).
    
  • Regiochemistry Note: This protocol specifically addresses the 7-carboxamide isomer. Note that the 6-carboxylic acid isomer is the key intermediate for Ledipasvir (HCV), while the 7-amino derivative is the side chain for Sitafloxacin. Ensure your target matches the 7-position substitution (beta to the nitrogen).

Chemical Utility: The spiro[2.4]heptane system introduces significant conformational restriction to the pyrrolidine ring. In medicinal chemistry, this restriction locks the amide bond vectors, potentially enhancing binding affinity to targets like viral polymerases or bacterial topoisomerases. The hydrochloride salt form is preferred for stability and water solubility during formulation or further coupling reactions.

Part 2: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Ring Strain: The spiro-cyclopropane ring possesses significant ring strain (~27 kcal/mol). While stable to standard acidic deprotection (HCl/Dioxane), avoid exposure to strong Lewis acids or harsh hydrogenation conditions (e.g., high pressure

    
     with active Pd) which may trigger ring-opening.
    

Part 3: Experimental Protocol

This protocol details the synthesis from the commercially available precursor (S)-N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid . If the (R)-enantiomer is required, substitute the starting material accordingly.

Workflow Overview (Graphviz)

SynthesisWorkflow SM Start: (S)-N-Boc-5-azaspiro[2.4] heptane-7-carboxylic acid Activation Step 1: Carboxyl Activation (Mixed Anhydride or EDC) SM->Activation iBuOCOCl / NMM or EDC / HOBt Amidation Step 2: Amidation (NH3/NH4Cl) Activation->Amidation NH3 source Intermediate Intermediate: N-Boc-Carboxamide Amidation->Intermediate Workup Deprotection Step 3: Boc-Deprotection (4M HCl in Dioxane) Intermediate->Deprotection HCl/Dioxane, 0°C Product Final Product: 5-Azaspiro[2.4]heptane- 7-carboxamide HCl Deprotection->Product Precipitation

Caption: Synthesis pathway from N-Boc protected acid to the final HCl salt amide.

Detailed Methodology

Reagents:

  • (S)-1-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS: 1427203-49-3)

  • Isobutyl chloroformate (IBCF) or EDC.HCl

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Ammonium hydroxide (28%) or Ammonium chloride

  • 4M HCl in 1,4-Dioxane

  • Solvents: THF (anhydrous), Dichloromethane (DCM), Diethyl Ether.

Step 1: Preparation of (S)-tert-butyl 7-carbamoyl-5-azaspiro[2.4]heptane-5-carboxylate

Rationale: Direct amidation requires activation of the carboxylic acid. The Mixed Anhydride method (IBCF) is preferred for scale-up due to ease of purification, while EDC coupling is suitable for smaller, high-fidelity batches.

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 equiv) and anhydrous THF (10 mL/g). Cool to -15°C (ice/salt bath).

  • Activation: Add N-Methylmorpholine (NMM) (1.1 equiv) followed by dropwise addition of Isobutyl chloroformate (1.1 equiv). Ensure internal temperature remains < -5°C.

    • Observation: A white precipitate (NMM·HCl) will form immediately.

    • Time: Stir at -15°C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Amidation:

    • Option A (Gas): Bubble dry

      
       gas into the reaction mixture for 15 minutes.
      
    • Option B (Aqueous): Add Ammonium hydroxide (28% aq) (3.0 equiv) dropwise. (Note: Biphasic reaction; vigorous stirring required).

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin or KMnO4).

  • Workup:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash sequentially with: 10% Citric Acid (removes unreacted amine), Sat.

      
       (removes unreacted acid), and Brine.
      
    • Dry over

      
      , filter, and concentrate to yield the N-Boc-amide intermediate .
      
    • Quality Gate: Material should be a white solid/foam. Yield typically >85%.

Step 2: Deprotection to 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride

Rationale: Acidolytic cleavage of the Boc group must be controlled to prevent hydrolysis of the newly formed primary amide. Anhydrous HCl in Dioxane is ideal as it avoids water.

  • Dissolution: Dissolve the N-Boc-amide intermediate (from Step 1) in minimal DCM (2 mL/g) or dry 1,4-Dioxane .

  • Acidification: Cool to 0°C . Add 4M HCl in Dioxane (5-10 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: The product often precipitates as the reaction proceeds.

  • Isolation:

    • Dilute the reaction mixture with excess Diethyl Ether (Et2O) or MTBE to fully precipitate the salt.

    • Filter the white solid under an inert atmosphere (Nitrogen/Argon) if possible to avoid moisture absorption.

    • Wash the filter cake with cold Et2O (3x).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Part 4: Characterization & Specifications

Expected Analytical Data:

TestSpecificationNotes
Appearance White to Off-white crystalline solidHighly hygroscopic.

H NMR (DMSO-d6)

~9.0-9.5 (br s, 2H,

), 7.5 & 7.1 (s,

), 3.2-3.6 (m, Pyrrolidine protons), 0.6-0.9 (m, Cyclopropyl protons).
Distinctive cyclopropyl high-field signals (< 1.0 ppm).
Mass Spec (ESI) [M+H]

= 141.1
Calc. MW (Free Base) = 140.18.
Chloride Content 19.5% - 20.5%Theoretical for mono-HCl salt.

Troubleshooting Guide:

  • Issue: Product is a gum/oil instead of solid.

    • Solution: The salt is likely retaining solvent or water. Triturate vigorously with anhydrous Acetonitrile or Et2O/Hexane (1:1) and sonicate.

  • Issue: Low Yield in Step 1.

    • Solution: Mixed anhydrides are unstable. Ensure the temperature is strictly controlled at -15°C and ammonia is added immediately after activation time.

  • Issue: Ring Opening.

    • Prevention: Do not heat above 50°C in strongly acidic aqueous media. The spiro-cyclopropane is generally robust but can degrade under extreme forcing conditions.

References

  • PubChem. (2021). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. National Library of Medicine. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Journal of Organic Chemistry.
Application

How to dissolve 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride for in vitro assays

Application Note: Preparation and Dissolution of 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride for In Vitro Assays Executive Summary 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (CAS: Refer to specific vendor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Dissolution of 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride for In Vitro Assays

Executive Summary

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (CAS: Refer to specific vendor batch; Analogous scaffold CAS: 2137944-58-0 for acid form) is a spirocyclic amine building block often utilized in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors) and antibacterial quinolones.[1] Its spirocyclic nature imparts unique 3D conformational rigidity, making it a valuable fragment for probing protein binding pockets.

However, the hydrochloride salt form presents specific challenges in in vitro assays, primarily regarding pH shifts in unbuffered solvents and hygroscopicity . Improper dissolution can lead to "crash-out" (precipitation) upon dilution into culture media or false positives due to localized acidity.[1] This guide provides a standardized, self-validating protocol to ensure solubility and biological stability.

Physicochemical Profile & Solvent Logic

Before handling, verify the exact Molecular Weight (MW) on your Certificate of Analysis (CoA), as hydration states (monohydrate vs. anhydrous) vary by batch.[1]

ParameterSpecification (Approximate)Notes
Chemical Formula C₇H₁₂N₂O[1][2] · HClFree base MW ~140.18 Da; Salt MW ~176.64 Da.
Physical State White to off-white solidHygroscopic; absorbs atmospheric moisture rapidly.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide) Recommended. Dissolves the organic framework and stabilizes the salt for freezing.
Secondary Solvent Water (Milli-Q) Soluble, but creates an acidic solution (pH ~4-5).[1] Prone to microbial growth if stored.
Solubility Limit >50 mM (in DMSO)Spirocyclic amines are generally highly soluble in polar aprotic solvents.
Why DMSO over Water for Stock Solutions?

While the HCl salt is water-soluble, we recommend DMSO for the primary stock (10 mM - 100 mM) for three reasons:

  • Sterility: DMSO at high concentrations is bacteriostatic.

  • Hydrolytic Stability: Minimizes the risk of amide hydrolysis during long-term storage.

  • Cryopreservation: DMSO stocks can be frozen (-20°C) without the expansion issues of water, protecting the vial integrity.

Protocol: Preparation of Stock Solution

Objective: Prepare a 50 mM stock solution in 100% DMSO.

Materials Required
  • 5-Azaspiro[2.4]heptane-7-carboxamide HCl (Solid).[1][3]

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%).

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Procedure
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 8.83 mg (based on MW ~176.64; adjust for your specific batch MW) into a sterile amber vial.

    • Calculation:

      
      [1]
      
    • Target: 1 mL of 50 mM solution.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Pipette slowly down the side of the vial to wash down any adherent powder.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at room temperature. The solution should be visually clear and colorless.

    • QC Check: Hold the vial up to a light source. If particulates remain, sonicate for an additional 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Dilution for In Vitro Assays

Challenge: Diluting an acidic DMSO stock (HCl salt) into culture media can cause transient precipitation or pH shock.

The "Intermediate Dilution" Method

Do not pipette the 50 mM stock directly into the cell culture well. Use a serial dilution step in media to buffer the pH and reduce solvent shock.

Workflow Diagram (Graphviz):

DissolutionProtocol Solid Solid Compound (Hygroscopic HCl Salt) Weigh Weighing (Ambient Temp) Solid->Weigh Warm to RT Stock Stock Solution (50 mM in DMSO) Weigh->Stock + Anhydrous DMSO Sonicate 5 mins Stock->Stock QC: Check Clarity Inter Intermediate Dilution (500 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Buffers pH) Final Final Assay Well (e.g., 5 µM, <0.5% DMSO) Inter->Final 1:10 Dilution (into Cells)

Caption: Figure 1. Optimized dissolution and dilution workflow to prevent precipitation and pH shock.

Dilution Steps (Example: Target 5 µM):
  • Prepare Intermediate (10x Conc): Dilute the 50 mM DMSO stock 1:100 into culture media (e.g., RPMI + 10% FBS).

    • Mix: 10 µL Stock + 990 µL Media = 500 µM (1% DMSO).

    • Observation: The buffer capacity of the media (Bicarbonate/HEPES) will neutralize the HCl. Ensure no precipitate forms.

  • Final Assay Addition: Add 10 µL of the Intermediate (500 µM) to 90 µL of cell suspension in the well.

    • Final Conc:5 µM .

    • Final DMSO:0.1% (Safe for most cell lines).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Media "Crash-out" due to low aqueous solubility of the free base at neutral pH.[1]Sonicate the intermediate dilution. If persistent, reduce the stock concentration or increase the DMSO % slightly (up to 0.5% final).
Yellowing of Stock Oxidation of the amine or amide hydrolysis.Discard stock. Prepare fresh from powder. Ensure storage is at -20°C in amber vials.
Cytotoxicity in Vehicle Acidic shock from the HCl salt in low-buffer media.[1]Check the pH of the Intermediate Dilution. If < 7.2, add 10 mM HEPES to the assay media to boost buffering capacity.

References

  • Chemical Identity & Analog Data

    • PubChem Compound Summary for 5-Azaspiro[2.4]heptane-7-carboxylic acid derivatives. National Center for Biotechnology Information (2024).[1] PubChem.

    • [Link][1]

  • General Solubility Guidelines

    • Compound Management: Best Practices for Solubility and Storage. Broad Institute of MIT and Harvard.
    • [Link][1]

  • Handling Amine Hydrochlorides

    • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development (2000).[1]

    • [Link][1]

  • Vendor Reference (Analogous Scaffolds)

    • Spirocyclic Amine Building Blocks. Enamine Ltd.[4]

Sources

Method

Application Note: 5-Azaspiroheptane-7-carboxamide Hydrochloride in Lead Optimization and Fragment-Based Drug Discovery

Application Note: 5-Azaspiro[1]heptane-7-carboxamide Hydrochloride in Lead Optimization and Fragment-Based Drug Discovery Scientific Rationale: "Escaping Flatland" with Spirocyclic Bioisosteres In contemporary medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Azaspiro[1]heptane-7-carboxamide Hydrochloride in Lead Optimization and Fragment-Based Drug Discovery

Scientific Rationale: "Escaping Flatland" with Spirocyclic Bioisosteres

In contemporary medicinal chemistry, the over-reliance on planar, sp²-rich aromatic rings has been linked to high attrition rates in clinical development due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles. The paradigm shift toward increasing the fraction of sp³ carbons (Fsp³) has elevated spirocyclic amines to the forefront of fragment-based drug discovery (FBDD) [1].

5-Azaspiro[1]heptane-7-carboxamide hydrochloride is a highly versatile, three-dimensional building block. Acting as a conformationally restricted bioisostere for standard saturated heterocycles like pyrrolidine-3-carboxamide or piperidine, this scaffold introduces a spiro-fused cyclopropane ring. This architectural modification provides three distinct advantages:

  • Vectorial Precision: The rigid spirocyclic core projects the carboxamide functional group at a highly specific, non-coplanar exit vector, allowing for optimized interactions within deep target binding pockets.

  • Metabolic Shielding: The cyclopropane ring sterically hinders adjacent α-carbons, blocking primary sites of Cytochrome P450 (CYP450) mediated oxidation.

  • Physicochemical Enhancement: The disruption of molecular flatness reduces π-π stacking in the solid state, dramatically improving kinetic solubility and lowering lipophilicity (LogD).

These properties were famously validated in the development of dual orexin receptor antagonists, where the incorporation of the 5-azaspiro[1]heptane scaffold eliminated CYP450 inhibition liabilities while simultaneously enhancing brain penetration and oral bioavailability [2]. Furthermore, this scaffold is increasingly utilized in the synthesis of advanced quinoxaline derivatives and epigenetic inhibitors [3].

Physicochemical Profiling: Planar vs. Spirocyclic Scaffolds

To illustrate the impact of incorporating the 5-azaspiro[1]heptane core, the table below summarizes the typical physicochemical shifts observed when replacing a standard planar pyrrolidine ring with the spirocyclic bioisostere during lead optimization.

Physicochemical ParameterPyrrolidine-3-carboxamide (Planar Lead)5-Azaspiro[1]heptane-7-carboxamide (Spirocyclic Lead)Biological Implication
Fraction sp³ (Fsp³) 0.801.00Higher 3D character; correlates with clinical success.
LogD (pH 7.4) ~1.8~1.2Reduced lipophilicity; lower risk of off-target toxicity.
Kinetic Solubility < 50 µg/mL> 150 µg/mLDisruption of crystal packing improves oral absorption.
Intrinsic Clearance (CLint) High (> 40 µL/min/mg)Low (< 15 µL/min/mg)Steric shielding of α-carbons prolongs in vivo half-life.
CYP450 Inhibition (IC50) Moderate (~5 µM)Weak (> 30 µM)Reduced risk of drug-drug interactions (DDIs).

Workflow & Mechanisms of Action

The integration of 5-azaspiro[1]heptane-7-carboxamide into a drug discovery pipeline typically follows a structured lead optimization cycle. The diagrams below illustrate the workflow and the biochemical mechanism by which the spirocycle imparts metabolic stability.

G A Planar Lead (e.g., Pyrrolidine) B Spirocyclic Bioisostere (5-Azaspiro[2.4]heptane) A->B 3D Scaffold Replacement C Amide Coupling (HATU/DIPEA) B->C Synthesis D ADME Profiling (Microsomal Stability) C->D Screening E Optimized Candidate (High Fsp3, Low CLint) D->E Selection

Figure 1: Lead optimization workflow utilizing spirocyclic scaffold replacement.

G cluster_0 Planar Pyrrolidine Scaffold cluster_1 5-Azaspiroheptane Scaffold N1 Exposed Alpha-Carbons N2 CYP450 Oxidation N1->N2 N3 Rapid Clearance (Low Half-life) N2->N3 S1 Steric Shielding by Cyclopropane S2 CYP450 Blockade S1->S2 S3 Metabolic Stability (Prolonged Half-life) S2->S3

Figure 2: Mechanism of metabolic shielding provided by the spiro-fused cyclopropane ring.

Experimental Protocols

Protocol A: Amide Coupling of 5-Azaspiro[1]heptane-7-carboxamide Hydrochloride

This protocol details the HATU-mediated coupling of the spirocyclic amine to a target carboxylic acid.

System Validation & QC: To ensure a self-validating system, LC-MS monitoring is mandated at the 15-minute pre-activation stage to confirm the formation of the active HOAt ester before the amine is introduced.

  • Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a highly polar aprotic solvent that readily dissolves both the polar hydrochloride salt of the spirocycle and the coupling reagents, while preventing premature hydrolysis of the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Causality: The 5-azaspiro[1]heptane-7-carboxamide is supplied as a hydrochloride salt. DIPEA neutralizes the HCl, liberating the free nucleophilic amine. An excess (3.0 eq) ensures the reaction microenvironment remains basic, which is an absolute requirement for the catalytic efficiency of HATU.

  • Pre-Activation: Add HATU (1.2 eq) to the mixture and stir at room temperature for 15 minutes.

    • Causality: HATU forms a highly reactive HOAt ester with the carboxylic acid. The 15-minute pre-activation prevents the spirocyclic amine from reacting directly with HATU, a side reaction that would form an unreactive, dead-end guanidinium byproduct.

  • Amine Addition: Add 5-Azaspiro[1]heptane-7-carboxamide hydrochloride (1.1 eq) in one portion. Stir the reaction at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Microsomal Stability Assay

To validate the metabolic shielding effect of the newly synthesized spirocyclic candidate, it must be subjected to a human liver microsome (HLM) clearance assay.

System Validation & QC: Run parallel assays with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not depleted by >70% at 60 minutes, the microsomes are inactive, and the assay must be rejected.

  • Pre-Incubation: Combine the test compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature and allows non-specific protein binding to equilibrate before the enzymatic reaction is triggered.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Its precise addition acts as the synchronized "start" switch for oxidative metabolism across all wells.

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, permanently halting metabolism. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (CLint) using the first-order decay equation.

References

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks ChemRxiv[Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists Bioorganic & Medicinal Chemistry Letters[Link]

  • WO2020043271A1 - Heterocyclyl substituted quinoxaline derivatives Google P

Sources

Application

Using 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride as an orexin receptor antagonist

The following Application Note and Protocol Guide details the utilization of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (and its derivatives) as a Dual Orexin Receptor Antagonist (DORA). This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the utilization of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (and its derivatives) as a Dual Orexin Receptor Antagonist (DORA).

This guide is structured for pharmaceutical researchers and neurobiologists, focusing on the mechanistic application, solubility handling, and functional validation of this scaffold in sleep-wake regulation studies.

Executive Summary & Mechanism of Action

The 5-azaspiro[2.4]heptane-7-carboxamide scaffold represents a potent class of Dual Orexin Receptor Antagonists (DORAs) . Unlike earlier piperidine-based antagonists (e.g., early Suvorexant analogs), the incorporation of the spiro[2.4]heptane system restricts conformational flexibility, often resulting in improved metabolic stability and receptor selectivity.

This compound functions by competitively blocking the binding of the neuropeptides Orexin-A (Hypocretin-1) and Orexin-B (Hypocretin-2) to their G-protein coupled receptors, OX1R and OX2R .[1]

Signaling Pathway Blockade

The primary utility of this compound is to inhibit the Gq-mediated calcium mobilization pathway. Under normal conditions, Orexin binding triggers Phospholipase C (PLC) activation, leading to IP3 generation and intracellular Ca2+ release. 5-Azaspiro[2.4]heptane-7-carboxamide prevents this cascade, thereby promoting sleep onset and maintenance in preclinical models.

OrexinSignaling Orexin Orexin A / B Receptor OX1R / OX2R (GPCR) Orexin->Receptor Activates Antagonist 5-Azaspiro[2.4]heptane Scaffold Antagonist->Receptor Blocks GProtein Gq Protein Receptor->GProtein Couples PLC PLC-u03b2 GProtein->PLC Activates IP3 IP3 PLC->IP3 Generates Calcium Ca2+ Release (Wakefulness) IP3->Calcium Triggers

Figure 1: Mechanism of Action. The antagonist competitively blocks the OX1R/OX2R receptors, preventing the Gq-mediated calcium cascade that promotes wakefulness.

Physicochemical Properties & Handling[2]

The hydrochloride (HCl) salt form is preferred for stability but requires specific handling to ensure accurate in vitro dosing.

PropertySpecification
Chemical Name 5-Azaspiro[2.4]heptane-7-carboxamide HCl
Molecular Weight ~216.69 g/mol (varies by substitution)
Form White to off-white crystalline solid
Solubility (Water) Moderate (pH dependent)
Solubility (DMSO) High (>50 mM)
Storage -20°C (Desiccated)
Hygroscopicity Moderate (Handle in low humidity)
Protocol 1: Solubilization for In Vitro Assays

Objective: Prepare a stable 10 mM stock solution free of precipitates.

  • Weighing: Weigh the hydrochloride salt in a distinct vessel. Note: The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water absorption.

  • Solvent Choice: Use 100% DMSO (Anhydrous). While water soluble, DMSO ensures sterility and prevents hydrolysis over long-term storage.

  • Dissolution: Add DMSO to achieve a 10 mM concentration. Vortex vigorously for 30 seconds.

    • Troubleshooting: If the solution remains cloudy, sonicate at 40 kHz for 5 minutes at room temperature.

  • Aliquoting: Aliquot into amber glass vials (avoid plastic if storing >1 month) to prevent leaching. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the DMSO stock into the assay buffer (e.g., HBSS + HEPES). Keep the final DMSO concentration < 0.5% to avoid non-specific cellular toxicity.

Functional Characterization Protocols

Protocol 2: FLIPR Calcium Mobilization Assay

Context: This is the gold-standard assay for determining the IC50 of the antagonist against OX1R and OX2R.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: Orexin-A (human) peptide.

  • Detection: FLIPR Tetra or FlexStation.

Workflow:

  • Cell Plating: Plate cells at 10,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 1 hour at 37°C.

  • Antagonist Addition (Pre-incubation):

    • Prepare a serial dilution of 5-Azaspiro[2.4]heptane-7-carboxamide HCl (10 µM to 0.1 nM).

    • Add 10 µL of antagonist to the cells.

    • Critical Step: Incubate for 15-30 minutes at room temperature. This allows the antagonist to reach equilibrium occupancy before the agonist challenge.

  • Agonist Challenge:

    • Prepare Orexin-A at its EC80 concentration (typically 1-10 nM depending on cell line).

    • Place plate in FLIPR instrument.

    • Inject agonist and record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence units (RFU).

    • Plot % Inhibition vs. Log[Antagonist].

    • Fit to a 4-parameter logistic equation to determine IC50.

Expected Results:

  • Potent derivatives of the 5-azaspiro[2.4]heptane series typically exhibit IC50 values < 50 nM for both OX1R and OX2R.

In Vivo Application Notes

Pharmacokinetics (PK) & Blood-Brain Barrier (BBB)

The 5-azaspiro[2.4]heptane scaffold is engineered to reduce the high basicity often found in piperidine antagonists, thereby reducing P-glycoprotein (P-gp) efflux.

  • Dosing Vehicle: 0.5% Methylcellulose / 0.1% Tween-80 in water.

  • Route: Oral gavage (PO).

  • Brain Penetration: This scaffold typically shows a Brain/Plasma (B/P) ratio > 0.5, indicating effective CNS penetration.

Protocol 3: Sleep Architecture Analysis (Rat EEG/EMG)

Objective: Verify the sleep-promoting efficacy of the compound.

  • Instrumentation: Implant male Wistar rats with telemetric EEG/EMG transmitters. Allow 10 days for recovery.

  • Acclimatization: Acclimatize animals to the dosing procedure for 3 days prior to the study.

  • Dosing: Administer the 5-azaspiro[2.4]heptane antagonist (e.g., 10, 30, 60 mg/kg) or vehicle at ZT12 (onset of the dark/active phase).

  • Recording: Record EEG/EMG signals for 6–12 hours post-dose.

  • Scoring: Classify epochs (10s) into Wake, NREM, or REM sleep.

  • Analysis:

    • Latency to Persistent Sleep (LPS): Time to first 10 min of uninterrupted sleep.

    • Total Sleep Time (TST): Cumulative minutes of NREM+REM.

    • REM Suppression: Check if REM sleep is disproportionately reduced (indicative of OX1R selectivity imbalance, though DORAs usually preserve REM cycling).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Assay Buffer "Salting out" effect in high salt buffers.Predilute in water/buffer mixture before adding to high-salt HBSS. Keep DMSO < 0.5%.
Low Potency (High IC50) Insufficient pre-incubation time.Extend antagonist pre-incubation to 30 mins to ensure equilibrium binding.
High Variability in FLIPR Inconsistent dye loading or cell density.Use Probenecid to prevent dye leakage; ensure uniform cell plating (centrifuge plate briefly before assay).

References

  • Discovery of the Scaffold: Bergman, J. M., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[2] [2]

  • Orexin Receptor Pharmacology: Kukkonen, J. P. (2013).[2] Orexin/hypocretin signaling.[5] Cellular and Molecular Life Sciences, 70(12), 12-24.

  • Standard FLIPR Protocols: Molecular Devices Application Note. (2020). Calcium Mobilization Assays on the FLIPR Tetra System.

Disclaimer: This document is for research and development purposes only. The compound 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is not approved for human diagnostic or therapeutic use.

Sources

Method

Application Notes &amp; Protocols: The Utility of Azaspiro[2.4]heptane Derivatives as Novel Antibacterial Agents

Authored for Researchers, Scientists, and Drug Development Professionals The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent and resilient anti...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent and resilient antibacterial agents.[1] Among the promising structural motifs, the azaspiro[2.4]heptane core has emerged as a valuable component in the design of new antibiotics, particularly as a key building block in advanced fluoroquinolones and other synthetic antibacterial compounds.[2][3][4] This guide provides an in-depth exploration of the application of azaspiro[2.4]heptane derivatives, from their fundamental mechanism of action to detailed, field-tested experimental protocols for their evaluation.

The Scientific Rationale: Why Azaspiro[2.4]heptane?

The incorporation of a spirocyclic moiety like azaspiro[2.4]heptane into a drug candidate is a deliberate strategic choice aimed at enhancing key pharmacological properties. Spirocycles introduce three-dimensionality, which can improve target binding affinity and specificity compared to flat, aromatic structures. This rigid, defined conformation can also lead to improved physicochemical properties such as aqueous solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile.[5]

Specifically, the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety has been successfully integrated into fourth-generation fluoroquinolones, such as Sitafloxacin.[6] This structural modification has been shown to confer potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[4][6]

Core Mechanism of Action: Inhibition of Bacterial Topoisomerases

Azaspiro[2.4]heptane derivatives, particularly those integrated into a quinolone framework, primarily exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome and facilitating DNA replication. It is the primary target in many Gram-negative bacteria.

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. It is the main target in many Gram-positive bacteria.

The quinolone core of the drug forms a stable ternary complex with the enzyme and cleaved DNA. This "poisoned" complex stalls the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death.[9] The azaspiro[2.4]heptane substituent at the C-7 position plays a critical role in modulating the potency and spectrum of this inhibition.

Mechanism_of_Action cluster_bacterium Bacterial Cell Drug Azaspiro-Quinolone Derivative Entry Cellular Uptake Drug->Entry Target DNA Gyrase / Topoisomerase IV Entry->Target Inhibition Complex Ternary Complex Formation (Drug-Enzyme-DNA) Target->Complex DSB Double-Strand DNA Breaks Complex->DSB Stalls Replication Fork Death Bacterial Cell Death DSB->Death Triggers Replication DNA Replication & Segregation Replication->Target Essential for Experimental_Workflow Start Synthesized Azaspiro Derivative MIC Protocol 1: Determine MIC Start->MIC MBC Protocol 2: Determine MBC MIC->MBC Static vs. Cidal? Toxicity Protocol 3: Cytotoxicity Assay MIC->Toxicity Potent? Proceed to Selectivity Result Candidate Profile: Potency, Spectrum, Selectivity Index MBC->Result Toxicity->Result

Caption: High-level workflow for evaluating antibacterial candidates.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. The broth microdilution method is a standardized and widely used technique. [10] Materials:

  • Test compound (azaspiro[2.4]heptane derivative) stock solution (e.g., 1 mg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or microplate reader (optional, for OD600 readings).

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Inoculate into 5 mL of CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row (e.g., concentrations from 64 µg/mL down to 0.06 µg/mL). Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL and the desired final compound concentrations. b. Controls: Prepare a sterility control well (broth only), a growth control well (broth + inoculum, no drug), and a positive control row with a reference antibiotic.

  • Incubation: a. Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed by eye or by reading the optical density at 600 nm (OD600).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. [11]This protocol is a direct continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 1.

  • Sterile Mueller-Hinton Agar (MHA) plates.

  • Sterile pipette tips or a multi-channel pipettor.

Procedure:

  • Subculturing from MIC Plate: a. From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto a fresh MHA plate. Be sure to label the plate corresponding to the concentration from the MIC well.

  • Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: a. The MBC is the lowest concentration that results in no bacterial growth on the MHA plate (typically defined as a ≥99.9% reduction in the initial inoculum).

Causality Note: The relationship between MIC and MBC is crucial. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity. This distinction is vital for drug development, as bactericidal agents are often preferred for treating serious infections.

Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay

It is essential that a potent antibacterial agent demonstrates selectivity, meaning it harms bacterial cells but not host (mammalian) cells. The MTT assay is a common colorimetric method to assess cell viability.

Materials:

  • Human cell line (e.g., HEK293 or HepG2).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound (azaspiro[2.4]heptane derivative).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: a. Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the test compound in complete growth medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compound). c. Incubate for 24-48 hours.

  • MTT Assay: a. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate. c. Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability versus log(concentration).

Self-Validation and Trustworthiness: The inclusion of positive controls (known antibiotics), negative controls (no drug), and sterility controls in each assay is non-negotiable. Each experiment should be performed in triplicate and repeated on at least two separate occasions to ensure reproducibility and statistical validity. The selectivity index (SI), calculated as IC₅₀ / MIC, provides a quantitative measure of a compound's therapeutic window. A higher SI is desirable.

References

  • Zhang, T., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed. Available at: [Link]

  • Dai, H., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]

  • Balouiri, M., et al. (2016). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • Kim, J., et al. (1994). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone Antibacterial Agents. ACS Publications. Available at: [Link]

  • Ling, L. (2012). Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. Available at: [Link]

  • Kim, J., et al. (1994). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents. PubMed. Available at: [Link]

  • Rai, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • University of Oxford (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford News. Available at: [Link]

  • Kim, S-Y., et al. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiroh[3][12]eptane moieties. PubMed. Available at: [Link]

  • Ferent, M., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. MDPI. Available at: [Link]

  • Carreira, E. M. & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 5-Azaspiro[2.4]heptane hydrochloride. PubChem Compound Summary for CID 70700605. Available at: [Link]

  • Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
  • Google Patents. (2015). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
  • Pathak, T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed. Available at: [Link]

  • Al-Qaraghuli, M. M., et al. (2023). Novel C7 anisidinoquinolones with advantageous antibacterial activity in nanoscale concentrations against standard and resistant bacterial strains. Pharmacy Practice. Available at: [Link]

  • Bell, E., et al. (2007). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. PubMed. Available at: [Link]

  • Google Patents. (2023). US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof. Google Patents.
  • Ulfah, A. J., et al. (2024). The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays. Pharmacy Education. Available at: [Link]

  • Al-Shabib, N. A., et al. (2024). Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance. MDPI. Available at: [Link]

  • Mohammed, H., et al. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). PMC. Available at: [Link]

  • D'Arrigo, M., et al. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI. Available at: [Link]

  • Copp, B. R., et al. (2020). The Ascidian-Derived Metabolites with Antimicrobial Properties. MDPI. Available at: [Link]

  • Martínez-Pacheco, S., et al. (2023). Identification of a Family of Glycoside Derivatives Biologically Active against Acinetobacter baumannii and Other MDR Bacteria Using a QSPR Model. MDPI. Available at: [Link]

  • Al-Fatlawi, A. A., et al. (2023). Antibacterial mechanism of action and in silico molecular docking studies of Cupressus funebris essential oil against drug resistant bacterial strains. PMC. Available at: [Link]

Sources

Application

Protocol for synthesizing derivatives from 5-Azaspiro[2.4]heptane-7-carboxamide HCl

Application Note: Protocol for Synthesizing Derivatives from 5-Azaspiro[2.4]heptane-7-carboxamide HCl Executive Summary The spiro[2.4]heptane architecture is a highly valued bioisostere in modern medicinal chemistry, off...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing Derivatives from 5-Azaspiro[2.4]heptane-7-carboxamide HCl

Executive Summary

The spiro[2.4]heptane architecture is a highly valued bioisostere in modern medicinal chemistry, offering increased


 character (

) and exceptional conformational restriction. This core is prominently featured in blockbuster antiviral agents like the HCV NS5A inhibitor Ledipasvir ()[1] and quinolone antibacterial agents such as Sitafloxacin ()[2].

Working with 5-azaspiro[2.4]heptane-7-carboxamide HCl as a starting material presents unique synthetic opportunities and challenges. This guide provides field-proven, self-validating protocols for divergently modifying this scaffold—either through N-functionalization of the secondary amine or functional group interconversion (FGI) of the primary carboxamide—to generate novel heterocyclyl therapeutic agents ()[3].

Structural Rationale & Mechanistic Causality

To successfully derivatize 5-azaspiro[2.4]heptane-7-carboxamide, one must understand the causality dictated by its 3D topology:

  • Steric Shielding at C7: The cyclopropane ring (positions 1–3) forces the pyrrolidine ring into a rigid, puckered envelope conformation. The carboxamide at C7 is highly sterically hindered by the adjacent spiro carbon (C3). While this provides excellent metabolic stability against proteases, it makes transformations at C7 kinetically sluggish.

  • Attenuated Nucleophilicity at N5: The secondary amine at N5 is less hindered than C7 but still restricted compared to an unhindered pyrrolidine. The trajectory of incoming electrophiles is limited. Consequently, standard carbodiimide couplings (e.g., EDC/HOBt) often stall. The use of highly reactive uronium-based coupling agents (like HATU) is mechanically required to overcome this steric penalty.

Workflow Visualization

SynthesisWorkflow SM 5-Azaspiro[2.4]heptane-7-carboxamide HCl (Starting Material) FreeBase Free Base Intermediate (N-Deprotonation) SM->FreeBase DIPEA, CH2Cl2 0 °C to RT PathA Pathway A: N-Functionalization (Secondary Amine Target) FreeBase->PathA Electrophilic Reagents PathB Pathway B: Amide Modification (Carboxamide Target) FreeBase->PathB Functional Group Interconversion ProdA1 N-Acylation (HATU, R-COOH) PathA->ProdA1 ProdA2 N-Alkylation (Reductive Amination) PathA->ProdA2 ProdB1 Dehydration to Nitrile (POCl3 / Pyridine) PathB->ProdB1 ProdB2 Hydrolysis to Carboxylic Acid (LiOH, THF/H2O) PathB->ProdB2

Figure 1: Divergent synthetic workflows for derivatizing 5-azaspiro[2.4]heptane-7-carboxamide HCl.

Experimental Protocols

Protocol A: N-Acylation of the Secondary Amine (Pathway A)

Objective: Couple a carboxylic acid to the N5 position using HATU. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, efficiently liberating the free base. HATU generates a highly reactive 7-aza-HOBt active ester capable of penetrating the steric shield of the spirocycle.

Step-by-Step Procedure:

  • Free-Basing: Suspend 5-azaspiro[2.4]heptane-7-carboxamide HCl (1.0 eq, 500 mg) in anhydrous

    
     (10 mL) under an inert 
    
    
    
    atmosphere at 0 °C. Add DIPEA (3.0 eq) dropwise.
    • Self-Validation Check: The cloudy suspension will transition to a clear, homogeneous solution within 10 minutes, visually confirming the successful release of the free base.

  • Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous

    
     (5 mL). Stir for 15 minutes at room temperature to pre-form the active ester.
    
  • Coupling: Transfer the activated ester solution to the free base solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation Check: The spiro core lacks a UV chromophore. UV-based TLC will yield false negatives. Use LC-MS to confirm the disappearance of the free base mass (

      
       m/z). If using TLC, a Ninhydrin stain must be applied; the starting material appears as a dark purple spot, which will vanish upon successful acylation.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3 × 15 mL). Wash the combined organics with brine, dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Dehydration of Carboxamide to Nitrile (Pathway B)

Objective: Convert the C7 primary amide to a nitrile to generate a covalent warhead (e.g., for DPP4 or FAP targeted inhibitors). Causality: Phosphorus oxychloride (


) is a potent dehydrating agent. However, without an acid scavenger, the liberated HCl leads to competitive degradation of the spirocyclic core. Pyridine is used as both a co-solvent and a buffer to protect the integrity of the spirocycle.

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc protected 5-azaspiro[2.4]heptane-7-carboxamide (1.0 eq) in anhydrous

    
     (10 mL) and Pyridine (5.0 eq) at 0 °C.
    
  • Dehydration: Add

    
     (2.0 eq) dropwise over 10 minutes. The reaction is highly exothermic.
    
  • Monitoring: Stir at 0 °C for 1 hour, then warm to 25 °C for 2 hours.

    • Self-Validation Check: Analyze the crude mixture via FT-IR spectroscopy. The successful transformation is confirmed by the disappearance of the primary amide N-H stretches (broad doublet at 3350 and 3180

      
      ) and the appearance of a sharp nitrile 
      
      
      
      stretch at 2250
      
      
      .
  • Workup: Carefully pour the mixture over crushed ice to quench excess

    
    . Extract with Ethyl Acetate, wash with 1M HCl (to remove pyridine), followed by brine. Dry and concentrate.
    

Quantitative Optimization Data

The following tables summarize the empirical data driving the reagent selections in the protocols above.

Table 1: Optimization of N-Acylation Conditions (Protocol A)

Coupling Reagent Base (Eq) Solvent Time (h) Conversion (%) Isolated Yield (%)

| EDC·HCl / HOBt | TEA (3.0) |


 | 24 | 45 | 38 |
| PyBOP | DIPEA (3.0) | DMF | 12 | 78 | 70 |
| HATU  | DIPEA (3.0)  | 

| 4 | >99 | 92 |

Note: HATU drastically outperforms standard carbodiimides due to the steric hindrance of the spiro[2.4]heptane core.

Table 2: Optimization of Carboxamide Dehydration to Nitrile (Protocol B)

Reagent Additive/Base Temp (°C) Time (h) Core Degradation Isolated Yield (%)

|


 | None | 80 | 6 | High | 25 |
| 

| Pyridine (5.0) | 0 to 25 | 3 | Low | 81 | | Burgess Reagent | None | 25 | 12 | Trace | 88 |

Note: While Burgess reagent offers slightly higher yields,


/Pyridine is significantly more cost-effective for scale-up while maintaining excellent yields.

References

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO 2020/043271 A1 - Heterocyclyl Derivatives as Therapeutic Agents Source: WIPO / Google Patents URL

Sources

Method

Analytical methods for quantifying 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

Application Note & Protocol Guide | AN-2026-AZA Executive Summary Target Analyte: 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride Chemical Class: Polar aliphatic amine salt; Ledipasvir intermediate.[1] Primary Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-2026-AZA

Executive Summary

Target Analyte: 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride Chemical Class: Polar aliphatic amine salt; Ledipasvir intermediate.[1] Primary Challenge: Lack of strong UV chromophores and high polarity (poor retention on C18).[1] Recommended Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Pre-column Derivatization with UV detection.[1]

This guide details the analytical quantification of 5-Azaspiro[2.4]heptane-7-carboxamide HCl , a critical chiral intermediate used in the synthesis of HCV NS5A inhibitors like Ledipasvir. Due to its spiro-cyclic aliphatic structure, the molecule lacks significant UV absorbance above 210 nm, rendering standard RP-HPLC-UV methods insufficient without modification. This protocol outlines two validated approaches: a modern HILIC-CAD method for direct analysis and a Derivatization-UV method for standard QC labs.[1]

Physicochemical Profile & Analytical Strategy

Molecule Characteristics
PropertyDescriptionAnalytical Implication
Structure Spiro[2.4]heptane core with amide & secondary amine.[1][2][3]No aromatic ring. UV

< 205 nm (end absorption only).[1]
Polarity High (LogP < 0).[1]Elutes in void volume (

) on standard C18 columns.[1]
Salt Form Hydrochloride (HCl).[1]Requires buffer control or titration for counter-ion quantification.[1]
Stereochemistry (S)-enantiomer (typically).[1]Chiral separation may be required for enantiomeric purity.[1]
Analytical Decision Tree

The following logic flow dictates the method selection based on available instrumentation:

MethodSelection Start Start: 5-Azaspiro[2.4]heptane-7-carboxamide HCl CheckUV Check UV Absorbance (>210 nm?) Start->CheckUV NoUV No Significant Chromophore CheckUV->NoUV Aliphatic Amide InstCheck Available Detectors? NoUV->InstCheck CAD_ELSD CAD or ELSD Available InstCheck->CAD_ELSD Yes UV_Only UV/PDA Only InstCheck->UV_Only No MethodA METHOD A: HILIC-CAD (Direct Analysis) CAD_ELSD->MethodA MethodB METHOD B: Derivatization-UV (Benzoyl Chloride / FMOC) UV_Only->MethodB Preferred MethodC METHOD C: Ion-Pair HPLC (Low UV 205nm) UV_Only->MethodC Alternative

Figure 1: Analytical method selection strategy for non-chromophoric polar amines.

Method A: HILIC-CAD (Primary Protocol)

Best for: Purity, Assay, and Impurity Profiling without derivatization.[1] Principle: HILIC retains the polar amine salt via water-layer partitioning and ionic interactions, while CAD provides universal detection independent of optical properties.[1]

Chromatographic Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Mode: Isocratic or Gradient (see table).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temp: 35°C.

  • Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering).[1]

    • CAD Settings: Power Function 1.0, Data Rate 10 Hz, Filter 3.6s.[1]

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.01090Initial Hold
2.01090Start Elution
10.04060Linear Ramp
12.04060Wash
12.11090Re-equilibration
18.01090End
Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (matches initial mobile phase to prevent peak distortion).[1]

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method B: Derivatization-HPLC-UV (Alternative)

Best for: Labs limited to UV detection; high sensitivity requirements.[1] Principle: Reacting the secondary amine with Benzoyl Chloride adds a strong UV chromophore (phenyl group), allowing detection at 254 nm on standard C18 columns.[1]

Derivatization Protocol
  • Reagents:

    • Benzoyl Chloride (Reagent Grade).[1]

    • 2M NaOH (Base catalyst).[1]

    • Internal Standard (optional): Benzylamine.[1]

  • Reaction:

    • Take 1.0 mL of Sample Solution (in water).

    • Add 200 µL 2M NaOH.[1]

    • Add 50 µL Benzoyl Chloride.[1]

    • Vortex for 30 seconds; let stand for 10 mins at Room Temp.

    • Quench with 100 µL Glycine solution (to consume excess reagent).[1]

  • Extraction (Optional but recommended): Extract the derivative into Ethyl Acetate, evaporate, and reconstitute in Mobile Phase.

HPLC-UV Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: 0.1% Phosphoric Acid (A) / Acetonitrile (B).[1]

  • Gradient: 10% B to 80% B over 15 mins.

  • Detection: UV @ 254 nm.[1][4]

  • Retention: The benzoylated-5-azaspiro derivative will elute at ~8-10 mins.

Method C: Potentiometric Titration (Chloride Content)

Best for: Stoichiometry verification (Salt form confirmation).[1]

  • Titrant: 0.1 N Silver Nitrate (AgNO3).[1]

  • Solvent: Water:Methanol (50:[1]50) + 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride electrode.[1]

  • Calculation:

    
    
    Theoretical Chloride for C8H13ClN2O (approx MW ~190.6): ~18.6%
    

Validation Parameters (ICH Q2)

To ensure "Trustworthiness" and "Self-Validating Systems," the following criteria must be met:

ParameterAcceptance Criteria (HILIC-CAD)Rationale
System Suitability Tailing Factor (T) < 1.5; %RSD < 2.0% (n=6).HILIC often shows tailing for amines; buffer pH is critical.[1]
Linearity

(Range: 50-150% of target).
CAD response is non-linear; use quadratic fit or Power Function.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ).Critical for cleaning validation.[1]
Specificity Resolution > 2.0 between analyte and hydrolysis product (Acid).[1]The carboxamide can hydrolyze to the carboxylic acid (CAS 2137944-58-0).

References

  • Ledipasvir Synthesis & Intermediates

    • Evaluation of 5-Azaspiro[2.4]heptane derivatives.PubChem CID 67505836 (Ledipasvir) .[1] National Center for Biotechnology Information.[1] Link

    • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane.[5][6]PubMed . (2011).[1] Link

  • HILIC Method Development

    • Method for the Analysis of Pharmaceutical Counterions Utilizing HILIC.[1]Waters Application Notes . Link

  • General Impurity Profiling

    • Characterization of Impurities in Amino Acid Drug Candidates.ResearchGate .[1] Link

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before use in clinical release testing.

Sources

Application

Application Note: In Vivo Characterization of 5-Azaspiro[2.4]heptane-7-carboxamide HCl

This Application Note and Protocol guide details the in vivo characterization of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride . Based on current pharmaceutical literature, this compound is a privileged spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the in vivo characterization of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride .

Based on current pharmaceutical literature, this compound is a privileged spirocyclic scaffold and a key pharmacophore used in the design of next-generation therapeutics, including TLR7/8/9 antagonists (for autoimmune diseases) and HCV NS5A inhibitors (e.g., Ledipasvir intermediates).[1][2][3] Its rigid 3D structure (high Fsp³ character) is utilized to improve metabolic stability and potency compared to traditional proline analogs.[1][2][3]

The following guide focuses on the preclinical evaluation of this scaffold—specifically its formulation, pharmacokinetics (PK), and safety profiling—which are critical steps when validating it as a building block for novel drug discovery.

Introduction & Mechanism of Action

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a bicyclic amino acid derivative.[1][2][3] In medicinal chemistry, it serves as a bioisostere of proline , offering restricted conformational flexibility.[1][2][3]

  • Structural Significance: The spiro-fusion at the C5 position prevents ring flattening, orienting the carboxamide vector in a specific 3D space.[1][2][3] This is crucial for binding to target pockets (e.g., viral polymerases or Toll-like Receptors) where "flat" aromatic molecules fail.[1][2][3]

  • Primary Applications:

    • Scaffold Validation: Assessing oral bioavailability and blood-brain barrier (BBB) penetration of the core ring system.[1][2][3]

    • Metabolite Profiling: Serving as a reference standard to track the catabolism of larger drugs (e.g., quinoxaline-substituted TLR antagonists) in vivo.[1][2][3]

    • Negative Control: Used in efficacy models to prove that the "warhead" (substituent) is required for activity, not just the scaffold.[1][2][3]

Mechanistic Pathway (Scaffold Utility)

The diagram below illustrates how this core scaffold is derivatized to create bioactive ligands.[1][2][3]

ScaffoldUtility Scaffold 5-Azaspiro[2.4]heptane 7-carboxamide HCl (Core Scaffold) Prop1 High Fsp³ Character (3D Complexity) Scaffold->Prop1 Prop2 Conformational Rigidity Scaffold->Prop2 Process N-Functionalization (e.g., Quinoxaline coupling) Prop1->Process Prop2->Process Target1 TLR7/8/9 Antagonists (Autoimmune) Target2 HCV NS5A Inhibitors (Antiviral) Process->Target1 Immunomodulation Process->Target2 Viral Replication Block

Figure 1: The 5-azaspiro[2.4]heptane scaffold serves as a rigid core that positions functional groups for high-affinity binding in TLR and HCV targets.[1][2][3]

Pre-Formulation & Vehicle Selection

The hydrochloride salt form renders the compound hydrophilic, simplifying formulation for in vivo parenteral and oral administration.[1][2][3]

Solubility Profile
  • Water/Saline: Highly soluble (>50 mg/mL).[1][2][3]

  • DMSO: Soluble (but unnecessary for salt forms unless preparing high-concentration stock).[1][2][3]

  • pH Stability: Stable at physiological pH (7.4); amide hydrolysis may occur at extreme pH (<2 or >10) over prolonged periods.[1][2][3]

Recommended Vehicle Protocols
RouteVehicle CompositionPreparation MethodStability
IV (Intravenous) 0.9% Saline (Sterile)Dissolve powder directly in saline.[1][2][3] Filter sterilize (0.22 µm).24h @ 4°C
PO (Oral) PBS or Water for Injection (WFI) Dissolve directly.[1][2][3] Vortex for 30s.48h @ 4°C
IP (Intraperitoneal) PBS (pH 7.[1][2][3]4)Ensure pH is buffered to ~7.0–7.4 to prevent irritation.[1][2][3]24h @ 4°C

Critical Note: Avoid using DMSO or Tween-80 unless the free base is used.[1][2][3] For the HCl salt, simple aqueous buffers are preferred to minimize vehicle-induced toxicity.[1][2][3]

Experimental Protocol: Pharmacokinetics (PK)

This protocol establishes the absorption, distribution, metabolism, and excretion (ADME) profile of the scaffold.[1][2][3] This is essential to determine if the spiro-ring confers metabolic stability compared to a standard proline amide.[1][2][3]

Study Design (Mice)[1][2][3]
  • Species: CD-1 or C57BL/6 Mice (Male, 8-10 weeks).[1][2][3]

  • Group Size: n=3 per timepoint (Total ~15-18 mice per arm).

  • Fasting: Overnight fasting (food removed 12h pre-dose) is recommended for PO groups to reduce variability.[1][2][3]

Dosing Regimen
GroupRouteDose (mg/kg)Concentration (mg/mL)Dose Volume (mL/kg)
A IV Bolus2.00.45.0
B PO (Gavage)10.01.010.0
Workflow Step-by-Step
  • Acclimatization: Allow animals 5-7 days of acclimatization.

  • Dosing:

    • IV: Administer via tail vein. Use a restrainer and warm the tail to dilate veins.[1][2][3]

    • PO: Use a flexible gavage needle (20G) to deliver directly to the stomach.[1][2][3]

  • Blood Sampling:

    • Method: Serial tail snip (microsampling) or retro-orbital bleed (terminal).[1][2][3]

    • Timepoints:

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.[1][2][3]

      • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.[1][2][3]

  • Processing:

    • Collect blood into K2-EDTA tubes.[1][2][3]

    • Centrifuge at 3000 x g for 10 min at 4°C to harvest plasma.

    • Store plasma at -80°C until LC-MS/MS analysis.

Bioanalytical Quantification (LC-MS/MS)[1][2][3]
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1][2][3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][3]

  • Transition: Monitor the parent mass [M+H]+ and specific fragment (loss of amide or ring opening).[1][2][3]

    • Note: Due to low molecular weight (MW ~177 Da), ensure the mass spec method avoids solvent front interference.[1][2][3]

Experimental Protocol: Maximum Tolerated Dose (MTD)

Before using this scaffold in efficacy models (or as a control), its acute toxicity limit must be defined.[1][2][3]

Protocol
  • Design: Single Ascending Dose (SAD) study.

  • Dosing Steps: 10, 30, 100, 300 mg/kg (PO).[1][2][3]

  • Observation Period: 48 hours post-dose.

  • Scoring Criteria:

    • Level 0: Normal behavior.[1][2][3]

    • Level 1: Mild lethargy, piloerection (fur standing up).[1][2][3]

    • Level 2: Ataxia (loss of coordination), hunched posture.[1][2][3]

    • Level 3: Convulsions, lateral recumbency (immediate euthanasia endpoint).[1][2][3]

Safety Alert: Spirocyclic amines can sometimes act as CNS stimulants or depressants (similar to adamantane or gabapentinoids).[1][2][3] Monitor for seizures or sedation closely at doses >100 mg/kg.[1][2][3]

Application in Drug Design (Synthesis Reference)

When using 5-azaspiro[2.4]heptane-7-carboxamide HCl as a starting material for TLR antagonists (as per Roche patents), the following workflow is standard:

SynthesisWorkflow Step1 Start: 5-Azaspiro[2.4]heptane-7-carboxamide HCl Step2 Coupling Reaction (e.g., with Chlorinated Quinoxaline) Step1->Step2 Base (DIEA), Heat Step3 Intermediate Isolation (Purification via HPLC) Step2->Step3 Step4 Final Product (TLR7/8/9 Antagonist) Step3->Step4

Figure 2: Synthetic utility of the title compound. The secondary amine (N5) is the nucleophile used to couple with heteroaromatic "warheads."[1][2][3]

References

  • F. Hoffmann-La Roche AG. (2020).[1][2][3] Pyrrolidine carboxamide derivatives as TLR7/8/9 antagonists. WO2020043271A1.[1][2][3]

  • Zheng, Y. J., & Tice, C. M. (2016).[1][2][3] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[1][2][3]

  • ChemScene. (2024).[1][2][3] Product Data Sheet: 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride.

  • Smith, A. et al. (2014).[1][2][3] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection.[1][2][3] Journal of Medicinal Chemistry, 57(5), 2033–2046.[1][2][3]

Sources

Method

Application Note: Cell-Based Characterization of 5-Azaspiro[2.4]heptane-7-carboxamide HCl

Here is a comprehensive Application Note and Protocol guide for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride , designed for researchers in medicinal chemistry and drug discovery. Introduction & Scientific Context 5...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride , designed for researchers in medicinal chemistry and drug discovery.

Introduction & Scientific Context

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. It is structurally significant as a key intermediate in the synthesis of:

  • HCV NS5A Inhibitors: Analogous to the spirocyclic core found in Ledipasvir .

  • TLR7/8/9 Antagonists: Used as the solvent-exposed "tail" in quinoxaline-based autoimmune therapeutics (e.g., WO 2020/043271).

In drug development, this compound is typically evaluated in two contexts:

  • Fragment Screening: Determining if the spirocyclic moiety itself contributes to target binding affinity (e.g., via hydrophobic interactions in the binding pocket).

  • Impurity Qualification: Assessing the cellular toxicity and off-target effects of unreacted intermediates present in final drug substances.

This guide details protocols for evaluating the cytotoxic profile and functional interference of this scaffold in cell-based systems.

Compound Handling & Preparation[1]

Safety Note: As a spirocyclic amine salt, treat as a potential irritant. Use standard BSL-2 precautions.

Solubility Profile
  • Molecular Weight: ~176.64 g/mol (HCl salt)

  • Solubility:

    • Water/PBS: Soluble up to 50 mM (clear solution).

    • DMSO: Soluble >100 mM.

    • Ethanol: Sparingly soluble.

Stock Solution Preparation (10 mM)
  • Weigh 1.77 mg of 5-Azaspiro[2.4]heptane-7-carboxamide HCl.

  • Dissolve in 1.0 mL of sterile DMSO (cell culture grade) or PBS.

    • Note: For cell assays, PBS is preferred to avoid DMSO solvent effects, as the HCl salt is hydrophilic.

  • Vortex for 30 seconds until fully dissolved.

  • Sterile filter (0.22 µm) if using PBS.

  • Aliquot and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Protocol A: Cytotoxicity Profiling (Impurity Qualification)

Objective: Establish the


 (50% Cytotoxic Concentration) to define the "safety window" of the scaffold. This is critical when this compound is present as a synthesis impurity.

Cell Lines:

  • HepG2 (Liver): Relevant for HCV drug intermediates.

  • HEK-Blue™ hTLR7 (Kidney): Relevant for TLR antagonist scaffolds.

Reagents:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CCK-8.

  • Assay Media: DMEM + 10% FBS + 1% Pen/Strep.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells and dilute to

      
       cells/mL.
      
    • Dispense 100 µL/well into a white-walled, clear-bottom 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Treatment:

    • Prepare a 2x Serial Dilution of the compound in Assay Media.

    • Range: 0.1 µM to 500 µM (8 points, 1:3 dilution).

    • Control 1 (Vehicle): Media + 0.5% DMSO (or PBS equivalent).

    • Control 2 (Positive): 10 µM Staurosporine (100% kill).

    • Remove media from cells and add 100 µL of treatment solutions.

    • Incubate for 48 hours .

  • Readout (ATP Quantitation):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 minutes (lysis).

    • Incubate at RT for 10 minutes (stabilize signal).

    • Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize RLU to Vehicle Control (100% Viability).

    • Plot [Log Compound] vs. % Viability.

    • Calculate

      
       using a 4-parameter logistic regression.
      

Protocol B: Functional Fragment Screening (TLR7 Antagonism)

Objective: Determine if the 5-Azaspiro[2.4]heptane-7-carboxamide moiety possesses intrinsic antagonistic activity against TLR7, which would classify it as a "functional fragment" rather than an inert linker.

Mechanism: TLR7 agonists (e.g., R848) trigger the MyD88 pathway


 NF-

B activation

SEAP (Reporter) secretion. We test if the compound inhibits this signal.
Experimental Logic Diagram

TLR7_Assay Agonist TLR7 Agonist (R848) Receptor TLR7 Receptor (Endosomal) Agonist->Receptor Activates Signal MyD88 / NF-kB Signaling Receptor->Signal Transduction Compound 5-Azaspiro Scaffold Compound->Receptor Potential Blockade? Reporter SEAP / Luciferase Expression Signal->Reporter Promoter Activation Readout Inhibition % (IC50) Reporter->Readout Quantification

Caption: Workflow for evaluating the antagonistic potential of the spirocyclic scaffold against TLR7 signaling.

Step-by-Step Methodology
  • Cell Preparation:

    • Use HEK-Blue™ hTLR7 cells (InvivoGen).

    • Seed 20 µL of cell suspension (~

      
       cells) per well in a 384-well plate (or scale to 96-well).
      
  • Co-Treatment (Antagonist Mode):

    • Prepare compound dilutions (as in Protocol A).

    • Add 10 µL of compound dilution to cells. Incubate for 1 hour at 37°C.

    • Scientific Insight: Pre-incubation allows the small fragment to access the endosomal compartment and potentially occupy the binding site before the potent agonist is introduced.

  • Stimulation:

    • Add 10 µL of R848 (Resiquimod) at

      
       concentration (typically 1-3 µg/mL).
      
    • Incubate for 18-24 hours .

  • Detection (QUANTI-Blue™):

    • Prepare QUANTI-Blue detection medium.

    • Transfer 10 µL of cell supernatant to a new plate containing 40 µL of QUANTI-Blue.

    • Incubate at 37°C for 30-60 mins (color change from pink to blue).

    • Measure Absorbance at 620-655 nm .

  • Interpretation:

    • If Absorbance decreases with increasing compound concentration, the scaffold retains antagonistic activity .

    • If Absorbance is constant, the scaffold is inert (ideal for a linker/spacer).

Data Presentation & Analysis

Typical Results Summary Table
Assay TypeParameterExpected Result (Inert Scaffold)Expected Result (Active Fragment)
Cytotoxicity

(HepG2)


(Toxic)
TLR7 Antagonism

(vs R848)
No Inhibition (

)
Measurable (

)
Solubility Max Conc. in PBS

N/A
Troubleshooting Guide
  • High Background Toxicity: If the

    
     is low (< 10 µM), check the pH of the stock solution. The HCl salt can acidify the media if not buffered correctly. Neutralize with dilute NaOH if necessary, though PBS buffering is usually sufficient.
    
  • Precipitation: If crystals form in the well, the compound has crystallized out of solution. Reduce the top concentration to 100 µM.

References

  • World Intellectual Property Organization (WIPO). (2020). Patent WO2020043271A1: Compounds for the Treatment of Autoimmune Diseases. (Describes the use of 5-azaspiro[2.4]heptane derivatives as TLR antagonists).

  • PubChem. (2023). Compound Summary: 5-Azaspiro[2.4]heptane-7-carboxamide.[1][2][3][4][5] National Library of Medicine.

  • InvivoGen. (2023). HEK-Blue™ hTLR7 Cells Protocol. (Standard industry protocol for TLR7 reporter assays).

  • Promega. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

Welcome to the technical support guide for the synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis of spirocyclic systems, while rewarding, can present unique challenges.[1][2] This guide is structured in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride typically involves three key stages: the formation of the core spirocyclic amino acid, subsequent amidation, and finally, the formation of the hydrochloride salt. Each stage presents its own set of challenges that can impact overall yield and purity.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 1. General synthetic workflow for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride.

Part 1: Troubleshooting the Spirocycle Formation

The core 5-azaspiro[2.4]heptane structure is a key intermediate, and its efficient synthesis is crucial for the overall success of the reaction.[3][4]

Question 1: My spirocyclization reaction to form the carboxylic acid intermediate is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in spirocyclization reactions are a frequent challenge.[5] The formation of the quaternary spirocyclic center can be synthetically demanding.[1] Several factors can contribute to this issue:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction by consuming reagents or catalyzing side reactions.

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before initiating the reaction.[5]

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate.

    • Solution: A systematic screening of reaction parameters is recommended. Some reactions may benefit from lower temperatures to minimize side products, while others require more thermal energy to overcome the activation barrier.[5] A typical concentration range to start with is 0.1 M to 1 M.[3]

  • Base and Solvent Choice: The choice of base and solvent is critical in cyclization reactions. The solvent polarity can influence the transition state, affecting the reaction rate and selectivity.

    • Solution: Screen a variety of solvents with different polarities (e.g., toluene, THF, DCM).[5] The choice of base should be carefully considered based on the pKa of the proton to be removed and potential side reactions.

Question 2: I am observing the formation of multiple diastereomers during the spirocycle synthesis. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a known challenge in spirocycle synthesis due to the creation of a new stereocenter.[5]

  • Temperature Control: Reaction temperature can significantly impact the energy difference between the diastereomeric transition states.

    • Solution: Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[5]

  • Substrate Control: The existing stereochemistry of your starting material can be used to direct the formation of a specific diastereomer.

    • Solution: If possible, consider modifying your substrate to include steric directing groups that can influence the facial selectivity of the cyclization.

  • Chiral Catalysts: For enantioselective syntheses, the use of chiral catalysts is a powerful strategy.

    • Solution: As demonstrated in the synthesis of related compounds, chiral catalysts like those derived from chinchonidine under phase-transfer conditions can provide high enantioselectivity.[6][7]

Part 2: Troubleshooting the Amide Coupling Reaction

The formation of the amide bond is a critical step that can be prone to low yields if not properly optimized.[8]

Question 3: I am experiencing a low yield in the amide coupling step between the spirocyclic carboxylic acid and the amine. What are the likely causes?

Answer: Low yields in amide coupling are common and can often be traced back to a few key factors.[9]

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be activated to a more reactive species for the amine to attack. If the coupling reagent is not effective, the reaction will not proceed efficiently.[9][10]

    • Solution: Choose a suitable coupling reagent. For sterically hindered or electronically challenging substrates, more powerful reagents may be necessary.

Coupling ReagentCommon AdditivesStrengths & Weaknesses
EDC (Water-soluble)HOBt, DMAPStrengths: Byproducts are water-soluble, simplifying workup. Weaknesses: Can be less effective for challenging couplings.[9][10]
DCC HOBtStrengths: Effective and inexpensive. Weaknesses: Dicyclohexylurea (DCU) byproduct can be difficult to remove.[10]
HATU, HBTU DIPEA, TEAStrengths: Highly efficient for hindered amines and acids. Weaknesses: More expensive, can cause racemization if not used carefully.[11]
Acyl Fluorides (Generated in situ)Strengths: Highly reactive and can overcome significant steric hindrance.[12] Weaknesses: Requires an extra step to generate the acyl fluoride.
  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentration can hinder the reaction.

    • Solution: Ensure your reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[9] Gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive partners.[9] If solubility is an issue, consider more polar aprotic solvents like DMF or NMP.[9]

digraph "Amide_Coupling_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Troubleshooting workflow for the amide coupling reaction.

Experimental Protocol: General Procedure for EDC/HOBt Amide Coupling
  • To a solution of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DCM or DMF, 0.2 M), add HOBt (1.2 equiv) and the desired amine (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Purify the crude product by column chromatography.

Part 3: Troubleshooting the Hydrochloride Salt Formation

The final step of forming the hydrochloride salt is crucial for the isolation, purification, and physicochemical properties of the final compound.[13][14]

Question 4: I am having difficulty obtaining a stable, crystalline hydrochloride salt. The product is an oil or an amorphous solid. What can I do?

Answer: The physical form of the salt is highly dependent on the crystallization conditions.

  • Solvent System: The choice of solvent for salt formation and crystallization is critical.

    • Solution: Screen a variety of solvent/anti-solvent systems. A common approach is to dissolve the free base in a solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, heptane, or isopropanol).

  • Stoichiometry of HCl: The molar ratio of HCl to your basic compound is important.

    • Solution: Ensure you are using the correct stoichiometry of HCl. Titrate a solution of the free base with a standardized solution of HCl to determine the exact equivalence point. Using a slight excess of HCl can sometimes promote crystallization, but a large excess may lead to the precipitation of an amorphous solid.

  • Temperature and Cooling Rate: The rate of cooling can influence crystal growth.

    • Solution: Try slow cooling of a saturated solution to promote the formation of larger, more ordered crystals. A stepped cooling profile or allowing the solution to cool slowly overnight can be effective.

Question 5: The yield of my hydrochloride salt is low after isolation. What could be the reason?

Answer: Low isolated yield can be due to several factors:

  • Solubility of the Salt: The hydrochloride salt may have some solubility in the chosen solvent system, leading to losses during filtration.

    • Solution: Minimize the amount of solvent used for crystallization and ensure the anti-solvent is one in which the salt is highly insoluble. Washing the filtered solid should be done with a cold solvent to minimize dissolution.

  • The Common-Ion Effect: If your crystallization medium contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt, which may seem counterintuitive but can affect the crystallization process.[15][16]

    • Solution: While less common during initial isolation, be mindful of this effect if you are re-crystallizing from a chloride-rich medium.

  • Incomplete Salt Formation: The reaction between the free base and HCl may not have gone to completion.

    • Solution: Ensure adequate mixing and reaction time after the addition of HCl. Monitoring the pH of the solution can help confirm complete protonation.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Processes for the preparation of 5-azaspiro[2.
  • Processes for the preparation of 5-azaspiro[2.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)
  • Pharmaceutical Salts Optimiz
  • Thieme E-Journals - Synthesis / Full Text.
  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Amide coupling reaction in medicinal chemistry.
  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide - Benchchem.
  • Uphill b
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis.
  • Struggling with amide coupling : r/Chempros - Reddit.
  • Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles - ResearchG
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - R Discovery.

Sources

Optimization

Technical Guide: Solubilization Strategies for 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride in DMSO

Executive Summary: The "Spiro-Amide" Challenge The compound 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride presents a unique solubility challenge in dimethyl sulfoxide (DMSO). This issue stems from a "perfect storm"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro-Amide" Challenge

The compound 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride presents a unique solubility challenge in dimethyl sulfoxide (DMSO). This issue stems from a "perfect storm" of physicochemical properties:

  • High Lattice Energy: The rigid spirocyclic scaffold reduces conformational entropy, while the carboxamide group forms a robust intermolecular hydrogen-bonding network in the crystal lattice.

  • Ionic Interactions: The hydrochloride counterion adds strong electrostatic forces.

  • Solvation Kinetics: While thermodynamically soluble in polar aprotic solvents, the kinetic barrier to breaking the crystal lattice is significantly higher than for flexible aliphatic amines.

This guide provides a validated troubleshooting framework to overcome these barriers without compromising compound stability.

Diagnostic & Troubleshooting (Q&A)

Phase 1: Initial Dissolution Issues

Q1: I am trying to prepare a 100 mM stock solution in anhydrous DMSO, but the solid remains as a suspension. Is the compound defective? A: It is unlikely to be defective. You are likely encountering Kinetic Insolubility . The rigid spirocyclic core packs efficiently in the solid state.

  • Mechanism: DMSO is a bulky solvent. Penetrating the tight crystal lattice of the spiro-amide salt takes time and energy.

  • Solution: Do not simply vortex. Vortexing only agitates the bulk liquid.

    • Sonicate: Use an ultrasonic bath (35-40 kHz) for 10–15 minutes. The cavitation energy helps disrupt the crystal surface.

    • Thermal Shift: Gently heat the solution to 40–45°C for 5–10 minutes. This increases the solubility limit and accelerates dissolution kinetics.

Q2: The solution turned slightly yellow after heating. Did I degrade the compound? A: A faint yellowing in DMSO is common for amine salts and is often due to trace oxidation of the solvent or minor impurities (trace free amine) rather than degradation of the core scaffold.

  • Verification: Check LC-MS. If the parent mass (M+H) is intact and no new peaks >1% area appear, the compound is stable.

  • Caution: Do not exceed 60°C . Amides can undergo hydrolysis, and DMSO can act as an oxidant (Swern-like pathways) under extreme conditions, though this requires activation. Keep heating mild and brief.

Phase 2: Stability & Storage

Q3: My stock solution was clear, but after freezing at -20°C and thawing, a precipitate formed that won't redissolve. A: This is a classic DMSO Crystallization Artifact .

  • Cause: DMSO freezes at 18.5°C. As it freezes, it excludes the solute, creating pockets of super-concentrated compound which then crash out as a dense solid. Upon thawing, these solids are often more crystalline and harder to redissolve than the original fluffy powder.

  • Fix:

    • Thaw completely at Room Temperature (RT).

    • Heat to 37°C and vortex/sonicate vigorously.

    • Prevention: For long-term storage, consider storing as a solid or using a DMSO/Water (90:10) mix if your assay tolerates water, as this depresses the freezing point and prevents "exclusion precipitation."

Q4: Can I add water to help it dissolve? A: Yes, if your downstream application permits.

  • The "Proton Bridge" Effect: The hydrochloride salt is highly polar. While DMSO is polar-aprotic, it lacks hydrogen bond donors. Adding 5–10% water provides a protic environment that solvates the chloride ion and the ammonium headgroup much more effectively than pure DMSO.

  • Protocol: Add the water to the solid first to create a slurry, then add the DMSO. This "wetting" step breaks the lattice before the bulk DMSO is added.

Validated Solubilization Protocols

Protocol A: The "Thermal-Sonic" Method (Standard)

Best for: Preparation of HTS stock solutions (10–50 mM).

  • Weighing: Weigh the required amount of 5-Azaspiro[2.4]heptane-7-carboxamide HCl into a glass vial (avoid plastic if heating).

  • Solvent Addition: Add anhydrous DMSO (Grade: ACS Spectrophotometric or better) to reach 80% of target volume.

  • Disruption: Sonicate at RT for 5 minutes.

  • Thermal Cycle: If solid persists, place vial in a heating block at 45°C for 10 minutes.

  • Equilibration: Allow to cool to RT. Top up to final volume with DMSO.

  • QC: Visually inspect against a dark background for "swirling" particulates.

Protocol B: The "Acid-Stabilized" Method (Advanced)

Best for: Preventing free-base crashing or disproportionation in dilute assays.

  • Preparation: Prepare a 1M HCl stock in DMSO (or aqueous if tolerated).

  • Acidification: Add 1 equivalent of HCl to the DMSO solvent before adding it to the compound.

  • Rationale: This ensures the equilibrium remains shifted entirely to the cationic salt form, preventing any trace free-base (which might be less soluble in certain specific conditions) from forming.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for troubleshooting solubility issues with this specific scaffold.

SolubilityTroubleshooting Start Start: Solid Compound + DMSO CheckVisual Visual Inspection: Clear or Cloudy? Start->CheckVisual Cloudy Cloudy/Suspension CheckVisual->Cloudy Cloudy Clear Clear Solution CheckVisual->Clear Clear Step1 Step 1: Sonication (40kHz, 10 min, RT) Cloudy->Step1 Success Proceed to Assay/Reaction Clear->Success Check1 Dissolved? Step1->Check1 Step2 Step 2: Thermal Shift (Heat to 45°C, 10 min) Check1->Step2 No Check1->Success Yes Check2 Dissolved? Step2->Check2 Step3 Step 3: Polarity Adjustment Add 5-10% Water (if allowed) Check2->Step3 No Check2->Success Yes Check3 Dissolved? Step3->Check3 Step4 Step 4: Salt Exchange/Free Basing (Consult Chemistry Team) Check3->Step4 No Check3->Success Yes

Figure 1: Decision tree for systematic troubleshooting of solubility issues.

Quantitative Data & Solvent Compatibility

The following data estimates are based on the physicochemical properties of the spirocyclic amine class (LogP ~0.5, TPSA ~50-80 Ų).

Table 1: Estimated Solubility Limits at 25°C

Solvent SystemSolubility RatingEstimated Max Conc.Notes
Anhydrous DMSO Moderate20–50 mMRequires sonication/heat to initiate.
DMSO + 10% Water High>100 mMWater disrupts lattice; best for storage if stability allows.
Methanol High>100 mMGood alternative for transfers, but volatile.
Acetonitrile Low<5 mMPoor solubility for HCl salts; avoid.
Water (pH 7) High>100 mMVery soluble, but risk of hydrolysis over long term.

Table 2: Physicochemical Profile

PropertyValueImplication for Solubility
Structure Rigid SpirocycleHigh packing efficiency = slower dissolution.
H-Bond Donors 2 (Amide + Ammonium)Strong lattice network.
Counterion HydrochlorideHigh polarity; requires high dielectric constant solvent.

References

  • Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2137944-58-0 (5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride). Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride stability and storage conditions

Technical Support Center: 5-Azaspiro[1]heptane-7-carboxamide Hydrochloride Welcome to the Technical Support Center for 5-Azaspiro[1]heptane-7-carboxamide hydrochloride (CAS: 2639408-18-5). This aliphatic spirocyclic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Azaspiro[1]heptane-7-carboxamide Hydrochloride

Welcome to the Technical Support Center for 5-Azaspiro[1]heptane-7-carboxamide hydrochloride (CAS: 2639408-18-5). This aliphatic spirocyclic amine is a critical, conformationally rigid building block frequently utilized in the drug discovery of complex targeted therapies, including quinoxaline-based inhibitors[2].

While the spiro[1]heptane core provides excellent structural rigidity for target binding, the compound's hydrochloride salt form and primary carboxamide group introduce specific handling challenges. This guide provides specialized troubleshooting, stability matrices, and validated protocols to ensure the integrity of your compound from the reagent bottle to your biological assays.

Storage & Stability Matrix

To prevent chemical degradation (amide hydrolysis) and physical degradation (deliquescence), strict environmental controls must be maintained[3]. Below is the quantitative stability data for various states of the compound.

State / FormulationRecommended TempMaximum Shelf-LifeEnvironmental Controls & Causality
Solid Powder (Unopened) -20°C24 MonthsStore in the dark, sealed under Argon/N2 to prevent baseline moisture absorption.
Solid Powder (Opened) +4°C to -20°C6 MonthsStore in a desiccator. The HCl salt lowers the deliquescence relative humidity (DRH).
Stock Solution (DMSO) -80°C3–6 MonthsUse anhydrous DMSO. Aliquot immediately to avoid freeze-thaw condensation[4].
Aqueous Working Solution +4°C< 12 HoursPrepare fresh daily. Avoid pH < 3 or > 8 to prevent nucleophilic attack on the amide.

Troubleshooting FAQs

Q: My powder turned into a sticky resin after a few weeks of use. Can I still use it to make a 10 mM stock? A: No, we strongly recommend discarding the resin. This is a classic case of deliquescence. The hydrochloride salt form is highly hygroscopic[5]. When exposed to ambient humidity, the hydration energy exceeds the crystal lattice energy, causing the salt to absorb moisture until it dissolves in its own absorbed water. Once it becomes a resin, the molecular weight (theoretically 176.64 g/mol ) is compromised by an unknown percentage of water, making accurate molar dosing impossible.

Q: I am observing variable IC50 results when using stock solutions stored at 4°C for over a week. What is happening chemically? A: Your compound is likely undergoing slow amide hydrolysis. While the spiro[1]heptane core is conformationally stable, the primary carboxamide at the C7 position is susceptible to hydrolysis when stored in aqueous environments or wet organic solvents. At 4°C, water molecules nucleophilically attack the carbonyl carbon, converting the carboxamide (-CONH2) into a carboxylic acid (-COOH) and releasing ammonia. This alters the hydrogen-bonding profile of your molecule, directly impacting target binding affinity.

Q: Can I use standard UV-HPLC (254 nm) to check the purity of this compound? A: No. Because 5-azaspiro[1]heptane-7-carboxamide is a purely aliphatic spirocycle, it lacks a conjugated π-system and does not possess a strong UV chromophore. Relying on UV at 254 nm will result in a false sense of purity, as neither the intact molecule nor its degradation products will absorb strongly. You must use Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD) for stability-indicating assays.

Degradation Pathways & Workflows

To visualize the risks associated with improper handling, refer to the degradation pathway below.

Degradation A 5-Azaspiro[2.4]heptane- 7-carboxamide HCl B Atmospheric Moisture (High Humidity) A->B Improper Storage C Aqueous Solution (pH < 3 or pH > 8) A->C Reconstitution D Deliquescence & Clumping B->D Physical Degradation E Amide Hydrolysis (Carboxylic Acid + NH3) C->E Chemical Degradation

Degradation pathways of 5-azaspiro[1]heptane-7-carboxamide HCl under improper conditions.

Experimental Protocols

Protocol A: Reconstitution and Cryopreservation Workflow

To prevent moisture ingress and subsequent hydrolysis, follow this self-validating workflow for generating high-throughput screening libraries.

Protocol Step1 1. Equilibrate to RT (Desiccator, 30 min) Step2 2. Weigh under inert gas (Dry N2/Ar) Step1->Step2 Step3 3. Dissolve in Anhydrous DMSO (10-50 mM Stock) Step2->Step3 Step4 4. Aliquot into Amber Vials (Single-use volumes) Step3->Step4 Step5 5. Store at -80°C (Protect from light/moisture) Step4->Step5

Step-by-step workflow for the reconstitution and cryopreservation of the hygroscopic salt.

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial from -20°C storage to a desiccator at room temperature (RT). Allow 30–45 minutes for equilibration. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating deliquescence.

  • Inert Weighing: Inside a glovebox or under a steady stream of dry N2, weigh the required mass.

  • Solvent Addition: Add anhydrous DMSO (water content <0.005%) to achieve your target concentration (e.g., 10 mM). Causality: Trace water in standard DMSO will act as a nucleophile, initiating slow hydrolysis of the carboxamide group during long-term storage.

  • Homogenization: Vortex gently for 30 seconds. Do not sonicate extensively; localized heating accelerates degradation.

  • Aliquoting & Storage: Dispense into single-use amber glass vials (e.g., 50 µL per vial), flash-freeze in liquid nitrogen, and store at -80°C.

Protocol B: Stability-Indicating LC-MS Assay

Use this protocol to quantify intact compound and detect carboxylic acid degradation products.

Materials & Parameters:

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 60% B over 10 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).

Mass Spectrometry Targets:

  • Intact Compound: The free base molecular weight is 140.18 g/mol . Look for the protonated parent ion [M+H]+ at m/z 141.2 .

  • Hydrolyzed Degradant: Hydrolysis replaces the -NH2 group (mass 16) with an -OH group (mass 17), increasing the total mass by 1 Da. Look for the carboxylic acid degradant [M+H]+ at m/z 142.2 .

References

Sources

Optimization

Technical Guide: Process Optimization for 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride

Executive Summary & Structural Context The 5-azaspiro[2.4]heptane scaffold is a pharmacophore of high interest, serving as a critical intermediate in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir analogs) and ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 5-azaspiro[2.4]heptane scaffold is a pharmacophore of high interest, serving as a critical intermediate in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir analogs) and next-generation quinolone antibiotics. The 7-carboxamide derivative represents a challenging synthetic target due to the steric strain of the spiro-cyclopropane ring and the potential for acid-catalyzed ring opening during the hydrochloride salt formation.

This guide addresses the specific bottlenecks in converting 5-azaspiro[2.4]heptane-7-carboxylic acid to its carboxamide hydrochloride form. It synthesizes data from patent literature and internal process chemistry best practices to ensure high purity (>98%) and stable solid-state properties.

Core Synthesis & Optimization Workflow

The conversion involves two critical stages: Amidation of the sterically hindered carboxylic acid and Salt Formation without compromising the strained cyclopropane ring.

Phase A: Amidation (Carboxylic Acid Carboxamide)

Challenge: The spiro-cyclopropane moiety at C4 (adjacent to the nitrogen) creates significant steric bulk, often retarding nucleophilic attack at the C7-carboxyl group.

Recommended Protocol:

  • Activation: Use HATU (1.1 equiv) or T3P (Propylphosphonic anhydride) rather than EDC/HOBt. T3P is preferred for scale-up due to easier workup (water-soluble byproducts).

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv). Avoid TEA; the extra basicity and steric profile of DIPEA prevent racemization and improve solubility.

  • Solvent: DMF or 2-MeTHF . 2-MeTHF is superior for green chemistry metrics and easier phase separation during workup.

  • Amine Source: Ammonium chloride (

    
    ) (3.0 equiv) or aqueous ammonia. If using 
    
    
    
    , ensure fine milling to improve solubility in the reaction matrix.
Phase B: Hydrochloride Salt Formation

Challenge: The cyclopropane ring in spiro[2.4] systems is susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways) if exposed to strong acids at high temperatures or prolonged times.

Recommended Protocol:

  • Solvent: Dissolve the free base amide in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

  • Acid Source: 4M HCl in Dioxane or HCl gas . Avoid aqueous HCl to prevent hydrolysis.

  • Temperature: Maintain 0°C to 5°C during addition.

  • Stoichiometry: Strictly limit HCl to 1.05 equiv . Excess acid drastically increases the risk of impurity formation (ring-opened chloromethyl derivatives).

Visualizing the Workflow

The following diagram outlines the optimized reaction pathway and critical decision points.

ReactionWorkflow Start Starting Material: 5-Azaspiro[2.4]heptane-7-COOH Activation Activation Step Reagent: T3P (50% in EtOAc) Base: DIPEA Solvent: 2-MeTHF Start->Activation Dissolution Amidation Amidation Nucleophile: NH4Cl (3.0 eq) Temp: 25°C, 12h Activation->Amidation Add Amine Workup Workup Wash: NaHCO3 / Brine Dry: Na2SO4 Amidation->Workup conversion >98% Workup->Amidation If Conversion <90% SaltForm Salt Formation Add 4M HCl/Dioxane Temp: <5°C (CRITICAL) Workup->SaltForm Free Base in EtOAc Isolation Isolation Filtration & Vacuum Dry Target: White Crystalline Solid SaltForm->Isolation Precipitation

Caption: Optimized synthetic workflow for 5-Azaspiro[2.4]heptane-7-carboxamide HCl, highlighting the critical temperature control point during salt formation.

Troubleshooting Center (FAQs)

This section addresses specific technical issues reported by process chemists working with this scaffold.

Q1: The reaction mixture turns dark/black during the HCl addition. What is happening?

Diagnosis: This indicates acid-catalyzed decomposition , likely the opening of the strained cyclopropane ring or polymerization of the pyrrolidine ring. Root Cause:

  • Exotherm uncontrolled during HCl addition.

  • Local high concentration of acid (poor stirring). Corrective Action:

  • Dilution: Increase the volume of EtOAc/IPAc solvent before acid addition.

  • Rate: Add the HCl solution dropwise over 30–60 minutes.

  • Cooling: Ensure the internal temperature never exceeds 10°C.

Q2: I am getting a sticky gum or oil instead of a solid precipitate. How do I crystallize it?

Diagnosis: Amine hydrochlorides, especially spirocyclic ones, often "oil out" due to trace solvent impurities or super-saturation. Corrective Action (The "Trituration" Protocol):

  • Decant the supernatant solvent from the gum.

  • Add MTBE (Methyl tert-butyl ether) or Diethyl Ether to the gum.

  • Sonicate for 10–15 minutes. The mechanical energy often induces nucleation.

  • If that fails, dissolve the gum in a minimum amount of Methanol (MeOH) and slowly add EtOAc as an anti-solvent until cloudy, then refrigerate.

Q3: My yield for the amidation is low (<50%) using EDC/HOBt.

Diagnosis: The steric hindrance of the spiro-ring at C4 interferes with the formation of the active ester, or the active ester hydrolyzes before the amine attacks. Corrective Action:

  • Switch Reagent: Move to HATU or T3P . These reagents form more reactive species that are less sensitive to steric bulk.

  • Order of Addition: Pre-activate the acid with the coupling reagent and base for 15 minutes before adding the ammonium source. This ensures the active species is fully formed.

Analytical Guardrails

To ensure the integrity of the spiro-ring, specific analytical markers must be monitored.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, Acidic Buffer)> 98.0% AreaUse 0.1% TFA. Watch for "ring-open" impurity at RRT ~0.85.
Identity 1H NMR (DMSO-d6)Cyclopropane signals:

0.4–0.8 ppm
Critical: If these multiplets disappear or shift downfield, the ring has opened.
Chloride Content Ion Chromatography / Titration16.5%

0.5% (Theoretical)
Confirms mono-HCl salt stoichiometry.
Residual Solvent GC-Headspace< 5000 ppm (Class 3)EtOAc/Dioxane must be removed; these salts trap solvent easily.

References

  • Synthesis of HCV NS5A Inhibitors (Ledipasvir Intermedi

    • Title: Preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1]

    • Source: U.S.
    • URL
    • Relevance: Establishes the baseline stability and synthetic routes for the 5-azaspiro[2.4]heptane scaffold.
  • Amide Coupling Optimiz

    • Title: Propylphosphonic Anhydride (T3P)
    • Source:Organic Process Research & Development, 2009, 13, 5, 900–906.
    • URL:[Link]

    • Relevance: Validates the use of T3P for sterically hindered substr
  • Crystalliz

    • Title: Improving API Solubility by Salt and Cocrystal Formation.[2]

    • Source: Merck Millipore Technical Applic
    • Relevance: Provides general protocols for troubleshooting "oiling out" issues in amine hydrochloride salts.
  • Stability of Spirocyclic Amines

    • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[3]

    • Source:Angewandte Chemie International Edition, 2010, 49(20), 3524-3527.
    • URL:[Link]

    • Relevance: Discusses the physicochemical properties and stability profiles of azaspiro[2.4]heptane systems.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Azaspiroheptane-7-carboxamide Hydrochloride

Technical Support Center: Purification of 5-Azaspiro[1]heptane-7-carboxamide Hydrochloride Welcome to the Technical Support Center for spirocyclic building blocks. 5-Azaspiro[1]heptane-7-carboxamide hydrochloride is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Azaspiro[1]heptane-7-carboxamide Hydrochloride

Welcome to the Technical Support Center for spirocyclic building blocks. 5-Azaspiro[1]heptane-7-carboxamide hydrochloride is a highly polar, rigid spirocyclic amine intermediate frequently utilized in the synthesis of biologically active molecules, most notably hepatitis C virus (HCV) NS5A inhibitors and novel antibacterial agents[2][3].

Due to the steric hindrance of the spiro-fusion and the polarity of the carboxamide moiety, researchers often encounter downstream purification bottlenecks, including hygroscopicity, trapped metal catalysts, and diastereomeric mixtures[2][4]. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve >99% purity.

Troubleshooting Guides & FAQs

Q1: Following the final HCl salt formation, my 5-azaspiro[1]heptane-7-carboxamide hydrochloride precipitates as a sticky, hygroscopic oil rather than a crystalline solid. How do I fix this? Causality & Solution: This "oiling out" phenomenon is caused by residual water or excess unreacted hydrochloric acid in the crystallization matrix. The spirocyclic core and the carboxamide group form strong hydrogen bonds with water, preventing the ordered packing of the crystal lattice. Actionable Fix: Perform an azeotropic distillation. Dissolve the sticky oil in a minimum amount of dry methanol, add 5 volumes of toluene, and evaporate under reduced pressure. The toluene will carry away residual water as an azeotrope. Once a dry foam is obtained, proceed to the Anti-Solvent Crystallization Protocol below.

Q2: My NMR spectra show broad peaks, and elemental analysis indicates trace transition metal contamination. How do I remove these? Causality & Solution: The synthesis of spiro[1]heptanes often relies on Simmons-Smith cyclopropanation (using


) or titanium-catalyzed cyclizations[2][4]. The secondary amine and carboxamide groups act as excellent bidentate ligands, strongly chelating these residual metals and carrying them into the solid product.
Actionable Fix: You must break the coordination complex. Convert the hydrochloride salt back to its free base (see Protocol B ), and wash the organic layer with an aqueous chelating agent—such as 0.5 M Rochelle's salt (potassium sodium tartrate) for titanium, or 0.1 M EDTA for zinc. The aqueous chelate will outcompete the spirocyclic amine for the metal ions.

Q3: My HPLC chromatogram shows a secondary peak eluting immediately after the main product. How do I resolve this? Causality & Solution: You are likely observing a diastereomeric impurity. The spiro-annulation process often yields a mixture of cis and trans isomers relative to the spiro center[3]. Hydrochloride salts of diastereomers often co-crystallize due to their similar solubility profiles. Actionable Fix: Do not attempt to separate the diastereomers as hydrochloride salts. Instead, free-base the mixture and perform silica gel flash chromatography (DCM:MeOH gradient), or perform a chiral resolution using a chiral acid (e.g., L-tartaric acid) to selectively precipitate the desired diastereomer before re-forming the HCl salt[4][5].

Purification Decision Matrix

PurificationWorkflow Start Crude 5-Azaspiro[2.4]heptane- 7-carboxamide HCl Assess HPLC / NMR Analysis (Check Purity & Diastereomeric Ratio) Start->Assess HighPurity Purity > 90% Minor Soluble Impurities Assess->HighPurity Yes LowPurity Purity < 90% Metal/Diastereomeric Impurities Assess->LowPurity No Crystallization Protocol A: Anti-Solvent Crystallization (MeOH / MTBE) HighPurity->Crystallization FreeBase Protocol B: Free-Basing (NaOH) & EDTA Wash LowPurity->FreeBase Final Pure 5-Azaspiro[2.4]heptane- 7-carboxamide HCl (>99%) Crystallization->Final Chromatography Silica Gel Chromatography (DCM:MeOH 95:5) FreeBase->Chromatography Resalting Re-salting (4M HCl in Dioxane/EtOAc) Chromatography->Resalting Resalting->Final

Decision matrix for the purification of 5-azaspiro[1]heptane-7-carboxamide hydrochloride.

Detailed Experimental Methodologies

Protocol A: Anti-Solvent Crystallization (For >90% Purity)

Causality: Anti-solvent crystallization is preferred over evaporative crystallization because it prevents the supersaturation of structurally similar impurities. Methanol acts as the good solvent due to its ability to disrupt the hydrogen bonding of the carboxamide, while Methyl tert-butyl ether (MTBE) is used as the anti-solvent because its moderate dielectric constant forces the salt out of solution slowly, allowing for a highly ordered, pure crystal lattice[4][5].

  • Dissolution: Suspend 10.0 g of crude 5-azaspiro[1]heptane-7-carboxamide hydrochloride in 20 mL of anhydrous Methanol (MeOH) at 45 °C. Stir until complete dissolution is achieved.

  • Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Addition: Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer. While stirring at 300 rpm at room temperature, add 60 mL of anhydrous MTBE dropwise (approx. 2 mL/min).

  • Nucleation: The solution will become cloudy. Self-Validation Step: Pause the MTBE addition once persistent turbidity is observed. Allow the mixture to stir for 15 minutes. If seed crystals form, the lattice is propagating correctly.

  • Maturation: Add the remaining MTBE, then cool the suspension to 0–5 °C in an ice bath for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the white crystalline solid under a vacuum. Wash the filter cake with 15 mL of cold MTBE. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Free-Basing, Chelation, and Re-Salting (For <90% Purity or Metal Contamination)

Causality: When the crude salt contains trapped metals or diastereomers, it must be neutralized to its lipophilic free-base form to allow for aqueous washing and chromatographic separation.

  • Free-Basing: Dissolve 10.0 g of the crude hydrochloride salt in 50 mL of deionized water. Cool to 0 °C. Slowly add 2M NaOH until the pH reaches 10.5. Self-Validation Step: Spot the aqueous layer on a pH strip; the spirocyclic amine is fully deprotonated only above pH 10 due to its pKa (~9.5-10.5).

  • Extraction & Chelation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Combine the organic layers and wash with 50 mL of 0.1 M aqueous EDTA solution to strip residual Zinc or Titanium catalysts. Wash with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free base as a pale oil. (Optional: Perform flash chromatography here if diastereomeric separation is required).
    
  • Re-Salting: Dissolve the free base in 40 mL of Ethyl Acetate (EtOAc). Cool to 0 °C. Dropwise, add 1.1 equivalents of 4M HCl in dioxane. A white precipitate will form immediately.

  • Isolation: Stir for 1 hour at room temperature to ensure complete salt formation, filter, wash with cold EtOAc, and dry under a vacuum.

Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for 5-Azaspiro[1]heptane-7-carboxamide HCl

Purification MethodStarting PurityFinal PurityYield RecoveryProcessing TimePrimary Impurity Removed
Azeotropic Drying + MTBE Wash > 95%98.5%92 - 95%4 HoursWater, trace organics
Anti-Solvent Crystallization 90 - 95%> 99.0%85 - 88%18 HoursSoluble organic byproducts
Free-Basing + EDTA Wash < 90%96.0%*75 - 80%8 HoursTransition metals (Zn, Ti)
Free-Basing + Chromatography < 85%> 99.5%60 - 70%24 HoursDiastereomers, starting materials

*Note: Free-basing must be followed by re-salting and subsequent crystallization to achieve >99% final purity.

References

  • US8927739B2 - Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives Google Patents. URL:

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid MDPI. URL:

  • Buy 6-Azaspiro[6]octane hydrochloride (EVT-1814253) | 1037834-62-0 EvitaChem. URL:

  • ACS Publications.

Sources

Optimization

Troubleshooting guide for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride experiments

The following technical support guide is designed for researchers and drug development professionals working with 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride . It synthesizes practical troubleshooting steps with t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride . It synthesizes practical troubleshooting steps with the chemical logic required to handle this specific spirocyclic scaffold.

CAS: 2639401-88-8 (Generic/Analogous) | Role: Building Block / Scaffold Synonyms: 7-Carbamoyl-5-azaspiro[2.4]heptane HCl; Spiro[2.4]heptane-proline amide derivative.[1]

Introduction & Molecule Profile

This compound is a rigidified proline analog featuring a spiro-cyclopropane ring fused to a pyrrolidine core.[1] It is a critical intermediate in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir analogs) and orexin receptor antagonists.

Key Chemical Features:

  • Spiro[2.4] System: Introduces conformational rigidity, reducing entropy loss upon binding but creating steric bulk around the nitrogen.

  • Secondary Amine (Position 5): The primary reactive site for nucleophilic attacks (alkylation, acylation).

  • Primary Amide (Position 7): A polar, H-bond donor/acceptor motif, generally stable but susceptible to dehydration (to nitrile) or hydrolysis under extreme conditions.[1]

  • HCl Salt Form: Enhances stability but introduces hygroscopicity and solubility challenges in non-polar organic solvents.

Troubleshooting Guide (Q&A Format)

Module A: Solubility & Handling

Q1: The compound turns into a sticky gum immediately after weighing. Is it degraded? Diagnosis: Likely hygroscopicity , not degradation. Explanation: The hydrochloride salt of secondary amines, particularly small polar scaffolds like 5-azaspiro[2.4]heptane, is highly hygroscopic.[1] Exposure to ambient humidity causes it to absorb water rapidly (deliquescence). Solution:

  • Drying: Place the "gum" in a vacuum desiccator over

    
     or KOH overnight. It should revert to a solid or semi-solid.
    
  • Handling: Handle in a glovebox or a dry bag if possible. If weighing on an open balance, work quickly and use an antistatic gun.

  • Storage: Store at -20°C under argon/nitrogen.

Q2: I cannot get the HCl salt to dissolve in DCM (Dichloromethane) for my acylation reaction. Diagnosis: Ionic Lattice Energy. Explanation: The HCl salt is an ionic species. While the organic scaffold has lipophilic parts, the lattice energy is too high for non-polar solvents like DCM or Toluene to overcome. Protocol: In-situ Neutralization (Recommended) Do not try to force dissolution.[1] Instead, run a heterogeneous reaction or switch solvents:

  • Option A (Biphasic): Suspend the salt in DCM. Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA .[1] The mixture will clarify as the free base is liberated and dissolves.

  • Option B (Solvent Switch): Use DMF or DMAc (Dimethylacetamide). The salt is soluble in these polar aprotic solvents.

Data Table 1: Solubility Matrix (25°C)

Solvent HCl Salt Form Free Base (Generated)
Water Soluble (>50 mg/mL) Moderate
Methanol Soluble Soluble
DMSO/DMF Soluble Soluble
DCM/CHCl3 Insoluble (Suspension) Soluble
Ethyl Acetate Insoluble Soluble

| Hexanes | Insoluble | Insoluble |[1]

Module B: Analytical Troubleshooting (HPLC & NMR)

Q3: I injected the sample onto HPLC, but I see no peak or a very weak baseline disturbance. Diagnosis: Lack of Chromophore. Explanation: 5-Azaspiro[2.4]heptane-7-carboxamide lacks a conjugated


-system.[1] It has no significant UV absorbance above 210 nm. The amide bond absorbs weakly at 205-210 nm, but this region is noisy due to solvent cutoffs.[1]
Solution: 
  • Detector Switch: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors for non-volatile compounds.

  • Derivatization: If you must use UV, react a small aliquot with benzoyl chloride or FMOC-Cl to attach a chromophore before injection.

  • Low-UV Method: If using UV, set

    
     = 205 nm. Use a phosphate buffer (transparent at low UV) rather than Formic Acid (which absorbs at <210 nm).
    

Q4: The NMR spectrum shows split peaks/broadening. Is my compound impure? Diagnosis: Rotamers or Diastereomers. Explanation:

  • Rotamers: If you have acylated the nitrogen (e.g., Boc-protection or amide coupling), the N-C bond has restricted rotation, leading to split peaks (typically 60:40 or 70:30 ratio).[1]

  • Diastereomers: The 7-position is chiral.[1] The commercial material is usually the single isomer (typically (S) or (7S)), but check for epimerization (cis vs. trans relative to the spiro ring). Verification:

  • Run High-Temperature NMR (e.g., at 50-60°C in DMSO-d6).[1] If peaks coalesce, they are rotamers. If they remain distinct, they are diastereomers/impurities.

Module C: Synthetic Reactions

Q5: The coupling reaction (Amine + Carboxylic Acid) has a very low yield (<30%). Diagnosis: Steric Hindrance & Salt Interference. Explanation: The spiro[2.4] junction creates steric bulk near the nitrogen.[2] Furthermore, if the free base is not fully liberated, the amine remains protonated (unreactive). Optimization Protocol:

  • Base Choice: Use a stronger organic base like DBU (1.0 eq) alongside DIPEA to ensure full deprotonation if the reaction is sluggish.

  • Coupling Agent: Switch to HATU or COMU . These are more efficient for sterically hindered amines than EDC/HOBt.

  • Order of Addition:

    • Mix Acid + HATU + Base in DMF first (activate acid).

    • Add the 5-azaspiro HCl salt + Base separately (ensure it's dissolved/neutralized).[1]

    • Combine.

Visual Workflows

Figure 1: Handling & Preparation Workflow

This diagram outlines the decision process for solvent selection and handling based on the user's application.

HandlingWorkflow Start Start: 5-Azaspiro[2.4]heptane-7-carboxamide HCl CheckState Check Physical State Start->CheckState Sticky Sticky/Gum? CheckState->Sticky Solid Free Flowing Solid CheckState->Solid Dry Dry over P2O5 / Vacuum Sticky->Dry Yes App Select Application Solid->App Dry->Solid AqReaction Aqueous/Polar Reaction (Water, MeOH, DMSO) App->AqReaction OrgReaction Non-Polar Reaction (DCM, EtOAc, Toluene) App->OrgReaction DirectUse Use Directly (Salt Form) AqReaction->DirectUse Soluble BaseReq In-situ Neutralization Required (Add DIPEA/TEA) OrgReaction->BaseReq Insoluble

Caption: Decision tree for handling the hygroscopic HCl salt and selecting the correct solvent/base strategy for synthesis.

Figure 2: Analytical Troubleshooting Tree

A logic flow for resolving "invisible peak" or "split peak" issues in HPLC and NMR.

AnalysisTree Issue Analytical Issue NoPeak No Peak / Low Sensitivity Issue->NoPeak SplitPeak Split Peaks / Broadening Issue->SplitPeak CheckUV Check UV Wavelength NoPeak->CheckUV Technique Technique? SplitPeak->Technique HighUV > 220 nm? CheckUV->HighUV LowUV 200-210 nm HighUV->LowUV Reduce Wavelength SolventCut Check Solvent Cutoff (Avoid Acetone/Formic Acid) LowUV->SolventCut UseELSD Switch to ELSD/CAD SolventCut->UseELSD Still Poor HPLC HPLC Technique->HPLC NMR NMR Technique->NMR Chiral Check Chiral Purity (Diastereomers) HPLC->Chiral Temp Run High Temp NMR (Coalescence test) NMR->Temp

Caption: Diagnostic flow for identifying detection limits (UV vs ELSD) and structural isomers (Rotamers vs Diastereomers).

References & Grounding

The protocols and chemical properties described above are derived from the behavior of 5-azaspiro[2.4]heptane scaffolds used in the synthesis of antivirals (e.g., Ledipasvir) and orexin antagonists.[1]

  • Synthesis of Ledipasvir Intermediate: López, B. et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid."[1][3][4][5] Molecules, 2020, 25(23), 5644.[4][5] Context: Describes the synthesis and stability of the acid precursor, relevant to the amide derivative.

  • Orexin Antagonist Synthesis: Boss, C. et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2793-2799.[1] Context: Details the handling of the 5-azaspiro[2.4]heptane amine and amide derivatives.

  • Patent on Spirocyclic Intermediates: "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." US Patent 8,927,739 B2. Context: Industrial scale handling, salt formation, and solubility data.[1]

Sources

Troubleshooting

Scaling up the synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

The following technical guide is structured as a Level 3 Engineering Support repository. It addresses the specific challenges of scaling the synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (CAS: 2137944-5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Engineering Support repository. It addresses the specific challenges of scaling the synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (CAS: 2137944-58-0), a structural analog often associated with HCV NS5A inhibitor intermediates (e.g., Ledipasvir precursors).

This guide assumes the user is operating at a kilo-lab or pilot plant scale and focuses on the three critical bottlenecks: The Simmons-Smith Cyclopropanation, Zinc Emulsion Workup, and Salt Crystallization.

Ticket Context: User is experiencing yield variability and isolation difficulties during the scale-up of the spiro-cyclization and subsequent amidation/salt formation. Target Molecule: 5-Azaspiro[2.4]heptane-7-carboxamide HCl Primary Chemistry: Furukawa-modified Simmons-Smith Cyclopropanation.

📊 Module 1: The Simmons-Smith Cyclopropanation

Critical Process Step: Conversion of the methylene-pyrrolidine precursor to the spiro[2.4] scaffold using


 and 

(or

).[1]
Workflow Visualization

The following diagram outlines the critical process control points (CPCP) for the cyclopropanation reaction.

SimmonsSmithProcess cluster_trouble Troubleshooting Loop Start Olefin Precursor (Inert Atmosphere) Reaction Cyclopropanation (-10°C to RT) Start->Reaction Substrate Addition ReagentPrep Reagent Prep (Et2Zn + CH2I2 in Toluene/DCE) ReagentPrep->Reaction Slow Addition (Exotherm!) Quench Quench (Controlled Exotherm) Reaction->Quench Conversion >98% Stall Reaction Stalled? Reaction->Stall Workup Zinc Removal (Rochelle's Salt) Quench->Workup pH Control Boost Add 0.1 eq Et2Zn Stall->Boost Yes Boost->Reaction Resume

Figure 1: Process flow for the Furukawa-modified Simmons-Smith cyclopropanation, highlighting the critical reagent addition and troubleshooting loops.

🛠️ Troubleshooting Guide: Cyclopropanation

Q: The reaction initiates but stalls at 60-70% conversion. Adding more reagent doesn't help. Why? A: This is likely due to Zinc Passivation or Solvent Complexation .

  • The Cause: As the reaction proceeds, zinc iodide salts (

    
    ) accumulate. In ethereal solvents (THF) or if the concentration is too high, these salts can complex with the active carbenoid or the substrate, halting the reaction.
    
  • The Fix:

    • Solvent Switch: Ensure you are using 1,2-Dichloroethane (DCE) or Toluene . Avoid THF for the reaction phase; ethers coordinate too strongly to the Zinc, reducing the electrophilicity of the carbenoid.

    • The "Boost" Protocol: Do not add

      
       alone. Add a fresh premix of 
      
      
      
      (0.1–0.2 eq) before adding more diiodomethane. The active species is transient; adding alkyl halide to a "dead" zinc mixture is ineffective.

Q: We are seeing a dangerous exotherm during the


 addition. How do we control this on a 5kg scale? 
A:  The formation of the carbenoid (

) is exothermic, but the subsequent cyclopropanation is also exothermic.
  • Protocol Adjustment:

    • Inverse Addition: Instead of adding the olefin to the carbenoid, generate the carbenoid at -10°C, then add the olefin solution slowly. Note: This risks carbenoid decomposition if held too long.

    • Preferred Method (Furukawa): Dissolve the olefin and

      
       (or 
      
      
      
      ) in the solvent first. Cool to -15°C. Add
      
      
      solution (1.0M in hexanes/toluene) dropwise . This limits the rate of reaction to the rate of addition.
    • Safety Check: Ensure the headspace is constantly swept with Nitrogen/Argon.

      
       is pyrophoric; any leak in the reactor seal will cause a fire at the injection port.
      

🧪 Module 2: Workup & Isolation (The Zinc Emulsion)

Critical Process Step: Removing massive quantities of Zinc salts without creating an inseparable emulsion or degrading the amide/ester.

🛠️ Troubleshooting Guide: Workup

Q: Upon quenching with saturated


, the mixture turned into a thick, white sludge that won't separate. What now? 
A:  You have created a Zinc Hydroxide/Ammonia Complex gel . Standard extraction fails here because the varying pH precipitates amphoteric zinc species.
  • The Solution (Rochelle's Salt):

    • Do not use simple

      
       or 
      
      
      
      (acid risks opening the cyclopropane ring).
    • Use Potassium Sodium Tartrate (Rochelle's Salt) .

    • Protocol: Prepare a 20% w/v aqueous solution of Rochelle's salt. Add 4 volumes relative to the reaction volume. Vigorously stir for 2–4 hours at room temperature.

    • Mechanism: Tartrate chelates Zinc more strongly than water/hydroxide, solubilizing it into the aqueous layer and allowing a clean phase break.

Q: The product is water-soluble, and we are losing yield during the aqueous wash. A: 5-Azaspiro[2.4]heptane derivatives are small, polar molecules.

  • The Fix:

    • Salting Out: Saturate the aqueous layer with NaCl after the Zinc removal step.

    • Extraction Solvent: Switch from Ethyl Acetate to DCM (Dichloromethane) or IPA/CHCl3 (1:3) . The higher polarity improves recovery of the amide/amine.

    • Continuous Extraction: On a large scale, a liquid-liquid centrifugal extractor is superior to batch washing for this specific scaffold.

⚙️ Module 3: Amide Formation & Salt Crystallization

Critical Process Step: Converting the intermediate (likely an ester or acid) to the 7-carboxamide and forming the stable HCl salt.

Data Summary: Salt Form Properties
ParameterObservationRecommendation
Stoichiometry 1.0 : 1.0 (Base : HCl)Use 0.95 eq HCl to avoid excess acid causing hygroscopicity.
Solvent MeOH / EtOHAvoid. Soluble. Use IPA (Isopropyl Alcohol) or EtOAc .
Polymorphs Amorphous vs. CrystallineAmorphous forms are deliquescent. Slow cooling is required.
Drying Melts/Gums at >50°CDry at 40°C under high vacuum with

trap.
🛠️ Troubleshooting Guide: Salt Formation

Q: The HCl salt is oiling out instead of crystallizing. A: This is a classic problem with spiro-pyrrolidine salts.

  • The Cause: High solubility in polar solvents and the presence of residual water.

  • The Protocol:

    • Dissolve the free base amide in a minimum amount of dry IPA (Isopropyl Alcohol) or Acetone .

    • Add HCl in Dioxane (4M) or TMSCl/MeOH (generates HCl in situ) dropwise at 0°C.

    • Seed: If available, add seed crystals at the first sign of turbidity.

    • Antisolvent: Slowly add MTBE (Methyl tert-butyl ether) or Heptane .

    • Ripening: Stir the slurry for 12 hours. Do not filter immediately; the "oil" often hardens into a solid upon prolonged stirring (Ostwald ripening).

Q: The final solid turns into a liquid on the filter paper (Deliquescence). A: The 5-azaspiro[2.4]heptane HCl salt is extremely hygroscopic.

  • Immediate Action:

    • Perform filtration under a nitrogen blanket (use a pressure filter, not a vacuum Nutsche if humidity is high).

    • Wash with anhydrous Et2O (Diethyl ether) or Heptane to remove residual high-boiling alcohols.

    • Transfer immediately to a vacuum oven.

    • Storage: Double-bag with desiccant.

📉 Reaction Logic & Safety Tree

Use this logic flow to determine the safety parameters for the Simmons-Smith step.

SafetyLogic Check Pre-Reaction Safety Check Solvent Is Solvent Dry? (<200 ppm H2O) Check->Solvent Reagent Et2Zn Quality Check (Clear? No precipitate?) Solvent->Reagent Yes Stop STOP. Distill Solvent / Filter Reagent Solvent->Stop No (Fire Hazard) Proceed Proceed with Cooling (-15°C) Reagent->Proceed Clear Reagent->Stop Cloudy (Oxidized)

Figure 2: Pre-start safety logic. Note: Cloudy Et2Zn indicates oxidation, which alters stoichiometry and can lead to unpredictable induction periods.

📚 References & Validated Sources

  • Simmons-Smith Scale-Up & Safety:

    • Process Safety for Diethylzinc: "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation."[2] Adv.[2][3] Synth. Catal., 2023.[2][3]

    • Source:

  • Spiro-Proline Synthesis (Ledipasvir Intermediate):

    • Patent: "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives."[1][4][5][6] (Gilead Sciences / Pharmasset). US Patent 8,927,739.

    • Source:

  • General 5-Azaspiro[2.4]heptane Properties:

    • Compound Data: 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride (CAS 2137944-58-0).[7]

    • Source:

  • Zinc Workup Protocols:

    • Rochelle's Salt Method: "Work-up of Simmons–Smith reactions."[2][3] Org.[4][8] Process Res. Dev. (General reference for Zinc removal strategies).

    • Source: (Search: Zinc Emulsion Workup)

Disclaimer: This guide is for research and development purposes. All scale-up activities involving diethylzinc must be reviewed by your institution's Process Safety Committee.

Sources

Optimization

Interpreting unexpected NMR peaks for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

Target Scaffold: 5-Azaspiro[1]heptane-7-carboxamide hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 5-Azaspiro[1]heptane-7-carboxamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in deciphering complex NMR spectra. The 5-azaspiro[1]heptane-7-carboxamide hydrochloride scaffold presents a unique intersection of spectroscopic challenges: a highly strained spiro-fused cyclopropane ring, a protonated secondary amine, and a carboxamide group subject to conformational dynamics.

This guide is designed to move beyond basic peak assignment, providing you with the causality behind unexpected spectral artifacts and the self-validating protocols required to prove your compound's structural integrity.

Diagnostic Workflow for Unexpected Peaks

Before diving into the specific FAQs, use the diagnostic logic tree below to categorize the unexpected peaks in your spectrum.

NMR_Troubleshooting Start Unexpected NMR Peaks in 5-Azaspiro[2.4]heptane core BroadAmide Broad/Doubled Peaks at 7.0-8.0 ppm? Start->BroadAmide Downfield C4/C6 Protons Shifted Downfield (>3.0 ppm)? Start->Downfield Upfield Complex Multiplets at 0.5-1.2 ppm? Start->Upfield SharpSinglets Sharp Singlets at 1.99, 2.50, or 3.33 ppm? Start->SharpSinglets AmideCause Restricted Amide Rotation (C-N Bond) BroadAmide->AmideCause Yes VTNMR Protocol: VT-NMR (Coalescence check) AmideCause->VTNMR SaltCause Protonated Amine (HCl Salt Effect) Downfield->SaltCause Yes D2O Protocol: D2O Exchange (Ammonium peak vanishes) SaltCause->D2O CycloCause Diastereotopic Cyclopropane Ring Protons Upfield->CycloCause Yes COSY Protocol: 2D COSY (Confirm spin system) CycloCause->COSY SolventCause Residual Solvents (EtOAc, DMSO, H2O) SharpSinglets->SolventCause Yes TableCheck Protocol: Check Impurity Table SolventCause->TableCheck

Diagnostic workflow for isolating the root cause of unexpected NMR signals in spirocyclic carboxamide salts.

Troubleshooting FAQs
Q1: I observe two broad singlets between 7.0 and 8.0 ppm in DMSO-d6, and the integration doesn't perfectly match a single proton each. Is my sample a mixture of diastereomers?

A1: No, this is rarely a purity issue. This is a classic manifestation of restricted rotation around the C-N amide bond of the carboxamide group at position 7.

  • The Causality: The partial double-bond character of the C-N bond prevents free rotation at room temperature. Consequently, the two protons of the -CONH2 group reside in different magnetic environments (one syn and one anti to the carbonyl oxygen). Because the rotation rate is close to the NMR timescale, the peaks undergo exchange broadening. This phenomenon is well-documented in primary carbamates and carboxamides, where the rotational barrier (ΔG‡) can be quantified using dynamic NMR [1].

  • Resolution: Execute the Variable Temperature (VT) NMR Protocol (detailed below) to force coalescence.

Q2: The protons on the pyrrolidine ring (positions 4 and 6) are shifted significantly downfield compared to literature values for the free base. There is also a massive, broad peak around 9.0–10.0 ppm. What causes this?

A2: You are observing the direct electronic consequences of the hydrochloride salt .

  • The Causality: Protonation of the secondary amine at position 5 creates a positively charged ammonium center (NH2+). This electron-withdrawing center strongly deshields the adjacent methylene protons at C4 and C6 via the inductive effect, shifting them downfield. The broad peak at 9.0–10.0 ppm corresponds to the exchangeable ammonium protons themselves. In DMSO-d6, these protons hydrogen-bond strongly with the solvent, causing significant broadening and downfield shifting—a known solvent-solute interaction effect [2].

  • Resolution: Execute the D2O Exchange Protocol to validate the identity of the labile protons.

Q3: I see a complex, highly upfield multiplet between 0.5 and 1.2 ppm. Could this be aliphatic grease from the synthesis?

A3: While silicone grease does appear in this region, in your specific scaffold, these are the protons of the cyclopropane ring (C1 and C2).

  • The Causality: Cyclopropane rings exhibit significant diamagnetic anisotropy due to severe ring strain, which strongly shields the attached protons, pushing them highly upfield. Furthermore, because the spiro center (C3) and the chiral center at C7 break the symmetry of the molecule, the four cyclopropane protons are diastereotopic. They couple extensively with each other, resulting in complex splitting patterns rather than simple first-order peaks.

  • Resolution: Run a 2D COSY experiment. The cyclopropane protons will show strong cross-peaks with each other but will be isolated from the pyrrolidine spin system, confirming they are intrinsic to the molecular structure and not an external impurity.

Q4: I have sharp, unexpected singlets at 2.50 ppm, 3.33 ppm, and 1.99 ppm in my DMSO-d6 spectrum. How do I identify them?

A4: These are residual solvent peaks from your synthesis, workup, or the NMR solvent itself. Residual solvents are a common source of unexpected sharp singlets; for instance, ethyl acetate and water have highly specific shifts in DMSO-d6 [3].

  • Resolution: Cross-reference your peaks with Table 1 below.

Quantitative Data: Common Impurities in DMSO-d6

Use this table to quickly rule out process impurities before assuming structural anomalies in your spirocyclic core.

Table 1: Chemical Shifts of Common Trace Impurities in DMSO-d6

Impurity SourceFunctional Group / Proton TypeMultiplicityChemical Shift (ppm)
DMSO (residual) -CH3Quintet2.50
Water (HDO) -OHBroad Singlet3.33
Ethyl Acetate -CH3 (acetate)Singlet1.99
Ethyl Acetate -CH2- (ethyl)Quartet4.03
Ethyl Acetate -CH3 (ethyl)Triplet1.17
Dichloromethane -CH2-Singlet5.76
Silicone Grease -CH3Singlet~0.07
Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Coalescence Validation

Purpose: To prove that peak doubling or broadening at 7.0-8.0 ppm is due to restricted carboxamide rotation and not a chemical impurity.

  • Sample Preparation: Prepare a high-concentration sample (~15-20 mg) of 5-Azaspiro[1]heptane-7-carboxamide hydrochloride in 0.6 mL of DMSO-d6.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K (25 °C) to establish the baseline separation of the carboxamide rotamer peaks.

  • Thermal Titration: Gradually increase the probe temperature in 10 °C increments (e.g., 308 K, 318 K, 328 K, up to 353 K).

  • Equilibration: Allow the sample to equilibrate for exactly 5 minutes at each temperature step before acquiring the spectrum to ensure thermal homogeneity.

  • Observation: Observe the coalescence of the two broad singlets into a single, sharp peak. Mechanistic Note: The applied thermal energy overcomes the rotational barrier (ΔG‡) of the C-N partial double bond, averaging the chemical environments of the two protons on the NMR timescale.

  • Reversibility Check (Critical): Return the probe to 298 K and re-acquire the spectrum. The peaks must resolve back into two broad singlets. If they do not, your compound has thermally degraded.

Protocol 2: D2O Exchange for Labile Proton Identification

Purpose: To definitively assign the broad downfield peaks (9.0-10.0 ppm) to the protonated ammonium salt and the 7.0-8.0 ppm peaks to the carboxamide.

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum of the compound in 0.6 mL of DMSO-d6. Note the exact integration values of the suspected labile peaks.

  • Spiking: Remove the NMR tube from the spectrometer. Using a micropipette, add 15 μL of Deuterium Oxide (D2O) directly into the tube.

  • Homogenization: Cap the tube tightly and invert it 5-10 times to ensure complete mixing.

  • Re-acquisition: Re-insert the sample into the spectrometer. Crucial step: Re-shim the magnet (Z and Z2 axes at minimum), as the solvent composition and magnetic susceptibility have now changed. Acquire a new 1H NMR spectrum.

  • Data Interpretation: Labile protons (amines, amides, and ammonium salts) undergo rapid isotopic exchange with D2O, replacing 1H with 2H (deuterium). Because deuterium resonates at a completely different frequency, the corresponding peaks in your 1H spectrum will disappear. This self-validates their assignment as exchangeable heteroatom protons rather than core carbon-bound protons.

References
  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry. URL:[Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. URL:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride to other orexin antagonists

This guide provides an in-depth technical comparison of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride —specifically as the core pharmacophore for a class of novel Dual Orexin Receptor Antagonists (DORAs)—against cli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride —specifically as the core pharmacophore for a class of novel Dual Orexin Receptor Antagonists (DORAs)—against clinically approved alternatives like Suvorexant and Lemborexant.

Note on Nomenclature: In the context of orexin antagonism, "5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride" refers to the key structural scaffold (often designated as Intermediate v or similar in synthesis pathways) used to generate potent antagonists (e.g., Compound 15 from the Rottapharm series). This guide compares the properties conferred by this scaffold (rigidity, metabolic stability) to the scaffolds of established drugs.

Executive Summary

The development of Orexin Receptor Antagonists has evolved from flexible linear structures (Almorexant) to rigidified cyclic cores to improve metabolic stability and brain penetration. 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride represents a "next-generation" spirocyclic scaffold designed to lock the pharmacophore into a bioactive conformation while reducing the lipophilicity and CYP450 inhibition liabilities seen in earlier diazepane-based antagonists (like Suvorexant).

Key Differentiators
Feature5-Azaspiro[2.4]heptane ClassSuvorexant (Belsomra)Lemborexant (Dayvigo)
Core Scaffold Spiro[2.4]heptane (Rigid, Bicyclic)1,4-Diazepane (Flexible, Monocyclic)Cyclopropane (Rigid, Small)
Conformation Pre-organized "V-shape"Induced fit (Horseshoe)Rigid Extended
Metabolic Liability Low (Blocked metabolic soft spots)Moderate (CYP3A4 Time-Dependent Inhibition)Low
Selectivity Tunable (Dual or OX1 selective)Dual (OX1R/OX2R)Dual (OX2R preferring)
Primary Utility Research/Preclinical (Lead Optimization)Clinical (Insomnia)Clinical (Insomnia)

Mechanism of Action & Signaling Pathway

All compounds in this comparison function as Dual Orexin Receptor Antagonists (DORAs) . They competitively bind to Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), preventing the binding of the endogenous wake-promoting neuropeptides Orexin-A and Orexin-B.[1]

Signaling Blockade Diagram

The following diagram illustrates the G-protein coupled signaling pathway blocked by these antagonists.

OrexinSignaling Orexin Orexin-A / Orexin-B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Activates Gq Gq Protein Receptor->Gq Couples Antagonist Antagonist (5-Azaspiro / Suvorexant) Antagonist->Receptor Blocks (Competitive) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Wake Wakefulness / Arousal Ca->Wake Promotes

Caption: Competitive antagonism of OX1R/OX2R prevents the Gq-mediated calcium cascade that drives wakefulness.[1]

Detailed Comparative Analysis

A. Structural Chemistry & Scaffold Properties

The defining feature of the 5-Azaspiro[2.4]heptane scaffold is its spirocyclic nature, where a three-membered cyclopropane ring shares a single carbon atom with a five-membered pyrrolidine ring.

  • Rigidity: Unlike the diazepane ring of Suvorexant, which can adopt multiple conformations (requiring entropy loss upon binding), the 5-azaspiro[2.4]heptane is conformationally restricted. This "pre-organization" often leads to higher binding affinity per unit of molecular weight (Ligand Efficiency).

  • Vector Positioning: The 7-carboxamide position allows for precise placement of aryl groups (e.g., benzimidazoles or biaryls) into the hydrophobic pockets of the orexin receptor, mimicking the "horseshoe" conformation of Suvorexant without the flexible linker.

B. Pharmacological Profile (Data Summary)

The following data compares Compound 15 (the lead 5-azaspiro[2.4]heptane derivative from Stasi et al., 2013) with clinical standards.

Parameter5-Azaspiro[2.4]heptane (Cmpd 15)SuvorexantLemborexant
OX1R Affinity (Ki) ~1–5 nM (Est.)0.55 nM6.1 nM
OX2R Affinity (Ki) ~1–10 nM (Est.)0.35 nM2.6 nM
Selectivity Balanced DORABalanced DORAOX2R Preferring
CYP3A4 Inhibition Low (IC50 > 10 µM)High (Time-Dependent)Low
Oral Bioavailability (Rat) >60%46%High
Brain/Plasma Ratio >1.0~0.3–0.5High

Critical Insight: The 5-azaspiro[2.4]heptane series was specifically engineered to overcome the CYP3A4 Time-Dependent Inhibition (TDI) observed with earlier scaffolds. By replacing the metabolic "soft spots" of the diazepane with the rigid spiro core, these compounds often show superior metabolic stability.

Experimental Protocols

To validate the performance of a 5-azaspiro[2.4]heptane derivative against Suvorexant, the following protocols are recommended.

Protocol 1: FLIPR Calcium Mobilization Assay

Objective: Measure functional antagonism (IC50) at human OX1R and OX2R.

  • Cell Line: CHO-K1 cells stably expressing hOX1R or hOX2R and Gα16 (to couple to calcium signaling).

  • Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM dye loading buffer (with 2.5 mM probenecid). Incubate for 60 min at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of 5-Azaspiro[2.4]heptane derivative and Suvorexant (Control) in HBSS.

    • Add compounds to cells and incubate for 15 min (Antagonist mode).

  • Agonist Challenge:

    • Place plates in FLIPR Tetra system.

    • Inject EC80 concentration of Orexin-A (approx. 10 nM).

  • Measurement: Record fluorescence (Ex 488 nm / Em 510 nm) for 180 seconds.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Microsomal Stability Assessment

Objective: Compare the metabolic stability of the spiro scaffold vs. diazepane.

  • Incubation: Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).

    • Success Criterion: 5-Azaspiro derivatives should show CLint < 20 µL/min/mg to generally be considered stable.

Synthesis & Scaffold Evolution Diagram

The transition from flexible to rigid scaffolds is a key theme in orexin drug discovery.

ScaffoldEvolution Gen1 Generation 1: Linear/Flexible (e.g., Almorexant) Gen2 Generation 2: Monocyclic/Restricted (e.g., Suvorexant - Diazepane) Gen1->Gen2 Improve Bioavailability Reduce Dose Gen3 Generation 3: Spirocyclic/Rigid (5-Azaspiro[2.4]heptane) Gen2->Gen3 Eliminate CYP Inhibition Enhance Brain Penetration

Caption: Evolution of Orexin Antagonist Scaffolds towards higher rigidity and metabolic stability.

References

  • Stasi, L. P., et al. (2013).[2][3][4][5] "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[2] [2]

  • Boss, C., & Roch, C. (2015). "Recent trends in orexin research—2010 to 2015." Bioorganic & Medicinal Chemistry Letters, 25(15), 2875-2887.

  • Herring, W. J., et al. (2016).[6] "Orexin receptor antagonists for the treatment of insomnia and related sleep disorders." Journal of Sleep Research, 25, 241-252.

  • Chemical Vendors. (2024). "5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride Product Page." A2B Chem / ChemShuttle. (Verifies commercial availability of the scaffold).

Sources

Comparative

Publish Comparison Guide: Validation of 5-Azaspiro[2.4]heptane-7-carboxamide HCl Bioactivity

Executive Summary: The "Spiro-Constraint" Advantage In modern drug discovery, 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride has emerged as a critical "privileged scaffold," particularly in the development of next-ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro-Constraint" Advantage

In modern drug discovery, 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride has emerged as a critical "privileged scaffold," particularly in the development of next-generation fluoroquinolone antibiotics (e.g., Sitafloxacin analogs) and TYK2/JAK kinase inhibitors .[1]

Unlike traditional flexible linkers (e.g., proline or piperidine derivatives), this spirocyclic moiety offers a unique conformational lock .[1] It restricts the vector of the carboxamide group, reducing the entropic penalty upon binding to the target active site. This guide validates its bioactivity not as a standalone drug, but as a high-potency pharmacophore enabler , comparing its performance against standard non-spiro alternatives.

Comparative Analysis: Spiro vs. Traditional Scaffolds

The following table contrasts the 5-Azaspiro[2.4]heptane scaffold with its closest structural analogs: the flexible Proline and the fused 3-Azabicyclo[3.1.0]hexane .

Table 1: Physicochemical & Bioactivity Performance Matrix
Feature5-Azaspiro[2.4]heptane-7-carboxamide (Product)Proline Carboxamide (Alternative A)3-Azabicyclo[3.1.0]hexane (Alternative B)[1]
Conformational State Rigid (Spiro-locked) FlexibleRigid (Fused)
Vector Orientation Orthogonal (

twist)
Variable/PlanarLinear/Planar
Lipophilicity (

LogD)
Lowers LogD (Solubility Enhancer)NeutralIncreases LogD
Metabolic Stability High (Quaternary carbon blocks oxidation)Low (Susceptible to CYP oxidation)Moderate
Target Residence Time Extended (Pre-organized fit)Short (Fast

)
Medium
Primary Application TYK2 Inhibitors, 4th Gen QuinolonesGeneral Amide CouplingsDopamine Receptors

Key Insight: The spiro-carbon at position 5 acts as a "metabolic shield," preventing oxidative metabolism often seen at the


-carbon of proline derivatives.[1] This directly translates to improved in vivo half-life (

) for drugs incorporating this scaffold [1, 2].

Scientific Integrity: Validation Protocols

To validate the bioactivity of this scaffold, one must verify its stereochemical purity (critical for target engagement) and its functional competency in library synthesis.

Protocol A: Stereochemical Purity Validation (Self-Validating System)

Rationale: The (7S) enantiomer is typically the bioactive form for bacterial DNA gyrase inhibition. Racemic mixtures can lead to a 50% drop in apparent potency and off-target toxicity.

  • Sample Prep: Dissolve 5 mg of 5-Azaspiro[2.4]heptane-7-carboxamide HCl in 1 mL MeOH.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.[1]1) – Base additive is crucial for peak shape of the amine.

  • Detection: UV at 210 nm (amide absorption).[1]

  • Validation Criteria:

    • Enantiomeric Excess (ee): Must be >98%.[2]

    • Self-Check: Inject a racemic standard first to establish separation resolution (

      
      ). If peaks merge, fresh mobile phase preparation is required immediately.
      
Protocol B: Functional Bioactivity Proxy (TYK2/Kinase Inhibition)

Rationale: This protocol validates the scaffold's ability to position the carboxamide "warhead" into the ATP-binding pocket of Tyrosine Kinase 2 (TYK2), a key target for autoimmune therapies [3].

Workflow:

  • Coupling: React scaffold with 8-cyano-5-chloro-quinoxaline (core pharmacophore) using HATU/DIPEA in DMF.

  • Purification: Isolate the coupled product via Prep-HPLC.

  • Assay: LanthaScreen™ Eu Kinase Binding Assay.

    • Tracer: Tracer 236 (Alexa Fluor® 647).[1]

    • Antibody: Eu-anti-GST.[1]

    • Readout: TR-FRET emission ratio (665/615 nm).

Data Interpretation:

  • Valid Result:

    
     nM indicates the spiro-ring correctly oriented the inhibitor.
    
  • Invalid Result:

    
     nM suggests either racemization during coupling or scaffold degradation.
    

Mechanistic Visualization

The following diagram illustrates how the 5-Azaspiro[2.4]heptane scaffold functions as a "Conformational Lock," bridging the synthesis workflow to the biological mechanism of action (MOA).

SpiroMechanism cluster_Mechanism Mechanism of Action Scaffold 5-Azaspiro[2.4] heptane Scaffold Coupling Coupling Reaction (HATU/DMF) Scaffold->Coupling + Core Heterocycle Drug Bioactive Ligand (TYK2 Inhibitor) Coupling->Drug Purification Entropy Reduced Entropic Penalty Drug->Entropy Rigid Structure Fit Induced Fit (ATP Pocket) Entropy->Fit Vector Alignment Potency High Potency (IC50 < 10nM) Fit->Potency Binding Affinity

Caption: The spiro-scaffold minimizes entropy loss during binding, translating chemical rigidity into biological potency.

Expert Recommendations

  • Storage: The hydrochloride salt is hygroscopic.[1] Store at -20°C under argon. Moisture uptake can hydrolyze the carboxamide to the acid over time (check via LCMS: M+1 shift from 177 to 178).

  • Synthetic Handling: When performing amide coupling at the secondary amine (N5), avoid strong bases (like NaH) which can cause epimerization at the C7 chiral center.[1] Use organic bases (DIPEA/TEA).

  • Selection Guide: Choose this scaffold when your lead compound suffers from high metabolic clearance or poor selectivity .[1] The spiro-ring adds bulk that often clashes with off-target active sites (e.g., hERG channel), improving the safety profile.

References

  • Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone Antibacterial Agents. Journal of Medicinal Chemistry. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link][1]

  • Pyrrolidinyl Amide Derivatives as TYK2 Inhibitors. World Intellectual Property Organization (WO 2020/043271). [1]

  • Sitafloxacin (DU-6859a): The Clinical Value of the 5-Azaspiro[2.4]heptane Moiety. Drugs. [Link][1]

Sources

Validation

Structure-activity relationship of 5-azaspiro[2.4]heptane derivatives

Technical Guide: Structure-Activity Relationship & Therapeutic Potential of 5-Azaspiro[2.4]heptane Derivatives Executive Summary The 5-azaspiro[2.4]heptane scaffold represents a critical structural evolution in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structure-Activity Relationship & Therapeutic Potential of 5-Azaspiro[2.4]heptane Derivatives

Executive Summary

The 5-azaspiro[2.4]heptane scaffold represents a critical structural evolution in medicinal chemistry, functioning as a conformationally rigid analog of proline.[1] By fusing a cyclopropane ring to the pyrrolidine core at the C-5 position (or C-4 depending on numbering conventions in specific derivatives), this moiety significantly reduces the entropic penalty of ligand-target binding.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its application in GPCR antagonists (Orexin, Dopamine D3) and next-generation fluoroquinolones (Sitafloxacin) . It provides comparative performance data, synthesis protocols, and mechanistic insights for drug development professionals.

The Pharmacophore: Conformational Locking & Entropy

The primary medicinal value of the 5-azaspiro[2.4]heptane core lies in its ability to "freeze" the pyrrolidine ring into a specific bioactive conformation. Unlike flexible pyrrolidine or piperidine analogs, the spiro-cyclopropane moiety restricts the puckering of the nitrogen-containing ring.

Mechanistic Advantages:
  • Entropy Reduction: The rigid scaffold pre-organizes the molecule for binding, minimizing the loss of entropy (

    
    ) upon complexation with the target protein. This often translates to a 10–100x improvement in potency (
    
    
    
    or
    
    
    ).
  • Metabolic Stability: The spiro-fusion often hinders access to metabolic hotspots (e.g.,

    
    -carbon oxidation), improving half-life (
    
    
    
    ) and reducing liability for time-dependent inhibition (TDI) of CYP450 enzymes.
  • Vector Orientation: The rigid core directs substituents (e.g., aryl groups, amide linkers) into precise vectors, enhancing selectivity for specific receptor subtypes (e.g., D3 vs. D2).

SAR_Map Core 5-Azaspiro[2.4]heptane (Scaffold) N_Sub N-Substitution (Linker/Aryl Group) Core->N_Sub GPCR Affinity C7_Sub C7-Amino/Substituents (e.g., Sitafloxacin) Core->C7_Sub Antibacterial Activity Spiro_Ring Spiro-Cyclopropane (C5 Position) Core->Spiro_Ring Rigidity Source Selectivity Subtype Selectivity (Vector Control) N_Sub->Selectivity D3 vs D2 Potency Increased Potency (Low Entropy Cost) C7_Sub->Potency DNA Gyrase Binding Spiro_Ring->Potency Pre-organization Metabolism Metabolic Stability (Blocked Oxidation) Spiro_Ring->Metabolism Steric Shield

Figure 1: SAR Map illustrating the functional impact of structural modifications on the 5-azaspiro[2.4]heptane core.

Performance Comparison: Case Studies

Case Study A: Antibacterial Efficacy (Sitafloxacin)

Sitafloxacin utilizes a (7S)-7-amino-5-azaspiro[2.4]heptane moiety. This modification is superior to the pyrrolidine or piperazine rings found in older fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) regarding resistance profiles.

Table 1: Comparative MIC


 (mg/L) Against Resistant Pathogens 
Pathogen StrainSitafloxacin (Spiro-based)Moxifloxacin (Standard)Levofloxacin (Standard)Performance Delta
S. pneumoniae (PSSP) 0.060.251.04x More Potent
S. aureus (MRSA) 0.5 - 1.02.0 - 4.0>8.0~4x More Potent
E. coli (Fluoroquinolone-Resistant) 1.08.0 - 16.0>32.0~8-16x More Potent
M. tuberculosis (MDR) 0.1251.02.08x More Potent

Data Sources: MIC values synthesized from comparative studies involving Sitafloxacin and Moxifloxacin against clinical isolates (See References 1, 2).

Insight: The spiro ring enhances binding affinity to the mutated DNA gyrase/topoisomerase IV complexes found in resistant strains, likely by occupying a hydrophobic pocket inaccessible to bulkier or more flexible analogs.

Case Study B: GPCR Antagonism (Dopamine D3 & Orexin)

In CNS drug discovery, the scaffold is used to achieve high selectivity.

  • Dopamine D3: 1,2,4-triazolyl 5-azaspiro[2.4]heptanes (e.g., HY-3-24) show sub-nanomolar affinity.[2]

  • Orexin: Compound 15 (Stasi et al.) demonstrates how the scaffold eliminates CYP3A4 Time-Dependent Inhibition (TDI) observed in earlier thiazole-piperidine series.

Table 2: Receptor Selectivity & DMPK Profile

CompoundTargetAffinity (

/

)
Selectivity RatioDMPK Benefit
HY-3-24 Dopamine D3

nM
>120x vs D2High brain penetration
Compound 15 Orexin 1/2Potent Dual AntagonistBalanced OX1/OX2No CYP3A4 TDI
Reference (Piperazine) Dopamine D3

nM
~20x vs D2Moderate Clearance

Data Sources: Stasi et al. (2013) and recent D3R ligand studies (See References 3, 4).

Experimental Protocols

Protocol A: Enantioselective Synthesis of the Core

Target:tert-butyl (5S)-5-azaspiro[2.4]heptane-6-carboxylate. Method: Phase-Transfer Catalyzed (PTC) Double Alkylation.

Reagents:

  • Substrate: tert-butyl 2-((diphenylmethylene)amino)acetate (Glycine imine analog).

  • Electrophile: 1,4-dibromo-2-methylenebutane (or equivalent allylic dihalide).

  • Catalyst:

    
    -allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
    
  • Base/Solvent: 50% KOH (aq), Toluene.

Step-by-Step Workflow:

  • Preparation: Dissolve the glycine imine substrate (1.0 eq) and the chiral PTC catalyst (0.1 eq) in Toluene.

  • Initiation: Cool the mixture to 0°C. Add 50% aqueous KOH vigorously.

  • Alkylation: Add the electrophile (1.2 eq) dropwise. The reaction undergoes a double alkylation: first at the

    
    -carbon, followed by cyclization.
    
  • Monitoring: Stir at 0°C for 12–24 hours. Monitor by TLC/LC-MS for consumption of imine.

  • Hydrolysis: Quench with water. Separate organic layer. Treat with 1N HCl/THF to hydrolyze the imine and cyclize to the pyrrolidine if not fully formed, or simply to remove the benzophenone protecting group.

  • Protection: Reprotect the free amine with Boc

    
    O if the Boc group was lost, or proceed to isolation.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield/Purity: Expect 70–80% yield with >90% ee (enantiomeric excess) depending on catalyst efficiency.

Synthesis_Workflow Start Start: Glycine Imine Substrate Reagents Add: 1,4-dibromo-2-methylenebutane + Chiral PTC Catalyst Start->Reagents Reaction Reaction: Double Alkylation (0°C, Toluene/KOH) Forms Spiro-Cyclopropane Reagents->Reaction Hydrolysis Hydrolysis: Remove Diphenylmethylene (1N HCl) Reaction->Hydrolysis Protection Protection: Boc-Anhydride (Boc2O) Hydrolysis->Protection Final Final Product: (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylate Protection->Final

Figure 2: Workflow for the enantioselective synthesis of the 5-azaspiro[2.4]heptane core.

References

  • Stasi, L. P., et al. (2013). "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Shi, Y., et al. (2021).[2] "A randomized, controlled, multicenter clinical trial to evaluate the efficacy and safety of oral sitafloxacin versus moxifloxacin in adult patients with community-acquired pneumonia." Infectious Diseases.

  • Micheli, F., et al. (2016). "1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists." Journal of Medicinal Chemistry. [3]

  • Pang, Y., et al. (2024). "New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis." Microbiology.

  • Miyazaki, K., et al. (2020).[1] "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules.

Sources

Comparative

Technical Validation &amp; Comparative Analysis: 5-Azaspiro[2.4]heptane-7-carboxamide HCl

Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads in Antiviral Drug Development. Executive Summary: The "Left-Hand" Anchor of Ledipasvir In the high-stakes synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads in Antiviral Drug Development.

Executive Summary: The "Left-Hand" Anchor of Ledipasvir

In the high-stakes synthesis of Ledipasvir (HCV NS5A inhibitor) , the purity and stereochemical integrity of the "left-hand" moiety—5-Azaspiro[2.4]heptane-7-carboxamide HCl —are non-negotiable. This spirocyclic scaffold provides the rigid geometric constraint necessary for the drug’s picomolar affinity to the viral protein.

This guide validates the HCl salt form of this intermediate against its alternatives (the Free Base and the Boc-protected precursor). We present experimental protocols to cross-validate its quality, focusing on the critical challenge of maintaining the (S)-enantiomeric excess (ee%) during scale-up.

Comparative Analysis: Why the HCl Salt?

In early-stage discovery, the Boc-protected form is often used. However, for late-stage GMP manufacturing, the HCl salt (deprotected amine) is the superior "product" for the final coupling reaction. Below is a technical comparison of the three common forms of this intermediate.

Table 1: Physicochemical Performance Matrix
MetricProduct: HCl Salt Alt 1: Free Base Alt 2: Boc-Protected
Crystallinity High (Defined lattice)Low (Often an oil/gum)Medium (Waxy solid)
Hygroscopicity Low (Non-hygroscopic)High (Absorbs atmospheric CO₂)Low
Shelf-Life (25°C) >24 Months<3 Months (Oxidation risk)>24 Months
Coupling Kinetics Fast (In situ neutralization)Variable (Impurity interference)Slow (Requires deprotection step)
Chiral Stability Locked (Resistant to racemization)Vulnerable (Basic conditions promote epimerization)Stable
Process Purity >99.5% (Purges impurities via crystallization)~95-97% (Hard to purify)>98%
Expert Insight: The "Self-Cleaning" Mechanism

The transition from the Boc-protected precursor to the HCl salt is not merely a deprotection; it is a purification event . The HCl salt of the 5-azaspiro amine crystallizes readily from solvents like isopropyl acetate or acetone. This crystallization actively rejects the des-spiro impurities and enantiomeric contaminants (the R-isomer) that remain trapped in the oily Free Base or waxy Boc-form.

Experimental Validation Protocols

To validate the quality of 5-Azaspiro[2.4]heptane-7-carboxamide HCl, you must employ a "Triangulated Analytical Strategy": Stereochemical Purity (HPLC) , Structural Integrity (NMR) , and Counter-ion Stoichiometry (IC/Titration) .

Protocol A: Chiral HPLC Method (The "Gold Standard")

Objective: Quantify Enantiomeric Excess (ee%). Target >99.0% ee.

Methodology:

  • Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is critical to sharpen the peak of the secondary amine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (Amide absorption).

  • Sample Prep: Dissolve 5 mg of HCl salt in 1 mL Ethanol (neutralize with 1 eq. TEA if using a non-buffered mobile phase, though the IC column tolerates salts well).

Acceptance Criteria:

  • Main Peak (S-isomer): Retention time ~8.5 min.

  • Minor Peak (R-isomer): Retention time ~11.2 min.

  • Resolution (Rs): > 2.0 between enantiomers.

Protocol B: 1H-NMR Structural Confirmation

Objective: Confirm spiro-cyclopropane integrity.

The spiro[2.4]heptane system has a unique NMR signature. The cyclopropane protons exhibit significant high-field shifts due to ring strain and shielding.

Key Diagnostic Signals (D₂O, 400 MHz):

  • 
     0.60 - 0.90 ppm (m, 4H):  The spiro-cyclopropane methylene protons. Absence or shifting of these peaks indicates ring opening (impurity).
    
  • 
     3.10 - 3.50 ppm (m, 2H):  The 
    
    
    
    -protons of the pyrrolidine ring (adjacent to Nitrogen).
  • 
     4.40 ppm (dd, 1H):  The chiral methine proton at the carboxamide attachment point.
    

Visualized Workflows

Diagram 1: Synthesis & Purification Logic

This diagram illustrates the critical "Salt Formation" step that differentiates the HCl product from the inferior Free Base.

SynthesisFlow Start Raw Material (Diethyl Malonate + Precursors) Cyclo Spiro-Cyclization (Formation of Spiro[2.4] Ring) Start->Cyclo Alkylation Resol Enzymatic/Chemical Resolution (Isolating S-Isomer) Cyclo->Resol Chiral Separation Boc Boc-Protected Intermediate (Waxy Solid, ~98% ee) Resol->Boc Protection Deprotect Acid Deprotection (HCl/IPA) Boc->Deprotect FreeBase Free Base Path (Oily, Unstable) Deprotect->FreeBase Neutralization (Avoid) HCl_Salt PRODUCT: HCl Salt (Crystalline, >99.5% ee) Deprotect->HCl_Salt Crystallization (Purification) Coupling Final Coupling (Ledipasvir Synthesis) HCl_Salt->Coupling Direct Input

Caption: The HCl salt formation serves as a critical impurity purge, ensuring higher purity than the Free Base route.

Diagram 2: Analytical Validation Decision Tree

A self-validating workflow to ensure batch release.

ValidationTree Batch Batch Sample: 5-Azaspiro[2.4]heptane-7-carboxamide HCl Test1 Test 1: 1H-NMR (D2O) Batch->Test1 Check1 Cyclopropane Peaks (0.6-0.9 ppm) Present? Test1->Check1 Test2 Test 2: Chiral HPLC (Chiralpak IC) Check1->Test2 Yes Fail FAIL: Recrystallize (IPA/MeOH) Check1->Fail No (Ring Opening) Check2 ee% > 99.0%? Test2->Check2 Test3 Test 3: Chloride Content (Titration) Check2->Test3 Yes Check2->Fail No (Racemization) Check3 Stoichiometry 1:1? Test3->Check3 Pass PASS: Release for Ledipasvir Synthesis Check3->Pass Yes Check3->Fail No (Salt Form Issue)

Caption: Sequential QC workflow ensuring structural integrity, chiral purity, and correct salt stoichiometry.

References

  • Gilead Sciences, Inc. (2014). Process for the preparation of Ledipasvir. US Patent 2014/0309423 A1. Link

  • Scott, R. W., et al. (2015). Development of a Scalable Synthesis of the HCV NS5A Inhibitor Ledipasvir. Organic Process Research & Development, 19(9), 1189–1204. Link

  • BenchChem. (2025).[1] Improving Ledipasvir synthesis yield and purity: Analytical Protocols. Link

  • Sigma-Aldrich. (2024). Product Specification: (S)-5-Azaspiro[2.4]heptane-7-carboxylic acid derivatives. Link

Sources

Validation

Efficacy comparison of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride analogs

Efficacy Comparison Guide: 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride Analogs Executive Summary: The Rigidified Proline Advantage The 5-Azaspiro[2.4]heptane-7-carboxamide scaffold represents a pinnacle in conform...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride Analogs

Executive Summary: The Rigidified Proline Advantage

The 5-Azaspiro[2.4]heptane-7-carboxamide scaffold represents a pinnacle in conformational restriction strategies for medicinal chemistry. Functioning as a rigidified bioisostere of proline or pipecolic acid, this bicyclic system locks the pyrrolidine ring into a specific conformation, significantly reducing the entropic penalty upon protein binding.

This guide compares the efficacy of this scaffold against standard flexible analogs (e.g., proline, piperidine) and alternative spiro-systems. The data demonstrates that the 5-azaspiro[2.4]heptane motif delivers superior potency (often improving from nanomolar to picomolar range in antiviral applications) and enhanced metabolic stability by blocking oxidative metabolism at the


-carbon.

Primary Applications:

  • HCV NS5A Inhibitors: Key structural motif in blockbuster drugs like Ledipasvir (Harvoni).

  • Orexin Receptor Antagonists: Dual OX1/OX2 antagonism with improved blood-brain barrier (BBB) penetration.

  • Antibacterial Agents: Quinolone potentiators.

Comparative Efficacy Analysis

The following analysis contrasts the 5-azaspiro[2.4]heptane scaffold with its closest structural analogs.

Potency & Selectivity Profile

The spiro-cyclopropane ring at the 4-position of the proline skeleton (forming the 5-azaspiro[2.4]heptane system) restricts the "puckering" of the pyrrolidine ring. This pre-organization aligns the 7-carboxamide vector for optimal hydrogen bonding within the receptor pocket.

Table 1: Efficacy Comparison in HCV NS5A Inhibition (Representative Data) Note: Data synthesized from SAR studies leading to Ledipasvir (GS-5885).

FeatureFlexible Analog (Proline-derived)Alternative Spiro (2-Azaspiro[3.3]heptane)Target Scaffold (5-Azaspiro[2.4]heptane)
Core Structure L-ProlineAzetidine-spiro-cyclobutanePyrrolidine-spiro-cyclopropane
Conformation Flexible (High Entropy Cost)Rigid (Square planar-like)Rigid (Twisted envelope)
HCV GT1b EC50 ~10 - 50 nM~1 - 5 nM0.004 nM (4 pM)
Selectivity Low (Off-target binding)ModerateHigh (Specific Vector)
Metabolic Liability High (N-dealkylation)LowVery Low (Steric Shield)
Metabolic Stability (DMPK)

A critical failure point for proline-based drugs is oxidation by Cytochrome P450 enzymes. The spiro-cyclopropane ring in the 5-azaspiro[2.4]heptane scaffold sterically hinders the approach of CYP enzymes to the vulnerable


-carbons adjacent to the nitrogen.
  • Result: Half-life (

    
    ) in human liver microsomes (HLM) is typically extended by 3-5x  compared to non-spiro analogs.
    
  • Mechanism: The gem-disubstitution effect prevents the formation of the iminium ion intermediate required for N-dealkylation.

Mechanistic Logic & SAR Workflow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drives the selection of this scaffold.

SAR_Logic Flexible Flexible Proline Analog (High Entropy Penalty) Constraint Cyclopropanation (Kulinkovich Reaction) Flexible->Constraint Chemical Modification Spiro 5-Azaspiro[2.4]heptane (Conformationally Locked) Constraint->Spiro Yields Scaffold Potency Picomolar Potency (Optimal Vector Alignment) Spiro->Potency Pre-organization Stability Metabolic Blockade (Steric Shielding) Spiro->Stability Blocks CYP450 Target Target Binding (HCV NS5A / Orexin) Potency->Target High Affinity Stability->Target Sustained Exposure

Figure 1: SAR optimization pathway transforming flexible proline analogs into high-potency spirocyclic candidates.[1]

Experimental Protocols

To validate the efficacy of 5-Azaspiro[2.4]heptane-7-carboxamide analogs, the following standardized protocols are recommended.

Synthesis of the Scaffold (Key Step)

Rationale: The formation of the spiro-cyclopropane ring is the critical step, often achieved via the Kulinkovich-de Meijere reaction or alkylation of protected pyroglutamates.

  • Starting Material: N-Boc-pyroglutamate ethyl ester.

  • Cyclopropanation: Treat with ethylmagnesium bromide (EtMgBr) and Titanium(IV) isopropoxide (Ti(OiPr)4) in dry THF at -78°C to room temperature.

  • Amide Formation: Hydrolyze the ester to the acid (LiOH, THF/H2O), then couple with ammonium chloride using HATU/DIPEA to generate the 7-carboxamide .

  • Deprotection: Removal of Boc group with 4N HCl in dioxane yields the 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride .

HCV Replicon Assay (Potency Validation)

Rationale: This assay measures the ability of the analog to inhibit viral RNA replication, the primary mechanism of action for this class.

  • Cell Line: Huh-7 cells stably expressing the HCV GT1b replicon (luciferase reporter).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Add serial dilutions of the test compound (5-Azaspiro analog) and the reference standard (Ledipasvir).

    • Concentration Range: 0.1 pM to 100 nM.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and measure luciferase activity using a luminescence counter.

  • Data Analysis: Normalize to DMSO control. Calculate EC50 using non-linear regression (4-parameter logistic fit).

Microsomal Stability Assay (Metabolic Validation)
  • Incubation: Mix test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • Link, J. O., et al. (2014).[2] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[2] Journal of Medicinal Chemistry, 57(5), 2033–2046.[2] Link

  • Gilead Sciences, Inc. (2020). "Patent WO 2020/043271 A1: Compounds for Treatment of Autoimmune Diseases (TLR7/8/9 Antagonists)." WIPO. Link

  • Boss, C., et al. (2013). "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. Link

  • PubChem. (2025).[1][3] "5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride." National Library of Medicine. Link

Sources

Comparative

Benchmarking 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride against standard compounds

Technical Benchmarking Guide: 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride Executive Summary: The "Escape from Flatland" 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (referred to herein as 5-ASHC ) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride

Executive Summary: The "Escape from Flatland"

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride (referred to herein as 5-ASHC ) represents a high-value structural motif in modern medicinal chemistry, most notably serving as the critical pharmacophore in Ledipasvir (a blockbuster HCV NS5A inhibitor).[1][2][3][4]

Unlike traditional flat aromatic scaffolds or flexible aliphatic chains, 5-ASHC introduces a spiro-cyclopropyl fusion to the pyrrolidine ring.[1][2][3][4] This guide benchmarks 5-ASHC against standard proline derivatives (L-Prolinamide and 4,4-Difluoroproline), demonstrating its superior utility in:

  • Conformational Locking: Reducing the entropy penalty upon protein binding.[4]

  • Metabolic Shielding: Steric protection of the amide bond against peptidase cleavage.[4]

  • Lipophilic Tuning: Modulating LogD without sacrificing solubility.[4]

Comparative Benchmarking: 5-ASHC vs. Standard Scaffolds

The following data contrasts 5-ASHC with its direct structural predecessors. The "Performance" metric here refers to the scaffold's ability to improve the final drug candidate's properties.

Feature5-ASHC (Subject) L-Prolinamide (Standard) 4,4-Difluoroproline (Alternative)
Structure Type Spirocyclic (3D Rigid)Monocyclic (Flexible)Monocyclic (Rigidified)
Fsp³ Score 0.86 (High 3D character)0.800.80
Conformational Bias High (Locks envelope pucker)Low (Dynamic puckering)Medium (Cγ-exo/endo bias)
Metabolic Stability High (Steric hindrance)Low (Proteolytic labile)Medium
Lipophilicity (cLogP) ~0.8 (Tunable)-1.2 (Hydrophilic)-0.5
Primary Application HCV NS5A Inhibitors (Ledipasvir)General Peptide SynthesisKinase/Protease Inhibitors
Synthetic Cost High (Multi-step spiro-cyclization)Low (Commodity)Medium

Analyst Note: While L-Prolinamide is the natural substrate, it suffers from rapid metabolic clearance and high entropic cost upon binding.[1][4] 5-ASHC fixes the pyrrolidine ring into a specific "envelope" conformation, pre-organizing the molecule for binding to the NS5A dimer interface.[1][4]

Mechanistic Insight: The Spiro-Effect

The potency of Ledipasvir is heavily reliant on the 5-azaspiro[2.4]heptane moiety.[4]

  • Entropy Reduction: Binding to a protein target requires a ligand to freeze its rotatable bonds.[4] This costs energy (entropy loss).[2][4] 5-ASHC is already frozen in the bioactive conformation due to the strained cyclopropyl ring.[1][4] This minimizes the entropy penalty, significantly improving binding affinity (

    
    ).
    
  • Rotamer Control: Proline amides exist in a cis/trans equilibrium.[4] The spiro-substitution creates steric clash that heavily favors one rotamer (typically trans for NS5A inhibition), ensuring the molecule is always "active-site ready."[1][2][3][4]

Diagram 1: Structural Evolution & Logic

SpiroLogic cluster_0 Optimization Trajectory Proline L-Proline (Flexible, Labile) F_Pro 4,4-Difluoroproline (Electronic Bias) Proline->F_Pro Rigidification Spiro 5-ASHC (Steric Lock + Metabolic Shield) F_Pro->Spiro Spiro-cyclization (Max Fsp3) Target NS5A Protein Binding (High Potency) Spiro->Target Minimizes Entropy Loss (ΔS ~ 0)

Caption: Evolution from flexible proline to the rigid spiro-scaffold, illustrating the thermodynamic advantage in drug binding.

Experimental Protocols for Validation

To verify the quality and utility of 5-ASHC batches, the following self-validating protocols are recommended.

Protocol A: Amide Rotamer Ratio Determination (NMR)

Objective: Quantify the conformational bias imposed by the spiro-ring compared to standard proline.[1][4]

  • Sample Prep: Dissolve 10 mg of 5-ASHC (or derivative) in 600 µL DMSO-d6.

  • Acquisition: Acquire 1H NMR at 298K (min 400 MHz). Focus on the α-proton region (4.0–5.0 ppm).[2][3][4]

  • Analysis:

    • Identify the α-proton signals.[1][2][3][4] In flexible proline, you will see two distinct sets of peaks (major/minor) representing trans and cis rotamers (typically 3:1 ratio).[4]

    • In 5-ASHC, the steric bulk of the spiro-cyclopropyl group should collapse this ratio, often rendering the cis rotamer undetectable or <5%.[1][4]

  • Calculation:

    
    . A higher 
    
    
    
    indicates successful conformational locking.[2][4]
Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Prove the metabolic shielding effect of the spiro-scaffold.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2][4]

  • Substrates:

    • Test: 5-ASHC derivative (e.g., acetylated amide).[1][2][3][4]

    • Control 1 (High Clearance): Verapamil.[2][4]

    • Control 2 (Low Clearance): Warfarin.[2][4]

    • Comparator: Acetyl-L-Prolinamide.[1][2][3][4]

  • Reaction:

    • Incubate at 37°C in phosphate buffer (pH 7.4).

    • Initiate with NADPH-regenerating system.[1][2][3][4]

    • Timepoints: 0, 15, 30, 60 min.[1][4]

  • Quench: Add ice-cold Acetonitrile containing internal standard (Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Output: Calculate Intrinsic Clearance (

    
    ).
    
    • Success Criteria: 5-ASHC derivative should show <20% degradation at 60 min, whereas Proline derivative typically shows >50% degradation.[1][2][3][4]

Diagram 2: Metabolic Stability Workflow

StabilityWorkflow Start Compound Input (5-ASHC vs Proline) Incubation Incubate with HLM + NADPH (37°C) Start->Incubation Sampling Sample at 0, 15, 30, 60 min Incubation->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Decision Calculate CL_int Analysis->Decision Result_Stable Stable (CL < 10 µL/min/mg) Valid Scaffold Decision->Result_Stable >80% Remaining Result_Unstable Unstable (CL > 50 µL/min/mg) Reject Batch Decision->Result_Unstable <50% Remaining

Caption: Decision tree for validating the metabolic stability of the spirocyclic scaffold.

References

  • Link, J. O., et al. (2014).[4] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection."[1][2][3][4] Journal of Medicinal Chemistry, 57(5), 2033–2049.[4]

  • Zheng, Y. J., & Tice, C. M. (2016).[4] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[1][3][4]

  • Hanopolskyi, A., et al. (2017).[4] "Practical access to conformationally restricted β-prolines with 2,2-spiro-conjugation." Synlett, 28(02).[4][5]

  • Gilead Sciences, Inc. (2010).[4] "Antiviral Compounds."[4][6] US Patent 2010/0226885 A1.[4] (Describes the specific synthesis of the 5-azaspiro intermediate).

Sources

Validation

The Strategic Integration of 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride in Modern Drug Discovery: A Comparative Guide to a Novel 3D-Scaffold

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics with enhanced pharmacological profiles.[1][2] The deliberate...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics with enhanced pharmacological profiles.[1][2] The deliberate introduction of three-dimensional (3D) structural motifs is a proven strategy to improve compound properties such as solubility, metabolic stability, and target engagement, while navigating the complexities of intellectual property.[3][4] Within this paradigm, spirocyclic scaffolds have emerged as powerful tools for molecular architects.[3][5] This guide provides an in-depth, comparative analysis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride, a versatile building block, against its common alternatives, offering a data-driven framework for its strategic deployment in drug discovery programs.

The Rise of Azaspiro[2.4]heptanes: A New Dimension in Scaffolding

The 5-azaspiro[2.4]heptane core, characterized by the fusion of a cyclopropane and a pyrrolidine ring through a single carbon atom, presents a unique conformational rigidity and spatial arrangement of substituents. This distinct geometry makes it an attractive bioisostere for more traditional saturated heterocycles like piperidine and morpholine.[1][6] The hydrochloride salt of the 7-carboxamide derivative enhances aqueous solubility and simplifies handling and formulation, making it a practical starting point for a variety of synthetic transformations. Its primary utility lies as a key intermediate in the synthesis of novel antibacterial agents, particularly quinolones, where the spirocyclic moiety can significantly influence potency and pharmacokinetic properties.[7]

Comparative Analysis: Performance Against Alternative Scaffolds

The decision to incorporate a specific scaffold into a drug candidate is a multi-faceted process. Below, we compare 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride to two classes of alternatives: a closely related spirocyclic analogue, 2-azaspiro[3.3]heptane, and a conventional monocyclic heterocycle, piperidine.

Physicochemical Properties: A Data-Driven Comparison

A key motivation for employing spirocyclic scaffolds is the ability to fine-tune physicochemical properties. The introduction of a spiro-center can have non-intuitive effects on lipophilicity (logD) and basicity (pKa).

Scaffold/Fragment Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (TPSA) (Ų) Impact on Parent Molecule logD Reference
5-Azaspiro[2.4]heptane97.160.512.03Varies; can decrease despite adding carbon[6]
2-Azaspiro[3.3]heptane97.160.712.0Generally decreases logD by up to -1.0[6][8]
Piperidine85.150.912.03Baseline[1][2]

Table 1: Comparative Physicochemical Properties of Core Scaffolds.

The data suggests that while both azaspiro[2.4]heptane and azaspiro[3.3]heptane add a carbon atom relative to piperidine, they can paradoxically lead to a decrease in lipophilicity, a phenomenon attributed to an increase in basicity and altered hydration properties.[6] This offers a significant advantage in optimizing drug candidates where high lipophilicity is a liability.

Synthetic Accessibility & Strategic Implementation

The feasibility of incorporating a building block on a large scale is a critical consideration. The synthesis of the 5-azaspiro[2.4]heptane core, while more complex than that of simple piperidines, is well-documented.

Experimental Protocol 1: Enantioselective Synthesis of the 5-Azaspiro[2.4]heptane Core

This protocol outlines a highly effective asymmetric hydrogenation approach, which is crucial for obtaining the desired stereoisomer, often a key determinant of biological activity.[7]

Objective: To synthesize the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a precursor to the title compound.

Materials:

  • Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates

  • [RuCl(benzene)(S)-SunPhos]Cl catalyst

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a high-pressure reactor, dissolve the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate in methanol.

  • Add the [RuCl(benzene)(S)-SunPhos]Cl catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC or TLC).

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the resulting product, the key spirocyclic intermediate, using column chromatography.

  • Subsequent standard chemical transformations can be employed to convert the amine to the desired carboxamide and then to the hydrochloride salt.

The multi-step nature of this synthesis contrasts with the more straightforward and commercially available routes to many piperidine derivatives. However, the unique properties imparted by the spirocycle often justify the additional synthetic effort.

G cluster_0 Synthesis of 5-Azaspiro[2.4]heptane Core Start Protected Aminoaceto- cyclopropanecarboxylate Hydrogenation Asymmetric Hydrogenation (H₂, Methanol) Start->Hydrogenation Catalyst [RuCl(benzene)(S)-SunPhos]Cl Catalyst->Hydrogenation Intermediate (S)-7-amino-5-azaspiro[2.4]heptane Moiety Hydrogenation->Intermediate Final_Product 5-Azaspiro[2.4]heptane-7- carboxamide hydrochloride Intermediate->Final_Product Further functionalization

Caption: Workflow for the enantioselective synthesis of the 5-azaspiro[2.4]heptane core.

Impact on Biological Activity: A Case Study in Antibacterial Agents

The true test of a scaffold's utility is its impact on the biological activity of the final compound. As previously mentioned, 5-azaspiro[2.4]heptane derivatives are integral to the development of quinolone antibacterial agents.[7]

Experimental Protocol 2: Comparative In Vitro Antibacterial Activity Assay

Objective: To compare the antibacterial potency of a quinolone containing the 5-azaspiro[2.4]heptane moiety with an analogue containing a traditional piperidine substituent.

Materials:

  • Quinolone-azaspiro[2.4]heptane conjugate

  • Quinolone-piperidine conjugate (as a control)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of both test compounds in Mueller-Hinton broth in separate 96-well plates.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound, defined as the lowest concentration that completely inhibits visible bacterial growth.

  • The experiment should be performed in triplicate to ensure reproducibility.

Compound Target MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL)
Quinolone-piperidineDNA gyrase/Topoisomerase IV0.51.0
Quinolone-azaspiro[2.4]heptaneDNA gyrase/Topoisomerase IV0.1250.5

Table 2: Representative Comparative Antibacterial Activity Data.

The hypothetical data in Table 2 illustrates a common finding: the rigid, three-dimensional nature of the spirocyclic scaffold can lead to a more optimal presentation of the pharmacophoric elements to the target enzyme, resulting in enhanced potency.

G Scaffold Scaffold Selection Piperidine 5-Azaspiro[2.4]heptane Compound Quinolone Conjugate Synthesis Scaffold->Compound Assay In Vitro Antibacterial Assay (MIC Determination) Compound->Assay Result Comparative Potency Data Assay->Result Decision Lead Optimization Decision Result->Decision

Caption: Decision workflow for scaffold evaluation in lead optimization.

Conclusion and Future Outlook

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride represents a valuable and strategically important building block in modern drug discovery. Its unique three-dimensional structure offers a compelling alternative to traditional flat, monocyclic scaffolds. While its synthesis is more involved, the potential benefits in terms of improved physicochemical properties and enhanced biological activity, particularly in the realm of antibacterial agents, are significant. The data and protocols presented in this guide provide a framework for researchers to make informed decisions about the incorporation of this novel scaffold into their drug design programs. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic use of spirocyclic systems like 5-azaspiro[2.4]heptane will undoubtedly play an increasingly important role.

References

  • Title: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates Source: PubMed URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC URL: [Link]

  • Title: CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES Source: ChemRxiv URL: [Link]

  • Title: A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro[6][9] heptane Source: Google Patents URL:

  • Title: 6 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Processes for the preparation of 5-azaspiro[2.
  • Title: oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment (highlighted in blue) Source: ResearchGate URL: [Link]

  • Title: Synthesis of azaspirocycles and their evaluation in drug discovery Source: PubMed URL: [Link]

  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative analysis of azaspiro[2.4]heptane and azaspiro[3.3]heptane scaffolds

An in-depth technical comparison of spirocyclic scaffolds in medicinal chemistry, focusing on the structural, physicochemical, and metabolic impacts of azaspiro[2.4]heptane and azaspiro[3.3]heptane. Introduction: Escapin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of spirocyclic scaffolds in medicinal chemistry, focusing on the structural, physicochemical, and metabolic impacts of azaspiro[2.4]heptane and azaspiro[3.3]heptane.

Introduction: Escaping Flatland

The transition from planar, sp2-rich aromatic rings to conformationally restricted, sp3-rich architectures is a defining paradigm in modern lead optimization. Increasing the fraction of sp3 carbons (Fsp3) directly correlates with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and superior target engagement. Among the most versatile three-dimensional motifs are the azaspiroheptane derivatives.

This guide provides an objective, data-driven comparison of two critical scaffolds: azaspiro[2.4]heptane and azaspiro[3.3]heptane . By dissecting their physicochemical profiles, bioisosteric utility, and metabolic impacts, we equip drug development professionals with the mechanistic rationale required for rational scaffold hopping.

Section 1: Structural and Physicochemical Profiling

While both scaffolds share a central spirocyclic quaternary carbon, their ring sizes and geometries dictate entirely different applications in a drug discovery program. The table below summarizes their comparative performance metrics.

PropertyAzaspiro[2.4]heptaneAzaspiro[3.3]heptane
Structural Composition Pyrrolidine spiro-fused with cyclopropaneAzetidine spiro-fused with cyclobutane
Primary Bioisosteric Target Proline, PyrrolidinePiperidine, Morpholine, Piperazine
Typical pKa Range 8.5 - 9.58.0 - 9.0
Effect on Lipophilicity (LogD) Neutral to slight increaseSignificant decrease (up to -1.0 log units)
Metabolic Stability Impact High (Cyclopropane shields adjacent C-H bonds)Moderate to High (Removes metabolically labile sites)
Fsp3 Character 1.0 (Fully saturated)1.0 (Fully saturated)
Key Clinical Examples Ledipasvir (HCV NS5A inhibitor)Pre-clinical optimization candidates

Section 2: Azaspiro[2.4]heptane: Conformational Rigidity & Metabolic Shielding

The azaspiro[2.4]heptane scaffold fuses a pyrrolidine ring with a cyclopropane ring. This specific geometry acts as a powerful conformational lock.

Mechanistic Causality: The cyclopropane ring restricts the puckering of the adjacent pyrrolidine, pre-organizing the molecule into a specific bioactive conformation. This restriction minimizes the entropic penalty upon target binding. Furthermore, the cyclopropane moiety provides dense steric bulk that shields adjacent C-H bonds from cytochrome P450-mediated oxidation without significantly increasing the overall lipophilic surface area.

Field Application: This scaffold was instrumental in the optimization of HCV NS5A inhibitors, culminating in the discovery of Ledipasvir 1. The spiro-ring improved both the antiviral potency (sub-picomolar EC50) and the half-life. Additionally, 5-azaspiro[2.4]heptanes have been successfully deployed as potent dual orexin receptor antagonists, where the scaffold provided the necessary brain penetration and oral bioavailability while maintaining low CYP inhibition 2.

Pathway Drug Azaspiro[2.4]heptane Derivative Target HCV NS5A Protein Domain I Drug->Target Binds Inhibition Conformational Locking Target->Inhibition Outcome1 Block Viral Replication Inhibition->Outcome1 Outcome2 Prevent Viral Assembly Inhibition->Outcome2

Mechanism of action for azaspiro[2.4]heptane-based HCV NS5A inhibitors.

Section 3: Azaspiro[3.3]heptane: The Lipophilicity Paradox & Bioisosterism

The azaspiro[3.3]heptane scaffold consists of an azetidine ring spiro-fused to a cyclobutane ring. It is predominantly utilized as a bioisostere for 6-membered saturated heterocycles like piperidine, morpholine, and piperazine.

Mechanistic Causality: Counterintuitively, replacing a 6-membered piperidine with a 7-carbon azaspiro[3.3]heptane frequently lowers the compound's LogD7.4 by up to -1.0 log units 3. The causality behind this paradox lies in the basicity and altered solvation dynamics. The spiro[3.3] system often increases the basicity of the amine (pKa ~8.0 - 9.0) relative to morpholine (pKa ~7.0) 4. Consequently, at physiological pH (7.4), a higher fraction of the molecule exists in the protonated, ionized state, drastically increasing aqueous solubility and lowering LogD.

Field Application: When lipophilic toxicity or poor solubility stalls a lead optimization program, swapping a terminal piperidine for an azaspiro[3.3]heptane provides a distinct vector projection while rescuing the ADME profile.

ScaffoldSelection Start Hit Compound (Planar Amine) Assess Assess ADME/Tox Liabilities Start->Assess Branch1 High Lipophilicity (LogD > 4) Assess->Branch1 Branch2 Poor Metabolic Stability Assess->Branch2 Spiro33 Apply Azaspiro[3.3]heptane (Piperidine Bioisostere) Branch1->Spiro33 Lower LogD Spiro24 Apply Azaspiro[2.4]heptane (Conformational Restriction) Branch2->Spiro24 Block CYP450 Result1 Decreased LogD, Improved Solubility Spiro33->Result1 Result2 Shielded Hotspots, Target Selectivity Spiro24->Result2

Logical decision tree for implementing spirocyclic scaffolds in lead optimization.

Section 4: Self-Validating Experimental Protocols

To objectively compare the performance of these scaffolds against traditional amines, robust and reproducible ADME assays are required. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: High-Throughput Shake-Flask LogD7.4 Determination

Objective: Accurately quantify the lipophilicity shift when substituting a piperidine with an azaspiro[3.3]heptane. System Validation: Computational models frequently fail to predict the unique solvation energies of spirocycles. We utilize a physical shake-flask method, validated by running concurrent standards (Propranolol for basic compounds, Warfarin for acidic) to ensure phase separation and LC-MS/MS quantification align perfectly with historical calibration curves.

  • Phase Presaturation : Vigorously mix equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours.

    • Causality: Presaturation prevents solvent volume shifts during the actual partitioning phase, which would otherwise skew concentration calculations.

  • Sample Preparation : Dissolve the spirocyclic candidate in DMSO to create a 10 mM stock. Spike 10 µL of the stock into 990 µL of the presaturated PBS phase.

  • Equilibration : Add an equal volume of presaturated n-octanol. Shake the vials at 200 rpm for 60 minutes at 25°C.

    • Causality: 60 minutes is the optimal thermodynamic window to reach equilibrium without generating unbreakable micro-emulsions.

  • Separation & Analysis : Centrifuge at 3000 x g for 15 minutes. Carefully extract aliquots from both the aqueous and octanol layers. Quantify the compound concentration in each phase using LC-MS/MS. Calculate LogD7.4 = Log10([Octanol]/[Aqueous]).

Protocol 2: Liver Microsomal Stability Assay

Objective: Evaluate the metabolic shielding effect of the azaspiro[2.4]heptane cyclopropane ring compared to a standard pyrrolidine. System Validation: This assay isolates Phase I CYP450 metabolism. The system is validated using Verapamil as a high-clearance control to confirm the enzymatic viability of the microsomes.

  • Reagent Preparation : Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: An active regenerating system is strictly required over direct NADPH addition to maintain a constant co-factor supply, ensuring linear enzyme kinetics over the assay duration.

  • Pre-Incubation : Add the spirocyclic compound (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the highly lipophilic compounds to equilibrate with the microsomal membranes, preventing an artificial lag phase in the metabolic reaction.

  • Reaction Initiation & Quenching : Initiate the reaction by adding the NADPH regenerating system. At precise time points (0, 5, 15, 30, 45, 60 mins), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates proteins, freezing the reaction state for accurate half-life (t1/2) calculation.

  • Analysis : Centrifuge the quenched samples at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CLint).

References

  • Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC. 1

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - DOI.2

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist - ResearchGate. 3

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design - Journal of Medicinal Chemistry, ACS Publications. 4

Sources

Safety & Regulatory Compliance

Safety

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride proper disposal procedures

Executive Summary: Immediate Action Card Status: Hazardous Chemical Waste (Pharmaceutical Intermediate) Primary Disposal Method: High-Temperature Incineration via Licensed Contractor.[1] Drain Disposal: PROHIBITED . Do n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste (Pharmaceutical Intermediate) Primary Disposal Method: High-Temperature Incineration via Licensed Contractor.[1] Drain Disposal: PROHIBITED . Do not discharge into municipal sewer systems due to potential biological activity of the spirocyclic scaffold.

Parameter Critical Directive
Waste Code (RCRA) Not P/U-listed; Characterize as D001 (Ignitable) if in organic solvent, or Non-Regulated Toxic Waste depending on state regulations.[1]
Segregation Keep separate from Strong Oxidizers and Strong Bases (liberates free amine).[1]
Container High-density polyethylene (HDPE) or Amber Glass with PTFE-lined cap.[1]
Labeling "Hazardous Waste - Toxic/Irritant. Contains: 5-Azaspiro[2.4]heptane-7-carboxamide HCl."[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a strained spirocyclic amine salt.[1]

  • Structural Causality: The spiro[2.4] system contains a cyclopropane ring fused to a pyrrolidine ring.[1] This ring strain creates potential instability under high heat or strong acidic/basic conditions.[1]

  • Salt Form: The hydrochloride (HCl) salt renders the compound water-soluble and acidic in solution.[1]

  • Bioactivity Risk: As a carboxamide derivative of a spiro-amine, this compound is a likely pharmacophore (drug scaffold).[1] We treat all pharmacophores as potentially bioactive to prevent environmental toxicity.[1]

Inferred Hazard Profile (GHS/CLP): Based on structural analogs (e.g., 5-azaspiro[2.4]heptane-7-carboxylic acid):

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation (Acidic salt).[1]

  • H335: May cause respiratory irritation (Dust hazard).[1]

Waste Segregation & Pre-treatment Logic[1]

Effective disposal starts at the bench. You must segregate waste streams based on the chemical's state and the solvent matrix.

Diagram 1: Waste Stream Decision Logic

WasteDecisionTree Start Waste Source State Physical State? Start->State Solid Solid Reagent (Pure or Precipitate) State->Solid Powder Liquid Liquid Solution (Reaction Mixture) State->Liquid Solution Debris Contaminated Debris (Gloves, Weigh Boats) State->Debris Consumables ActionSolid Pack in HDPE Jar Label: Toxic Solid Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck ActionDebris Double Bag Solid Hazardous Waste Debris->ActionDebris Aqueous Aqueous Solution (Acidic pH) SolventCheck->Aqueous <10% Organic Organic Organic Solvent (DMSO, DMF, MeOH) SolventCheck->Organic >10% Organic ActionAq Adjust pH to 6-8 Collect as Aqueous Toxic Aqueous->ActionAq ActionOrg Halogenated/Non-Halogenated Solvent Waste Stream Organic->ActionOrg

Caption: Decision logic for segregating 5-Azaspiro[2.4]heptane-7-carboxamide HCl waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Disposal of Excess Solid Reagent

Use this for expired shelf-stock or surplus dry powder.[1]

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Use a powder hood or N95 mask if dust generation is likely.

  • Container Selection: Select a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk during transport.[1]

  • Transfer: Carefully transfer the solid into the waste container. Do not dissolve in solvent just to dispose of it; this increases waste volume and cost.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Azaspiro[2.4]heptane-7-carboxamide HCl" (99%).[1]

    • Hazard Checkboxes: Toxic, Irritant.[4][5][6]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Use this for mother liquors or reaction solutions.

  • Characterize Matrix: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).

  • Quenching (If Reactive): If the mixture contains unreacted reagents (e.g., acid chlorides, coupling agents), quench safely before bottling.

    • Note: The spiro-amine salt itself is stable in solution but acidic.[1]

  • Collection: Pour into the appropriate solvent waste carboy.

    • Crucial Step: If the solution is aqueous and acidic (due to the HCl salt), check pH.[7] If pH < 2, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to a general aqueous waste drum to prevent corrosion of waste containers.

  • Documentation: Log the estimated concentration of the spiro-amine on the waste log sheet.

Protocol C: Contaminated Debris

Use this for syringes, filter paper, and gloves.

  • Segregation: Do not mix with regular trash.[1]

  • Packaging: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sharps: If syringes or needles were used, they must go into a rigid Biohazard/Sharps container, regardless of chemical contamination.

  • Sealing: Twist and tape the bag neck (gooseneck seal). Place this bag inside a secondary box or drum labeled "Solid Hazardous Debris."

Safety & Compatibility (The "Why" behind the protocol)

Incompatibility Alert:

  • Strong Bases (NaOH, KOH, Amines): Adding strong base to the HCl salt will deprotonate the amine, generating the free base form of 5-Azaspiro[2.4]heptane-7-carboxamide.[1]

    • Risk:[2][5][6] The free base may have different volatility or solubility properties and could polymerize or degrade more rapidly.

  • Strong Oxidizers: The secondary amine and the strained cyclopropane ring are susceptible to oxidation, potentially generating exothermic reactions.

Diagram 2: Chemical Handling & Incompatibility

Compatibility Target 5-Azaspiro[2.4]heptane -7-carboxamide HCl ResultBase Liberates Free Amine (Altered Reactivity) Target->ResultBase Contact ResultOx Ring Oxidation/Cleavage (Exothermic Risk) Target->ResultOx Contact Standard Standard Storage (Cool, Dry, Acid-Separated) Target->Standard Correct Handling Base Strong Bases (NaOH, KOH) Base->ResultBase Oxidizer Strong Oxidizers (Peroxides, Nitric Acid) Oxidizer->ResultOx

Caption: Incompatibility map showing risks of mixing the target compound with common laboratory reagents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (Analogous Structure). Retrieved October 26, 2023.

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes.

  • PubChem. (2023).[1] Compound Summary: Spiro[2.4]heptane derivatives. National Library of Medicine.[1]

Sources

Handling

Personal protective equipment for handling 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a critical component of experimental integrity. 5-Azaspiro[1]heptane-7-carboxamid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a critical component of experimental integrity. 5-Azaspiro[1]heptane-7-carboxamide hydrochloride (CAS: 2639408-18-5) is a highly specialized spirocyclic building block frequently utilized in modern drug discovery. Spirocycles are increasingly favored in medicinal chemistry to impart three-dimensional character to molecules, improving metabolic stability and pharmacokinetic profiles compared to flat, aromatic rings.

However, handling novel pharmaceutical intermediates requires rigorous safety protocols. Because comprehensive toxicological data for this specific compound is often unavailable, it must be treated as a potentially hazardous, pharmacologically active substance. Furthermore, its formulation as a hydrochloride (HCl) salt dictates specific physicochemical behaviors that must govern your operational and safety workflows.

Risk Assessment & Mechanistic Causality

Understanding the chemical nature of the substance is the foundation of laboratory safety. Do not simply memorize hazards; understand the causality behind them:

  • Hygroscopicity and Acidity: As an HCl salt, this compound is prone to absorbing moisture from the air. When the salt dissolves in ambient moisture—or sweat on the skin and mucous membranes—it creates a localized acidic microenvironment[2]. This causes acute irritation to the eyes, respiratory tract, and skin.

  • Static Aerosolization: Fine, crystalline hydrochloride powders often accumulate static charge. Without proper grounding, the powder can repel from spatulas, creating an invisible aerosolized dust cloud that poses a severe inhalation hazard.

  • Pharmacological Unknowns: The spirocyclic amine core is designed to interact with biological targets. Unintentional exposure could lead to unintended pharmacological effects, necessitating strict barrier controls.

Personal Protective Equipment (PPE) & Engineering Controls Matrix

To mitigate the physicochemical risks outlined above, the following PPE and engineering controls are mandatory.

Protection CategoryRequired EquipmentMechanistic Rationale (Causality)
Respiratory Ventilated Balance Enclosure (VBE) or Fume Hood (Face velocity: 60-100 fpm).Captures aerosolized static powder before it enters the breathing zone.
Hand/Skin Double-layered Nitrile gloves (Outer layer ≥ 0.11mm thickness).Nitrile provides excellent chemical resistance to organic salts. Double gloving ensures a sterile barrier if the outer glove is contaminated.
Eye Wrap-around chemical splash goggles.Protects against micro-dust and severe acidic irritation if the HCl salt contacts ocular fluid. Standard safety glasses are insufficient for fine powders.
Body Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents powder accumulation on personal clothing, mitigating secondary exposure outside the lab.

Operational Workflow: Step-by-Step Methodology

This protocol outlines the safe weighing, transfer, and reaction setup for 5-Azaspiro[1]heptane-7-carboxamide hydrochloride, specifically tailored for amide coupling workflows common in drug development[3].

Step 1: Environmental Preparation

  • Ensure the VBE or fume hood is operational and certified.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers).

  • Self-Validation Check: Hold a delicate task wipe (Kimwipe) near the sash opening; it should gently pull inward, validating negative pressure containment.

Step 2: Static Mitigation and Weighing

  • Remove the compound from the desiccator. Causality: Cold, dry storage prevents the hygroscopic HCl salt from clumping and degrading[2]. Allow the vial to reach room temperature before opening to prevent internal condensation.

  • Pass the sealed vial and an anti-static weigh boat through a static-eliminating ionizer.

  • Using a grounded, stainless-steel micro-spatula, carefully dispense the required mass.

  • Self-Validation Check: If the powder "jumps" or clings aggressively to the spatula, static is still present. Re-ionize the environment before proceeding to prevent aerosolization and ensure accurate mass readings.

Step 3: Solubilization and Freebasing (Reaction Setup)

  • Transfer the pre-weighed powder directly into the reaction vessel within the fume hood.

  • Add the primary reaction solvent (e.g., anhydrous DMF or DCM).

  • Critical Chemical Step: Because the amine is protonated (HCl salt), it is non-nucleophilic. To utilize 5-azaspiro[1]heptane-7-carboxamide in an amide coupling reaction (e.g., using HATU), you must add >1.0 equivalent (typically 2.0-3.0 eq) of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free amine[3].

  • Self-Validation Check: The addition of the base will neutralize the HCl, often resulting in complete dissolution of the powder and a very mild, localized exotherm. This physical change confirms the generation of the active freebase.

Spill Response and Disposal Plan

Immediate and correct response to spills prevents cross-contamination and exposure.

Powder Spill Protocol (< 50g):

  • Do NOT dry sweep. Causality: Dry sweeping mechanically aerosolizes the fine hydrochloride powder, exponentially increasing the inhalation risk[4].

  • Don appropriate PPE (if not already wearing).

  • Cover the spilled powder with absorbent paper towels.

  • Gently dampen the towels with water or a dilute 5% sodium bicarbonate solution. Causality: The liquid traps the dust, and the bicarbonate neutralizes the acidic HCl component[5].

  • Wipe inward from the edges to the center to contain the spill.

  • Place all contaminated wipes into a designated solid hazardous waste container.

Waste Disposal Routing:

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be routed to "Solid Hazardous Chemical Waste."

  • Liquid Waste: Reaction mixtures containing this compound and its chloride counterion should generally be routed to "Halogenated Organic Waste" to comply with environmental regulations regarding chlorinated compounds, unless site-specific EHS guidelines explicitly permit low-concentration chloride salts in standard organic waste[4].

Process Visualization

The following diagram illustrates the critical safety gates and operational flow for handling this intermediate.

G Start Storage: 5-Azaspiro[2.4]heptane- 7-carboxamide HCl (Desiccator, 2-8°C) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing Weighing (Ventilated Balance Enclosure) PPE->Weighing Transfer Solvent Addition & Transfer (Fume Hood) Weighing->Transfer Reaction Reaction Execution (e.g., Amide Coupling) Transfer->Reaction Spill Spill Event? Transfer->Spill Disposal Waste Disposal (Solid/Halogenated Liquid) Reaction->Disposal Spill->Reaction No Cleanup Spill Protocol (Wet wipe, basic neutralizer) Spill->Cleanup Yes Cleanup->Disposal

Figure 1: Safe handling and operational workflow for 5-Azaspiro[1]heptane-7-carboxamide HCl.

References

  • Title: 2639401-88-8 | A2B Chem - Chemikart (CAS Reference) Source: chemikart.com URL: [Link]

  • Title: WO 2020/043271 A1 (Amide Coupling Workflows) Source: googleapis.com URL: [Link]

  • Title: How to Use Hydrochloric Acid Safely in Chemical Labs? Source: patsnap.com URL: [Link]

  • Title: Phenibut - Rexar (Hydrochloride Salt Handling & Hygroscopicity) Source: rexar.nl URL: [Link]

  • Title: Experimental Organic Chemistry Textbook (Spill Response & Disposal) Source: studylib.net URL: [Link]

Sources

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